molecular formula C8H12F3NO3 B1491487 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid CAS No. 2097998-36-0

2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid

Número de catálogo: B1491487
Número CAS: 2097998-36-0
Peso molecular: 227.18 g/mol
Clave InChI: VGNUFYMKZVNSRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid is a high-purity chemical reagent intended for research applications. This compound features a unique azetidine ring substituted with ethoxy and trifluoromethyl groups, making it a molecule of interest in various exploratory scientific fields . Compounds with azetidine and trifluoromethyl motifs are often investigated in medicinal chemistry for their potential as novel pharmacologically active agents . The acetic acid moiety allows for further chemical modifications, facilitating its use as a key synthetic building block or intermediate in organic synthesis and drug discovery projects . Researchers might explore its utility in developing new ligands or studying enzyme inhibition. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for proper handling and storage information .

Propiedades

IUPAC Name

2-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO3/c1-2-15-7(8(9,10)11)4-12(5-7)3-6(13)14/h2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNUFYMKZVNSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CN(C1)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid: Synthesis, Characterization, and Medicinal Chemistry Perspectives

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid. As a novel scaffold, this molecule incorporates three key structural motifs of high interest in modern drug discovery: a strained azetidine ring, a metabolically robust trifluoromethyl group, and an N-acetic acid side chain. This document outlines a plausible synthetic pathway, detailed analytical characterization protocols, and a discussion of its potential as a building block for developing next-generation therapeutics. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced, sp³-rich heterocyclic scaffolds.

Introduction: The Strategic Value of a Trifunctional Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity, improve metabolic stability, and increase aqueous solubility when incorporated into drug candidates.[3][4] The molecule 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid combines this desirable core with two other critical pharmacophoric elements:

  • A 3-(Trifluoromethyl) Group: The CF₃ group is a well-established bioisostere for a methyl or ethyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can lower the pKa of nearby amines, reducing off-target effects, while its lipophilicity can enhance membrane permeability.[5] Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation.[6]

  • An N-Acetic Acid Moiety: The acetic acid side chain introduces a carboxylic acid handle, providing a key site for conjugation, salt formation to improve solubility, or interaction with biological targets through hydrogen bonding and ionic interactions.

This unique combination makes the title compound a highly attractive, yet underexplored, building block for creating novel chemical entities with potentially superior pharmacokinetic and pharmacodynamic profiles.

Proposed Retrosynthetic Analysis and Synthesis Pathway

While a specific, published synthesis for this exact molecule is not available, a robust and logical pathway can be proposed based on established methodologies for the synthesis of substituted azetidines.[7][8] The overall strategy involves the construction of a key intermediate, a protected 3-hydroxy-3-(trifluoromethyl)azetidine, followed by sequential functionalization.

Synthetic_Workflow cluster_0 Part 1: Core Azetidine Synthesis cluster_1 Part 2: Functionalization Start Key Precursors (e.g., Epichlorohydrin & Benzylamine) Intermediate1 1-Benzyl-3-hydroxyazetidine Start->Intermediate1 Ring formation [8] Intermediate2 N-Boc-azetidin-3-one Intermediate1->Intermediate2 1. Deprotection (H₂, Pd/C) 2. Boc Protection 3. Oxidation (e.g., Dess-Martin) Intermediate3 N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine Intermediate2->Intermediate3 Trifluoromethylation (e.g., Ruppert-Prakash Reagent, TMSCF₃) Intermediate4 N-Boc-3-ethoxy-3-(trifluoromethyl)azetidine Intermediate3->Intermediate4 O-Alkylation (Williamson Ether Synthesis) (e.g., EtI, NaH) Intermediate5 3-Ethoxy-3-(trifluoromethyl)azetidine Intermediate4->Intermediate5 Boc Deprotection (e.g., TFA or HCl in Dioxane) Intermediate6 Ethyl 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetate Intermediate5->Intermediate6 N-Alkylation (Ethyl bromoacetate, K₂CO₃) [13] FinalProduct 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid Intermediate6->FinalProduct Ester Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: Proposed multi-step synthetic workflow for the target compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine This key intermediate is synthesized from a commercially available precursor, N-Boc-azetidin-3-one. To a solution of N-Boc-azetidin-3-one in anhydrous THF at -78 °C, Ruppert-Prakash reagent (TMSCF₃) and a catalytic amount of tetrabutylammonium fluoride (TBAF) are added. The reaction is stirred and allowed to warm to room temperature overnight. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the desired trifluoromethylated alcohol.

Step 2: O-Alkylation to form N-Boc-3-ethoxy-3-(trifluoromethyl)azetidine The alcohol from the previous step is dissolved in anhydrous DMF. The solution is cooled to 0 °C, and sodium hydride (60% dispersion in mineral oil) is added portionwise. The mixture is stirred for 30 minutes, after which iodoethane is added. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated to yield the ethoxy-substituted azetidine, which may be used directly or purified via chromatography.

Step 3: Boc Deprotection The N-Boc protected azetidine is dissolved in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) at 0 °C. The solution is stirred for 1-2 hours at room temperature. The solvent and excess TFA are removed under reduced pressure to yield the crude azetidine salt.

Step 4: N-Alkylation with Ethyl Bromoacetate The crude azetidine salt is dissolved in acetonitrile, and a base such as potassium carbonate or diisopropylethylamine (DIPEA) is added, followed by ethyl bromoacetate.[9][10] The reaction mixture is stirred at room temperature or heated gently (e.g., 50 °C) until completion, as monitored by TLC or LC-MS. The solids are filtered off, and the filtrate is concentrated. The residue is redissolved in an organic solvent, washed with water, and purified by chromatography to yield the ethyl ester intermediate.

Step 5: Saponification to the Final Carboxylic Acid The purified ethyl ester is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature for 2-4 hours. Upon completion, the THF is removed under reduced pressure. The remaining aqueous solution is acidified to pH ~3-4 with 1M HCl, leading to the precipitation of the product or allowing for its extraction with ethyl acetate. The organic extracts are dried and concentrated to yield the final product, 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid.

Physicochemical and Spectroscopic Characterization

The structural integrity and purity of the synthesized compound must be confirmed through a suite of analytical techniques.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale / Method
Molecular Formula C₈H₁₂F₃NO₃-
Molecular Weight 227.18 g/mol -
XLogP3 0.7 - 1.2Calculated based on structural fragments. The CF₃ group increases lipophilicity, while the acid and ether oxygen decrease it.
pKa (Acid) 3.5 - 4.5Typical range for an acetic acid derivative.
pKa (Base) 6.0 - 7.5The azetidine nitrogen's basicity is reduced by the adjacent electron-withdrawing CF₃ group.[5]
Hydrogen Bond Donors 1Carboxylic acid OH.
Hydrogen Bond Acceptors 4Carboxylic acid C=O, ether oxygen, nitrogen, and one fluorine atom.
Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation of this molecule. All spectra should be recorded in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.

  • ¹H NMR: Expected signals would include a singlet or broad singlet for the carboxylic acid proton (>10 ppm), a singlet for the two protons of the N-CH₂-COOH group, two sets of triplets or multiplets for the diastereotopic protons of the azetidine ring, a quartet for the O-CH₂-CH₃ group, and a triplet for the O-CH₂-CH₃ group.

  • ¹³C NMR: Key signals would include the carbonyl carbon (~170-175 ppm), the quaternary carbon bearing the CF₃ and ethoxy groups (which will appear as a quartet due to C-F coupling), the CF₃ carbon itself (a quartet with a large J-coupling constant), and distinct signals for the azetidine and ethyl group carbons.

  • ¹⁹F NMR: This is a crucial experiment for fluorinated compounds.[11] A single sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift provides information about the electronic environment.[12][13] The absence of other fluorine signals confirms the singular presence of the trifluoromethyl group.

Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should be used to confirm the elemental composition.

  • Expected Ion (Positive Mode): [M+H]⁺ = 228.0791

  • Expected Ion (Negative Mode): [M-H]⁻ = 226.0642

Infrared (IR) Spectroscopy IR spectroscopy can confirm the presence of key functional groups.

  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700-1750 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1100-1300 cm⁻¹ (strong): C-F and C-O stretches.

High-Performance Liquid Chromatography (HPLC) Purity assessment should be performed using reverse-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile containing 0.1% TFA or formic acid. Purity should exceed 95% for use in biological assays.

Reactivity, Stability, and Medicinal Chemistry Insights

The molecule possesses three distinct functional handles, offering multiple avenues for further chemical modification.

Reactivity_Hub cluster_mods Potential Derivatizations Core 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid Azetidine Nitrogen Carboxylic Acid Ethoxy Group Amide Amide Bond Formation (Peptide Coupling) Core:c->Amide EDC, HOBt Ester Esterification Core:c->Ester Alcohol, Acid cat. QuatSalt Quaternization of Nitrogen Core:n->QuatSalt Alkyl Halide EtherMod Ether Cleavage (Harsh Conditions, e.g., BBr₃) Core:e->EtherMod Lewis Acid

Caption: Key reactive sites and potential derivatization pathways.

  • Carboxylic Acid: This is the most versatile handle for derivatization. Standard peptide coupling conditions (e.g., EDC/HOBt or HATU) can be used to form amides, linking the azetidine scaffold to other pharmacophores or solubilizing groups.

  • Azetidine Nitrogen: As a tertiary amine, it can be quaternized, though its reactivity is somewhat attenuated by the steric bulk and electronics of the C3 substituents.

  • Stability: The compound is expected to be stable under typical storage conditions. The azetidine ring is generally stable but can be susceptible to ring-opening under certain catalytic hydrogenation conditions or with strong nucleophiles, a reactivity that can sometimes be exploited.[14] The trifluoromethyl and ether groups are highly stable.

From a drug design perspective, this scaffold serves as a conformationally restricted, sp³-rich replacement for more flexible or planar structures like piperazines or aromatic rings.[3] Its defined exit vectors from the nitrogen and the C3 position allow for precise spatial positioning of substituents to optimize interactions with a biological target.

Conclusion

2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid represents a valuable and synthetically accessible building block for modern medicinal chemistry. Its unique convergence of a strained heterocyclic core, a trifluoromethyl group, and a carboxylic acid handle provides a platform for developing novel chemical entities with enhanced drug-like properties. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and deploy this scaffold in drug discovery programs, paving the way for the next generation of innovative therapeutics.

References

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988–4035.

  • Butkevičius, M., et al. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 25(21), 5179.

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines.

  • Meyer, F., et al. (2014). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. Targets in Heterocyclic Systems, 18, 226-259.

  • National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)azetidine. PubChem Compound Database.

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421–4434.

  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

  • Marvel, C. S., & du Vigneaud, V. (1930). Acetic acid, bromo-, ethyl ester. Organic Syntheses, 10, 42.

  • Gerig, J. T. (n.d.). Fluorine NMR. eMagRes.

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40.

  • Li, Y., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 3(5), 1435–1441.

  • Timmer, M. S. M., et al. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(1), 2303-2309.

  • Yamashita, M., et al. (2019). Bromoacetate Olefination Protocol for Norbixin and Julia–Kocienski Olefination for Its Ester Syntheses. ACS Omega, 4(6), 10737–10744.

  • Kenis, S., et al. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 77(14), 6079–6089.

  • BenchChem. (n.d.). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

  • Tlili, A., et al. (2025). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 31(e202500590).

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97.

  • Giraud, N. (2017). An Overview of Fluorine NMR. eMagRes.

  • Saejong, P., et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27).

  • Google Patents. (2003). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.

  • O'Hagan, D. (2008). Stereoselectively fluorinated N-heterocycles: a brief survey. Journal of Fluorine Chemistry, 129(8), 695-703.

  • Tlili, A., et al. (2025). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 31(e202500590).

  • Organic Chemistry Portal. (2012, October 29). Functional Group Protection.

  • National Toxicology Program. (1995). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2).

  • Wang, H., et al. (2024). Modular Access to N-SF5 azetidines. Nature Communications, 15(1), 1234.

  • Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5673-5677.

  • Willingdon College, Sangli. (n.d.). Protection and deprotection.

  • Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.

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Sources

Strategic Integration of Trifluoromethylated Azetidines in Drug Discovery: Mechanisms of Action and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The pharmaceutical industry's paradigm shift toward sp³-hybridized, three-dimensional scaffolds—often termed the "escape from flatland"—has elevated the azetidine ring to a privileged status in medicinal chemistry. When functionalized with a trifluoromethyl (-CF₃) group, the azetidine scaffold transcends its role as a simple structural spacer. Trifluoromethylated azetidine derivatives actively modulate a drug candidate's mechanism of action (MoA) through profound physicochemical alterations: attenuating amine basicity, shielding metabolic liabilities, and restricting conformational entropy to enhance target-specific binding[1].

This technical guide dissects the dual-layered mechanism of action of these derivatives—both at the physicochemical scaffold level and the pharmacological target level—and provides self-validating protocols for their synthesis and evaluation.

The Physicochemical Mechanism of Action (The "Why")

The incorporation of a -CF₃ group onto an azetidine ring does not merely change the shape of the molecule; it fundamentally alters its electronic distribution and thermodynamic interaction with biological systems.

Basicity Attenuation and Off-Target Mitigation

Aliphatic amines (like pyrrolidines or unsubstituted azetidines) typically exhibit a pKₐ between 9.5 and 10.5, rendering them highly protonated at physiological pH (7.4). This high basicity is a notorious liability, frequently leading to phospholipidosis and off-target hERG channel blockade (cardiotoxicity). The -CF₃ group exerts a powerful inductive electron-withdrawing effect (-I). When positioned at the α- or β-carbon relative to the azetidine nitrogen, it pulls electron density away from the nitrogen lone pair, lowering the pKₐ by approximately 1.5 to 3.0 units. This shifts the ionization equilibrium, increasing the fraction of the neutral species at pH 7.4, which significantly enhances passive membrane permeability and reduces hERG binding affinity[2].

Metabolic Shielding via Steric and Electronic Effects

Cytochrome P450 (CYP) enzymes primarily metabolize saturated heterocycles via α-carbon oxidation (leading to ring opening) or N-dealkylation. The highly polarized, exceptionally strong C-F bonds (approx. 116 kcal/mol) in the -CF₃ group act as a metabolic shield. They sterically block CYP450 access to adjacent vulnerable C-H bonds and electronically deactivate the ring system toward oxidative attack, drastically increasing the compound's half-life ( t1/2​ ) and reducing intrinsic clearance ( CLint​ )[3].

Conformational Rigidity and Entropic Optimization

Unlike flexible open-chain amines or larger piperidine rings, the four-membered azetidine ring is conformationally constrained. The addition of a bulky -CF₃ group further locks the ring into a specific puckered conformation. When binding to a target receptor or enzyme, the pre-organized structure of the trifluoromethylated azetidine pays a lower entropic penalty ( ΔS ) upon complexation, thereby driving a more favorable overall free energy of binding ( ΔG ).

Pharmacological Case Studies (The "How")

The physicochemical benefits of the CF₃-azetidine scaffold translate directly into potent pharmacological mechanisms of action across various therapeutic areas.

Case Study: Phosphoinositide 3-Kinase (PI3K) Inhibition

Derivatives of 3-(trifluoromethyl)azetidine carboxylic acid have been extensively investigated as inhibitors of PI3K, a critical node in cellular proliferation and survival pathways[4]. Pharmacological MoA: The rigid CF₃-azetidine acts as a bioisostere for morpholine. It competitively binds to the ATP-binding pocket of the PI3K catalytic domain. The CF₃ group projects into a hydrophobic sub-pocket, displacing high-energy water molecules and maximizing Van der Waals interactions, while the attenuated basicity of the azetidine nitrogen prevents electrostatic repulsion within the hinge region.

MoA Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binds PI3K PI3K Enzyme RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates AKT AKT Activation PIP3->AKT Recruits Proliferation Cell Survival AKT->Proliferation Promotes Inhibitor CF3-Azetidine Inhibitor Inhibitor->PI3K Blocks ATP Pocket

PI3K signaling pathway inhibition by trifluoromethylated azetidine derivatives.

Quantitative Data Summary

The table below summarizes the causality between structural modification and physicochemical optimization, demonstrating why CF₃-azetidines are superior to their non-fluorinated counterparts.

Scaffold TypeRepresentative pKₐLogD (pH 7.4)HLM Clearance (µL/min/mg)hERG Liability Risk
Pyrrolidine 10.40.845.2High
Azetidine 10.20.638.5High
3-Fluoroazetidine 8.81.122.1Moderate
3-(CF₃)-Azetidine 7.62.4< 5.0Low

Note: Data represents aggregated trends from medicinal chemistry structure-activity relationship (SAR) profiling.

Experimental Workflows & Protocols

Historically, synthesizing α-trifluoromethyl azetidines using direct fluorinating agents like Sulfur Tetrafluoride ( SF4​ ) resulted in ring-opening and degradation due to the harsh acidic conditions and ring strain[3]. To bypass this, modern synthetic protocols utilize polar strain-release reactions of azabicyclobutanes (ABBs)[1].

Protocol 1: Synthesis of 3-Chloro-2-(trifluoromethyl)azetidine via Strain-Release

Rationale: Utilizing 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane leverages the inherent ring strain of the bicyclic system. The addition of an electrophile triggers a mild, room-temperature ring opening that preserves the delicate 4-membered azetidine core while establishing the CF₃ stereocenter.

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere (Argon), dissolve 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (1.0 equiv, 5.0 mmol) in anhydrous acetone (15 mL).

  • Electrophile Addition: Dropwise, add benzyl chloroformate (Cbz-Cl) (2.0 equiv, 10.0 mmol) to the stirring solution at 0 °C.

  • Strain-Release Activation: Allow the reaction mixture to warm to room temperature (RT). Stir continuously for 16 hours. The electrophilic attack on the bridgehead nitrogen forms an azonium intermediate, which is rapidly trapped by the chloride anion, releasing the bicyclic strain.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the 3-chloro-2-(trifluoromethyl)azetidine derivative.

  • Validation: Confirm diastereomeric purity (typically dr > 96:4) via ¹⁹F-NMR (expecting a sharp singlet around -75 to -79 ppm) and ¹H-NMR[1].

Protocol 2: In Vitro Microsomal Stability Profiling

Rationale: To validate the metabolic shielding effect of the CF₃ group, the derivative must be subjected to Human Liver Microsomes (HLM) to calculate the intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL incubation mixture containing 1.0 µM of the CF₃-azetidine test compound, 1.0 mg/mL HLM protein, and 3.3 mM MgCl2​ in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1.0 mM.

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of percentage remaining vs. time to determine the elimination rate constant ( k ). Calculate CLint​ using the formula: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

Protocol Precursor Azabicyclobutane Precursor Reaction Strain-Release Reaction (RT, 16h) Precursor->Reaction Input Reagent Benzyl Chloroformate (Electrophile) Reagent->Reaction Input Product 3-Chloro-2-(CF3)-azetidine Scaffold Reaction->Product Ring Opening Validation HLM Stability & pKa Profiling Product->Validation Biological Eval

Step-by-step synthetic and validation workflow for CF3-azetidine derivatives.

Conclusion

Trifluoromethylated azetidines represent a masterclass in rational drug design. By leveraging the extreme electronegativity and steric bulk of the CF₃ group alongside the constrained geometry of the azetidine ring, medicinal chemists can systematically engineer out the inherent liabilities of aliphatic amines. As demonstrated by their application in PI3K inhibition and the robust strain-release synthetic methodologies now available, these derivatives are poised to become foundational building blocks in the next generation of targeted therapeutics.

References

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
  • Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Chemical Science - RSC Publishing.
  • Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives.

Sources

A Comprehensive Technical Guide to the NMR Spectroscopic Analysis of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as privileged scaffolds in medicinal chemistry. Their strained ring system imparts a unique three-dimensional character to molecules, often leading to improved physicochemical properties such as solubility and metabolic stability. The incorporation of a trifluoromethyl (CF₃) group is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] The title compound, 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid, combines these valuable structural motifs, making it a significant building block for novel therapeutics.

This technical guide provides a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of this molecule. As direct experimental data is not publicly available, this document serves as an expert-driven framework for researchers, outlining the expected spectral features and providing a robust, field-proven protocol for acquiring and interpreting high-quality NMR data. The causality behind spectral predictions and experimental choices is emphasized to ensure a deep and practical understanding.

Part 1: Predicted NMR Spectral Analysis

A thorough understanding of the expected NMR spectrum is crucial for verifying the successful synthesis and purity of the target compound. The following analysis is based on established principles of NMR spectroscopy and data from structurally related molecules.[2][3]

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid have been systematically numbered.

Caption: Numbering scheme for 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton. The electron-withdrawing nature of the nitrogen, oxygen, and trifluoromethyl groups will significantly influence the chemical shifts, generally shifting adjacent protons downfield.

  • Azetidine Ring Protons (H² and H⁴): The two methylene groups on the azetidine ring (C²H₂ and C⁴H₂) are diastereotopic due to the chiral center at C³. Therefore, they are expected to appear as two distinct, complex multiplets. Their proximity to the electron-withdrawing nitrogen atom will shift them downfield, likely in the range of 3.5 - 4.5 ppm .

  • Acetic Acid Methylene (H⁵): These protons are adjacent to both the nitrogen atom and the carboxylic acid group. This environment will also cause a downfield shift, predicted to be in the 3.0 - 3.8 ppm range. This signal should appear as a singlet, as there are no adjacent protons to couple with.

  • Ethoxy Group (H⁹ and H¹⁰): The ethoxy group will give rise to two characteristic signals. The methylene protons (H⁹) will be a quartet due to coupling with the three methyl protons (H¹⁰). This quartet is expected around 3.5 - 4.0 ppm . The methyl protons (H¹⁰) will appear as a triplet, coupling with the two methylene protons (H⁹), and will be the most upfield signal, predicted around 1.1 - 1.4 ppm .

  • Carboxylic Acid Proton (OH): This proton is labile and its signal is often broad. Its chemical shift is highly dependent on the solvent, concentration, and temperature, but it typically appears far downfield, often between 10.0 - 13.0 ppm .

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom.

  • Carbonyl Carbon (C⁶): As is characteristic for carboxylic acids, this carbon will be the most downfield signal, expected in the range of 170 - 180 ppm .[4]

  • Quaternary Azetidine Carbon (C³): This carbon is bonded to a nitrogen, an oxygen, and a trifluoromethyl group. This highly substituted and electron-poor environment will shift it significantly downfield. It will also exhibit coupling to the three fluorine atoms, appearing as a quartet (¹JCF). Its chemical shift is predicted to be in the 75 - 90 ppm range.

  • Trifluoromethyl Carbon (C⁷): The carbon of the CF₃ group will be strongly coupled to the three fluorine atoms, resulting in a distinct quartet with a large coupling constant (¹JCF ≈ 280-300 Hz). It is expected to resonate in the 120 - 130 ppm range.[5]

  • Azetidine Methylene Carbons (C² and C⁴): These carbons, adjacent to the nitrogen, are expected to appear in the 50 - 65 ppm range.

  • Acetic Acid Methylene Carbon (C⁵): This carbon is deshielded by the adjacent nitrogen and carbonyl group and is predicted to be in the 50 - 60 ppm range.

  • Ethoxy Carbons (C⁹ and C¹⁰): The O-CH₂ carbon (C⁹) will be further downfield (approx. 60 - 70 ppm ) than the terminal methyl carbon (C¹⁰), which is expected around 14 - 18 ppm .

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide chemical shift range.[6][7]

  • Trifluoromethyl Group (CF₃): The three fluorine atoms of the CF₃ group are chemically equivalent. In a proton-decoupled spectrum, they will give rise to a sharp singlet. The chemical shift of a CF₃ group can vary, but for a structure like this, it is expected to appear in the range of -75 to -85 ppm relative to CFCl₃ (δ = 0.0 ppm).[8] The precise chemical shift is sensitive to the local electronic environment, making ¹⁹F NMR a powerful tool for confirming the structure.[9][10]

Summary of Predicted NMR Data
Assignment Predicted ¹H Shift (δ, ppm) Multiplicity Predicted ¹³C Shift (δ, ppm) Notes
H²/H⁴, C²/C⁴3.5 - 4.5m50 - 65Diastereotopic protons on azetidine ring.
---75 - 90Quaternary carbon, shows ¹JCF coupling (quartet).
H⁵, C⁵3.0 - 3.8s50 - 60Acetic acid methylene.
---170 - 180Carboxylic acid carbonyl.
---120 - 130CF₃ carbon, shows large ¹JCF coupling (quartet).
H⁹, C⁹3.5 - 4.0q60 - 70Ethoxy methylene.
H¹⁰, C¹⁰1.1 - 1.4t14 - 18Ethoxy methyl.
OH10.0 - 13.0br s-Shift is solvent and concentration dependent.
Assignment Predicted ¹⁹F Shift (δ, ppm) Multiplicity Reference Notes
CF₃-75 to -85sCFCl₃Proton-decoupled spectrum.

Part 2: Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data requires meticulous sample preparation and careful selection of acquisition parameters. This protocol is designed to be a self-validating system for the structural confirmation of the title compound.

G cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing & Analysis prep1 Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample prep2 Select deuterated solvent (e.g., DMSO-d₆, CDCl₃) prep1->prep2 prep3 Dissolve sample in ~0.6 mL of solvent prep2->prep3 prep4 Filter through glass wool plug if particulates are present prep3->prep4 prep5 Transfer to high-quality 5 mm NMR tube prep4->prep5 acq1 Insert sample and lock on solvent deuterium signal prep5->acq1 acq2 Shim magnet coils to optimize field homogeneity (B₀) acq1->acq2 acq3 Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra acq2->acq3 proc1 Apply Fourier Transform and phase correction acq3->proc1 proc2 Calibrate chemical shift (TMS for ¹H/¹³C, external standard for ¹⁹F) proc1->proc2 proc3 Integrate signals and analyze multiplicities proc2->proc3 proc4 Assign signals and compare with predictions proc3->proc4

Caption: Recommended workflow for NMR analysis.

Methodology
  • Sample Preparation:

    • Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves most organic acids and does not exchange with the carboxylic acid proton rapidly, allowing for its observation. Deuterated chloroform (CDCl₃) is another option if the compound is sufficiently soluble. The choice of solvent can slightly alter chemical shifts.[11]

    • Concentration: For a standard high-field NMR spectrometer, prepare a solution with a concentration of approximately 10-20 mg/mL for ¹H NMR. For the less sensitive ¹³C nucleus, a more concentrated sample of 50-100 mg/mL is recommended to reduce acquisition time.[12][13]

    • Procedure:

      • Accurately weigh the sample into a clean, dry vial.

      • Add approximately 0.6 mL of the chosen deuterated solvent.[14][15]

      • Gently vortex or sonicate the vial to ensure complete dissolution. The solution must be homogeneous and free of any solid particles, as these will degrade the quality of the magnetic field shimming.[12]

      • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean 5 mm NMR tube.

      • Cap the NMR tube securely to prevent solvent evaporation.

  • Spectrometer Setup and Data Acquisition:

    • Locking and Shimming: The spectrometer's field-frequency lock system will use the deuterium signal from the solvent to maintain a stable magnetic field. After locking, the magnetic field must be shimmed to maximize its homogeneity across the sample volume, which is essential for achieving sharp lines and high resolution.

    • Referencing: For ¹H and ¹³C spectra, tetramethylsilane (TMS) is the standard internal reference (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as trifluoroacetic acid (TFA) in a sealed capillary may be used, or indirect referencing can be performed by the spectrometer software based on the deuterium lock frequency.[16][17] It is crucial to report the referencing method used.[6]

    • Acquisition Parameters:

      • ¹H NMR: A standard single-pulse experiment is sufficient. A 30° pulse angle and a short relaxation delay (1-2 seconds) are typically used for rapid acquisition.

      • ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is standard. To ensure accurate integration for quaternary carbons, a longer relaxation delay (D1) of 5-10 seconds and a 90° pulse angle should be considered.

      • ¹⁹F NMR: A simple one-pulse experiment, often with proton decoupling, is used. The wide chemical shift range of fluorine may require a larger spectral width than for proton NMR.[18] A longer relaxation delay (e.g., 20 seconds) may be necessary for accurate quantitative measurements.[7][18]

Conclusion

The structural characterization of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid by NMR spectroscopy is a critical step in its application in research and development. This guide provides a robust predictive framework for its ¹H, ¹³C, and ¹⁹F NMR spectra, highlighting the expected chemical shifts, multiplicities, and key structural correlations. The detailed experimental protocol offers a reliable methodology for obtaining high-quality, unambiguous data. By understanding the predicted spectral features and adhering to best practices in sample preparation and data acquisition, researchers can confidently verify the identity and purity of this valuable fluorinated azetidine building block, accelerating its use in the development of novel chemical entities.

References

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • University of Liverpool. (n.d.). Sample Preparation. Department of Chemistry. Retrieved from [Link]

  • Ayotte, Y., Woo, S., & LaPlante, S. R. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Brandt, P., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • Trafkowski, J., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Retrieved from [Link]

  • NMR-Analyze. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Scuiller, A., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Retrieved from [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Retrieved from [Link]

  • Scuiller, A., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. Retrieved from [Link]

  • Ayotte, Y., Woo, S., & LaPlante, S. R. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2012). In 19F NMR why are some of the signals contained in the negative region? Retrieved from [Link]

  • University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Bruker. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

Sources

Physicochemical Properties of Fluorinated Azetidine Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. However, traditional rings like piperidine and pyrrolidine often suffer from high basicity (pKa > 10), leading to poor membrane permeability, high volume of distribution, and off-target liabilities such as hERG channel blockade. Azetidines, four-membered nitrogen heterocycles, offer a conformationally restricted alternative that projects substituents in a unique 3D vector space. When functionalized with fluorine, these building blocks undergo profound physicochemical transformations. As a Senior Application Scientist, I have observed firsthand how the transition from a standard pyrrolidine to a fluorinated azetidine can rescue a failing drug program by simultaneously optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and target engagement.

The Causality of Physicochemical Modulation

The introduction of fluorine atoms onto the azetidine ring is not merely a steric substitution; it is a fundamental electronic perturbation that dictates the molecule's behavior in biological systems.

  • Basicity (pKa) Reduction : Fluorine is the most electronegative element. Through strong inductive electron withdrawal ( −I effect), β -fluorination (e.g., at the 3-position of azetidine) significantly depletes electron density on the basic nitrogen. This stabilizes the lone pair, making it less available for protonation. A single fluorine atom typically reduces the pKa by ~2.5 to 3 units, while gem-difluorination reduces it by over 4 units[1].

  • Lipophilicity (LogD) and Conformation : The impact of fluorination on lipophilicity is highly dependent on the spatial orientation of the C-F bonds relative to vicinal C-H bonds. While fluorine is generally considered lipophilic, the strong dipole moment of a C-F bond can increase hydrophilicity if the molecule adopts a facially polarized ("Janus face") conformation[2].

  • Metabolic Stability : Fluorination at the 3-position blocks cytochrome P450-mediated oxidation (hydroxylation), a common metabolic liability for unsubstituted aliphatic rings, thereby enhancing the intrinsic microsomal clearance profile[3].

FluorinationImpact Root Fluorinated Azetidine Scaffold Inductive Strong Inductive Electron Withdrawal Root->Inductive Steric Minimal Steric Bulk (Isosteric to H/OH) Root->Steric pKa Reduced pKa (Δ ~2.5-4.5 units) Inductive->pKa Lipid Modulated Lipophilicity (LogD shift) Inductive->Lipid Metab Blocked CYP450 Oxidation Sites Steric->Metab ADME1 Increased Membrane Permeability pKa->ADME1 ADME2 Reduced hERG Liability & Phospholipidosis pKa->ADME2 Lipid->ADME1 ADME3 Enhanced Metabolic Half-Life Metab->ADME3

Logical relationship between azetidine fluorination and resulting physicochemical enhancements.

Quantitative Profiling of Fluorinated Azetidines

Empirical data is critical because computational models frequently miscalculate the pKa and LogP of strained, highly polarized systems. The table below summarizes the physicochemical shifts observed upon fluorinating the azetidine core, benchmarking against standard secondary amines[4].

CompoundStructural ModificationExperimental pKaΔpKa vs BaseLipophilicity (LogP Trend)Intrinsic Clearance (CLint)
Azetidine Unsubstituted11.3-BaselineModerate
3-Fluoroazetidine Mono-fluorination8.5-2.8Slightly decreasedLow (Highly Stable)
3,3-Difluoroazetidine Gem-difluorination7.0-4.3IncreasedModerate
Pyrrolidine 5-membered reference11.3-Higher than AzetidineHigh

Note: 3,3-difluoroazetidine occasionally exhibits higher-than-expected intrinsic clearance in specific microsomal assays due to unique ring-opening vulnerabilities not present in the mono-fluoro variant[2].

Synthetic Methodologies: The Strain-Release Paradigm

Synthesizing four-membered heterocycles via standard intramolecular nucleophilic substitution ( SN​2 ) is notoriously inefficient due to high ring strain (~26 kcal/mol) and competing elimination pathways. To circumvent this, modern synthesis relies on strain-release-driven homologation . By utilizing the massive inherent strain of azabicyclo[1.1.0]butane (~65 kcal/mol), we can drive a thermodynamically highly favorable 1,2-migration to construct the azetidine ring modularly[5].

StrainRelease A Ammonium Salt Precursor B Azabicyclo[1.1.0]butyl Lithium A->B Deprotonation (Base) C Boronate Complex Intermediate B->C Boronic Ester Trapping D N-Protonation & 1,2-Migration C->D Acetic Acid E Fluorinated Azetidine Building Block D->E Strain Release

Workflow for the strain-release-driven homologation of boronic esters to synthesize azetidines.

Protocol 1: Synthesis of Fluorinated Azetidines via Strain-Release Homologation

Rationale: This self-validating protocol ensures that the highly reactive azabicyclo[1.1.0]butyl lithium intermediate is trapped immediately by the boronic ester, preventing dimerization or decomposition. The subsequent addition of acetic acid serves a dual purpose: it protonates the nitrogen (initiating the 1,2-migration) and quenches any unreacted organolithium species[5].

  • Preparation of the Bicyclic Intermediate : Suspend the appropriate 1-azabicyclo[1.1.0]butane ammonium salt (1.0 equiv) in anhydrous THF under an inert argon atmosphere at -78 °C.

  • Deprotonation : Slowly add tert-butyllithium (1.1 equiv) dropwise. Causality: The ultra-low temperature prevents the thermal degradation of the resulting highly strained azabicyclo[1.1.0]butyl lithium.

  • Boronic Ester Trapping : Introduce the fluorinated boronic ester (e.g., 2-fluoroalkyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 1.2 equiv) directly into the reaction mixture. Stir for 30 minutes at -78 °C to allow the formation of the intermediate "ate" complex.

  • Strain-Release Migration : Add glacial acetic acid (3.0 equiv) to the mixture and allow it to warm to room temperature. Causality: N-protonation induces a stereospecific 1,2-alkyl migration from boron to carbon, cleaving the central C-N bond and releasing the bicyclic strain to yield the substituted azetidine.

  • Purification : Isolate the product via a "silica catch" method. Pass the crude mixture through a silica gel plug; the azetidine acetic acid salt is retained. Wash with non-polar solvents to remove byproducts, then elute the pure azetidine using a methanol/dichloromethane gradient containing 1% triethylamine.

Empirical Physicochemical Profiling

Protocol 2: High-Throughput pKa and LogD Determination

Rationale: Due to the "Janus face" properties of fluorinated saturated rings, computational predictions (cLogP, cpKa) are insufficient. This protocol utilizes potentiometric titration and a miniaturized shake-flask LC-MS method to generate highly reliable, self-validating empirical data[2].

Part A: High-Throughput pKa Determination (Potentiometric Titration)

  • Prepare a 10 mM stock solution of the fluorinated azetidine in standardized 0.15 M KCl (to maintain constant ionic strength).

  • Perform a dual-titration workflow: titrate the solution with 0.5 M HCl to pH 2.0, followed by titration with 0.5 M KOH to pH 12.0 under a nitrogen blanket (to exclude ambient CO2​ ).

  • Validation: The inflection point of the titration curve represents the pKa. Run a concurrent blank titration of the solvent to subtract background buffering effects.

Part B: LogD (pH 7.4) Determination (Shake-Flask LC-MS)

  • Equilibrate equal volumes of 1-octanol and 10 mM phosphate-buffered saline (PBS, pH 7.4) by shaking vigorously for 24 hours.

  • Dissolve the compound in the pre-equilibrated aqueous phase at a concentration of 100 µM.

  • Add an equal volume of pre-equilibrated 1-octanol. Vortex for 1 hour at 25 °C, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Validation: Quantify the concentration of the compound in both phases using LC-MS/MS. Calculate LogD as Log10​([Drug]octanol​/[Drug]aqueous​) . Include a reference standard (e.g., propranolol) to validate phase separation integrity.

Conclusion

Fluorinated azetidines are not just structural novelties; they are precision tools for tuning the physicochemical properties of drug candidates. By understanding the causal relationship between fluorine's inductive effects and the azetidine ring's unique geometry, medicinal chemists can systematically dial out basicity-driven liabilities while preserving or enhancing target affinity.

Sources

A Technical Guide to Preliminary Synthesis Pathways for 3-Ethoxy-3-(Trifluoromethyl)azetidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the azetidine motif, particularly when substituted with fluorine-containing functional groups, has become a cornerstone of modern medicinal chemistry. These strained four-membered rings can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, lipophilicity, and binding affinity. This in-depth technical guide outlines preliminary synthetic pathways for a novel subclass of these compounds: 3-ethoxy-3-(trifluoromethyl)azetidines. As a Senior Application Scientist, this document provides a scientifically robust and practical framework for the synthesis of these promising scaffolds, with a focus on the underlying chemical principles and experimental considerations.

Introduction: The Significance of Trifluoromethylated Azetidines in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, is an increasingly important structural motif in drug discovery.[1] Its rigid, three-dimensional structure can serve as a valuable scaffold for orienting functional groups in a defined space, leading to enhanced interactions with biological targets. The introduction of a trifluoromethyl (CF3) group can further enhance the pharmacological profile of a molecule by modulating its basicity, lipophilicity, and metabolic stability.[2] The combination of these two features in trifluoromethylated azetidines has led to their emergence as privileged structures in the development of novel therapeutics.

This guide focuses on the synthesis of 3-ethoxy-3-(trifluoromethyl)azetidines, a class of compounds with the potential for unique applications. The presence of both an ethoxy and a trifluoromethyl group at the C3 position creates a sterically hindered and electronically distinct environment, which could lead to novel structure-activity relationships.

Proposed Synthetic Strategy: A Two-Step Approach from 3-Oxoazetidine

A logical and efficient approach to the synthesis of 3-ethoxy-3-(trifluoromethyl)azetidines involves a two-step sequence starting from a readily available N-protected 3-oxoazetidine. This strategy leverages well-established transformations in organic chemistry and offers a modular approach to the target compounds.

The proposed overall synthetic pathway is depicted below:

Overall Synthesis start N-Protected 3-Oxoazetidine intermediate N-Protected 3-Hydroxy-3-(trifluoromethyl)azetidine start->intermediate Nucleophilic Trifluoromethylation product N-Protected 3-Ethoxy-3-(trifluoromethyl)azetidine intermediate->product Etherification deprotection 3-Ethoxy-3-(trifluoromethyl)azetidine product->deprotection Deprotection

Caption: Proposed two-step synthesis of 3-ethoxy-3-(trifluoromethyl)azetidines.

Step 1: Nucleophilic Trifluoromethylation of N-Boc-3-Oxoazetidine

The first crucial step is the introduction of the trifluoromethyl group onto the C3 position of the azetidine ring. This can be achieved through the nucleophilic trifluoromethylation of an N-protected 3-oxoazetidine. N-Boc-3-oxoazetidine is a commercially available and commonly used starting material for the synthesis of 3-substituted azetidines.[2][3][4]

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is a widely used and effective nucleophilic trifluoromethylating agent for carbonyl compounds.[5] The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Trifluoromethylation cluster_reagents Reagents & Conditions reactant N-Boc-3-oxoazetidine product N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine reactant->product reagents + TMSCF3 (Ruppert-Prakash Reagent) Catalytic TBAF THF, 0 °C to rt

Caption: Nucleophilic trifluoromethylation of N-Boc-3-oxoazetidine.

Experimental Protocol: Synthesis of N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine

  • To a solution of N-Boc-3-oxoazetidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add the Ruppert-Prakash reagent (TMSCF3, 1.5 eq).

  • Slowly add a solution of tetrabutylammonium fluoride (TBAF, 0.1 eq) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine.

Step 2: Etherification of N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine

The second step involves the conversion of the tertiary alcohol to the corresponding ethyl ether. A standard and reliable method for this transformation is the Williamson ether synthesis. This involves deprotonation of the alcohol with a suitable base to form an alkoxide, followed by reaction with an ethylating agent, such as iodoethane or ethyl triflate.

Etherification cluster_reagents Reagents & Conditions reactant N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine product N-Boc-3-ethoxy-3-(trifluoromethyl)azetidine reactant->product reagents 1. NaH 2. Iodoethane THF, 0 °C to rt

Caption: Williamson ether synthesis for the preparation of the target compound.

Experimental Protocol: Synthesis of N-Boc-3-ethoxy-3-(trifluoromethyl)azetidine

  • To a solution of N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add iodoethane (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-ethoxy-3-(trifluoromethyl)azetidine.

Deprotection of the Azetidine Nitrogen

For many applications, the Boc protecting group on the azetidine nitrogen will need to be removed. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.

Alternative and Future Synthetic Strategies

While the two-step sequence from 3-oxoazetidine is a robust and logical starting point, other synthetic strategies could also be explored.

  • Ring Expansion of Aziridines: The rearrangement of appropriately substituted aziridines could provide an alternative route to the azetidine core.[3]

  • Cascade Reactions: The development of a cascade reaction that allows for the simultaneous trifluoromethylation and cyclization of an acyclic precursor could offer a more convergent and efficient synthesis.[6]

Data Summary

The following table summarizes the key transformations and expected outcomes for the proposed synthetic pathway.

StepTransformationStarting MaterialKey ReagentsProductExpected Yield
1Nucleophilic TrifluoromethylationN-Boc-3-oxoazetidineTMSCF3, TBAFN-Boc-3-hydroxy-3-(trifluoromethyl)azetidineModerate to Good
2Williamson Ether SynthesisN-Boc-3-hydroxy-3-(trifluoromethyl)azetidineNaH, IodoethaneN-Boc-3-ethoxy-3-(trifluoromethyl)azetidineModerate to Good
3DeprotectionN-Boc-3-ethoxy-3-(trifluoromethyl)azetidineTFA or HCl3-Ethoxy-3-(trifluoromethyl)azetidineHigh

Conclusion

The preliminary synthetic pathways outlined in this technical guide provide a solid foundation for the preparation of 3-ethoxy-3-(trifluoromethyl)azetidines. The proposed two-step sequence, starting from the commercially available N-Boc-3-oxoazetidine, utilizes reliable and well-documented chemical transformations. This approach offers a flexible and practical route for accessing these novel fluorinated scaffolds, which hold significant promise for the development of new therapeutic agents. Further optimization of reaction conditions and exploration of alternative synthetic strategies will undoubtedly expand the chemical space accessible to researchers in the field of drug discovery.

References

  • Ombito, J. O. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434. [Link]

  • Greengrass, C.W. et al. (2000).
  • Kovács, L. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1085. [Link]

  • Kuriyama, Y. et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1247163. [Link]

  • Cunico, R. F., & Ma, H. (2009). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules, 14(11), 4487-4497. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Bongers, A. et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chemical Communications, 57(39), 4816-4819. [Link]

  • Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Zhou, G. et al. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 8(15), 4141-4146. [Link]

Sources

Crystallographic Structural Data and Applications of Azetidin-1-yl Acetic Acid Compounds in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of highly optimized small-molecule therapeutics and targeted protein degraders (PROTACs), the azetidin-1-yl acetic acid moiety has emerged as a privileged bifunctional building block. Characterized by its four-membered nitrogen heterocycle and an acetic acid extension, this motif offers a unique combination of restricted conformational flexibility, low lipophilicity (logD), and highly specific exit vectors.

This technical whitepaper provides an in-depth analysis of the crystallographic structural data of azetidin-1-yl acetic acid derivatives. By examining high-resolution X-ray crystallographic models, we decode the causality behind its geometric behavior and outline field-proven protocols for its chemical synthesis and co-crystallization in structure-based drug design (SBDD).

Crystallographic Profiling and Geometric Causality

The substitution of traditional flexible aliphatic linkers or larger heterocycles (like piperidine or pyrrolidine) with an azetidine ring is not merely a molecular weight reduction strategy; it is a deliberate geometric restriction.

Ring Puckering and Conformational Dynamics

In X-ray crystallographic structures, the azetidine ring is rarely planar. To minimize the torsional strain caused by the eclipsing of adjacent C-H bonds, the ring adopts a "puckered" conformation. The barrier to nitrogen inversion is relatively low (~1.5 kcal/mol), allowing the ring to act as a "spring-loaded" system in solution. However, upon binding to a target protein, the azetidin-1-yl ring locks into a single puckered conformer, significantly reducing the entropic penalty of binding compared to highly flexible chains[1].

Quantitative Structural Data

An analysis of deposited structures in the Protein Data Bank (PDB) reveals highly consistent geometric parameters for the azetidin-1-yl core. The internal bond angles are compressed, leading to increased p-character in the C-N bonds and a highly predictable trajectory for the attached acetic acid moiety.

Table 1: Typical Crystallographic Parameters of the Azetidin-1-yl Moiety

ParameterTypical Value RangeStructural Implication
C-N Bond Length 1.47 - 1.49 ÅSlightly longer than unstrained amines, reflecting orbital rehybridization.
C-C Bond Length 1.54 - 1.56 ÅStandard sp³-sp³, but highly strained (~26 kcal/mol ring strain).
C-N-C Internal Angle 88° - 90°Restricts the exit vector of the acetic acid substituent, enforcing rigidity.
Ring Puckering Angle 25° - 33°Relieves torsional eclipsing; provides a pseudo-axial/equatorial vector.
N-Inversion Barrier ~1.5 kcal/molRapid inversion in solution; locks into a specific conformer upon target binding.

Case Studies in Structure-Based Drug Design (SBDD)

Overcoming Steric Clashes in Ketohexokinase (KHK) Inhibitors

Ketohexokinase-C (KHK-C) is a primary driver of fructose metabolism and a highly validated target for nonalcoholic fatty liver disease (NAFLD). During the optimization of Pfizer's clinical candidate PF-06835919 , crystallographic data (PDB: 6W0Y, 6W0Z) revealed that replacing a 5-membered pyrrolidine ring with a 4-membered azetidine ring (specifically a 2-methyl-3-hydroxy-azetidin-1-yl derivative) was the critical breakthrough[1].

The Causality: The smaller, puckered azetidine ring allowed the molecule to access an alternative, rotated binding mode within the ribose pocket. This rotation relieved a critical steric clash that the pyrrolidine ring could not avoid, allowing the adjacent acetic acid-like pharmacophores to optimally engage with the conserved Arg-108 residue[1].

Rigidified Linkers in Targeted Protein Degradation (PROTACs)

In the development of PROTACs, such as the KRAS G12C degrader LC-2 , controlling the spatial distance and orientation between the target protein and the E3 ubiquitin ligase (e.g., VHL) is paramount[2]. Azetidin-1-yl acetic acid derivatives are frequently deployed as rigidified linkers.

The Causality: Flexible PEG linkers often collapse in aqueous environments due to hydrophobic effects, preventing ternary complex formation. The azetidin-1-yl acetic acid motif acts as a rigid, low-lipophilicity spacer. The constrained C-N-C angle projects the E3-recruiting ligand at a precise vector, stabilizing the productive ternary complex (Target-PROTAC-E3 Ligase) while minimizing the loss of conformational entropy[2].

PROTAC Target Target Protein (e.g., KRAS G12C) Warhead Covalent Binder Target->Warhead Linker Azetidin-1-yl Acetic Acid Linker (Rigidified Vector) Warhead->Linker E3Ligand VHL Ligand Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase (VHL) E3Ligand->E3Ligase Degradation Proteasomal Degradation E3Ligase->Degradation

Role of rigid azetidine linkers in driving PROTAC-mediated ternary complex formation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols detail the synthesis of the core building block and the subsequent crystallographic validation of its protein complexes.

Protocol 1: Synthesis of 2-(Azetidin-1-yl)acetic acid hydrochloride

This protocol utilizes a tert-butyl protection strategy to prevent zwitterion precipitation during intermediate workup, followed by anhydrous acidic deprotection to yield a highly crystalline, easy-to-handle salt[3].

Step-by-Step Methodology:

  • Alkylation: Dissolve azetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add tert-butyl bromoacetate (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The bulky tert-butyl group prevents premature nucleophilic attack by the secondary amine on the ester carbonyl.

  • Workup: Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo to yield tert-butyl 2-(azetidin-1-yl)acetate.

  • Deprotection: Cool the intermediate (e.g., 6.7 g, 39 mmol) to 0 °C and slowly charge with 4 M HCl in dioxane (98 mL)[3].

  • Causality of Reagent Choice: Using HCl in dioxane rather than Trifluoroacetic acid (TFA) is critical. TFA forms a sticky syrup with polar amino acids that is notoriously difficult to remove. HCl in dioxane drives the precipitation of the product as a clean, white solid.

  • Isolation: Stir at 30 °C for 24 hours. Filter the precipitated solid, wash with cold 1,4-dioxane, and dry under high vacuum to afford 2-(azetidin-1-yl)acetic acid hydrochloride[3].

Synthesis A Azetidine Core B Alkylation (tert-butyl bromoacetate) A->B C tert-Butyl 2-(azetidin-1-yl)acetate B->C D Acidic Deprotection (4M HCl in Dioxane) C->D E 2-(Azetidin-1-yl)acetic acid HCl D->E

Chemical synthesis workflow for 2-(azetidin-1-yl)acetic acid hydrochloride.

Protocol 2: Co-Crystallization of Azetidine-Bound Target Proteins

To observe the precise puckering and binding vectors of azetidine-containing ligands, co-crystallization is preferred over apo-crystal soaking. Soaking can fail to capture the induced-fit conformational shifts (e.g., the movement of Arg-108 in KHK-C) required to accommodate the rigid azetidine ring[1].

Step-by-Step Methodology:

  • Protein Preparation: Concentrate the target protein (e.g., KHK-C) to 10-15 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP.

  • Ligand Incubation: Add the azetidin-1-yl acetic acid derivative (dissolved in 100% DMSO) to the protein solution at a 3:1 molar ratio (Ligand:Protein). Ensure final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation. Incubate on ice for 2 hours.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (typically 20-25% PEG 3350, 0.2 M ammonium sulfate, 0.1 M Bis-Tris pH 6.5).

  • Causality of Precipitant: PEG 3350 is utilized because it acts as a volume-exclusion precipitant without outcompeting the ligand for the active site, a common issue with high-molarity salt precipitants.

  • Cryoprotection & Diffraction: Harvest crystals after 3-7 days. Briefly sweep crystals through a cryoprotectant solution (reservoir solution + 20% glycerol) before flash-freezing in liquid nitrogen. Collect X-ray diffraction data at a synchrotron light source.

Crystallography P1 Protein Purification (>95% Purity) P2 Ligand Incubation (Azetidine Compound) P1->P2 P3 Vapor Diffusion (Hanging Drop) P2->P3 P4 X-Ray Diffraction (Synchrotron) P3->P4 P5 Phasing & Refinement (Molecular Replacement) P4->P5 P6 Structural Model (PDB Deposition) P5->P6

Standard X-ray crystallography pipeline for azetidine-bound protein complexes.

Conclusion

The integration of azetidin-1-yl acetic acid into small-molecule architectures represents a triumph of structure-based drug design. By leveraging X-ray crystallographic insights, medicinal chemists can exploit the constrained C-N-C angles and specific ring puckering of the azetidine core to navigate tight binding pockets, relieve steric clashes, and engineer rigidified vectors for PROTAC linkers. Adhering to rigorous synthetic and crystallographic protocols ensures that these geometric advantages translate reliably from in silico models to in vitro efficacy.

References

  • Title: CA3176618A1 - Antiviral 1,3-di-oxo-indene compounds (Synthesis of 2-(Azetidin-1-yl)acetic acid hydrochloride)
  • Title: Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC Source: Cell Chemical Biology / Yuntsg URL: [Link]

  • Title: Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Exact Mass and Physicochemical Profiling of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of highly functionalized, strained-ring building blocks is a cornerstone of modern medicinal chemistry. 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid represents a highly specialized pharmacophoric module designed to overcome common pharmacokinetic liabilities in drug discovery. By combining the rigid, low-lipophilicity profile of an azetidine ring [6] with the metabolic shielding of a trifluoromethyl (-CF3) group [4], this compound serves as an advanced bioisostere for traditional morpholine or piperazine derivatives.

This technical whitepaper provides an in-depth analysis of the compound’s exact mass, physicochemical properties, structural rationale, and the self-validating experimental protocols required for its analytical verification and synthetic integration.

Quantitative Physicochemical Data & Exact Mass

In high-resolution mass spectrometry (HRMS), distinguishing a target compound from nominally isobaric interferences requires sub-ppm mass accuracy. The exact mass is calculated using the monoisotopic mass of the most abundant isotope of each constituent element (e.g., ^12C, ^1H, ^19F, ^14N, ^16O)[14].

Below is the consolidated quantitative data for 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid:

PropertyValueComputational Rationale
Chemical Formula C8H12F3NO3Derived from the azetidine core (C3) + acetic acid (C2) + ethoxy (C2) + CF3 (C1).
Exact Mass (Neutral) 227.0769 Da Σ (^12C 8​ = 96.0000) + (^1H 12​ = 12.0939) + (^19F 3​ = 56.9952) + (^14N 1​ = 14.0031) + (^16O 3​ = 47.9847)
Exact Mass[M+H]+ 228.0842 Da Addition of a proton (^1H + = 1.0073 Da) for positive-ion ESI-MS.
Molecular Weight 227.18 g/mol Calculated using standard atomic weights (isotopic averages).
SMILES String CCOC1(C(F)(F)F)CN(CC(=O)O)C1Topological blueprint for chemoinformatic modeling.
Degree of Unsaturation 2Accounts for one ring (azetidine) and one double bond (carbonyl).

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, it is critical to view this molecule not just as a chemical entity, but as a strategic modulation of physicochemical space. Every functional group in this molecule serves a distinct, causal purpose in drug design:

  • The Azetidine Core: Four-membered azetidine rings are privileged scaffolds[6]. They act as a bioisostere for larger aliphatic rings, significantly lowering the partition coefficient (LogD) and improving aqueous solubility while maintaining a rigid vector for substituent projection [2].

  • The Trifluoromethyl (-CF3) Group: Positioned at the C3 carbon, the -CF3 group exerts a powerful electron-withdrawing effect. Mechanistically, this blocks cytochrome P450-mediated oxidative metabolism at the otherwise vulnerable C3 position. Furthermore, it finely tunes the lipophilicity of the molecule, offsetting the hydrophilicity of the azetidine nitrogen [4].

  • The Ethoxy (-OEt) Group: This ether linkage provides a hydrogen-bond acceptor that can interact with target kinase or receptor hinges, while simultaneously providing steric shielding to the adjacent -CF3 group.

  • The Acetic Acid Handle: The N-alkylated acetic acid moiety provides an ideal, unhindered handle for late-stage amide coupling, allowing this module to be seamlessly grafted onto primary or secondary amines of a larger drug scaffold.

Pharmacophore_Map Core 2-(3-Ethoxy-3-(trifluoromethyl) azetidin-1-yl)acetic acid Az Azetidine Ring Lowers LogD & improves aqueous solubility Core->Az CF3 Trifluoromethyl (-CF3) Blocks CYP450 metabolism & tunes lipophilicity Core->CF3 OEt Ethoxy (-OEt) Provides H-bond acceptor & steric shielding Core->OEt AcOH Acetic Acid (-CH2COOH) Enables versatile amide coupling Core->AcOH

Figure 1: Pharmacophore mapping and physicochemical contributions of the structural motifs.

Analytical Workflows: Exact Mass Determination

To ensure the scientific integrity of the building block prior to synthesis, its exact mass must be validated using High-Resolution Mass Spectrometry (HRMS). The following protocol is a self-validating system designed to eliminate false positives from isobaric impurities.

Protocol 1: HRMS (ESI-TOF) Validation

Causality of Experimental Design: Electrospray Ionization (ESI) is chosen because the basic azetidine nitrogen and acidic carboxylate make the molecule highly ionizable in both positive and negative modes. Time-of-Flight (TOF) or Orbitrap analyzers are strictly required over nominal mass quadrupoles because confirming the C8H12F3NO3 formula requires sub-ppm mass accuracy to differentiate it from isobaric contaminants[15].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid (for positive ion mode) or 0.1% Ammonium Hydroxide (for negative ion mode).

  • Calibration: Calibrate the TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is < 2 ppm across the m/z 50–1000 range.

  • Data Acquisition: Inject 2 µL of the sample. Operate the ESI source with a capillary voltage of 3.5 kV and a desolvation temperature of 250 °C. Acquire spectra in positive mode to target the [M+H]+ ion.

  • Self-Validation (Isotopic Pattern Matching): Extract the exact mass chromatogram at m/z 228.0842. The system validates the identity not just by the primary mass, but by comparing the observed A+1 (^13C) and A+2 (^18O) isotopic distribution against the theoretical computational model for C8H12F3NO3. A match score of >95% confirms structural integrity.

HRMS_Workflow A Sample Prep 0.1 mg/mL in MeOH B Ionization ESI Positive Mode A->B C Mass Analysis TOF m/z 50-1000 B->C D Exact Mass 228.0842 Da [M+H]+ C->D E Validation < 5 ppm Error & Isotope Match D->E

Figure 2: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Synthetic Integration: Amide Coupling Workflow

Integrating this molecule into a larger Active Pharmaceutical Ingredient (API) requires activating the acetic acid moiety.

Protocol 2: HATU-Mediated Amide Coupling

Causality of Experimental Design: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the coupling reagent over standard carbodiimides (e.g., EDC). Because the azetidine nitrogen contains electron-withdrawing adjacent groups (-CF3), the overall molecule can be sensitive to prolonged basic conditions. HATU provides ultra-fast activation of the carboxylate, minimizing degradation. N,N-Diisopropylethylamine (DIPEA) is used because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid (1.0 eq, 227.18 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL).

  • Base Addition: Add DIPEA (3.0 eq, 522 µL, 3.0 mmol) to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Reagent Addition: Add HATU (1.2 eq, 456 mg, 1.2 mmol) in one portion. The reaction mixture will typically turn a pale yellow color, indicating the formation of the active OAt ester. Stir for 15 minutes.

  • Coupling: Add the target primary or secondary amine (1.1 eq, 1.1 mmol) dropwise.

  • Self-Validation (Reaction Monitoring): After 2 hours, withdraw a 5 µL aliquot, quench in 100 µL of 50% Acetonitrile/Water, and analyze via LC-MS. The disappearance of the m/z 228.0842 peak and the emergence of the product mass validates the completion of the coupling.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design MDPI [Link] [4]

  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox ACS Publications [Link] [10]

  • Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013) MSACL[Link] [14]

  • Exact Mass Measurement - A Powerful Tool in Identification and Confirmation Waters Corporation[Link] [15]

Methodological & Application

Application Note: High-Efficiency Amide Coupling Protocols for 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated azetidine motifs is a highly effective strategy in modern medicinal chemistry for improving metabolic stability, modulating lipophilicity, and rigidifying molecular vectors. 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid serves as a premium building block for introducing these properties via amide coupling. However, its unique structural features—specifically the presence of a tertiary amine alpha to the carboxylate and the strong inductive effects of the 3-position substituents—demand tailored synthetic strategies. This guide provides field-proven, self-validating protocols for both discovery-scale and process-scale amidations, detailing the causality behind reagent selection, solvent choice, and workup conditions.

Physicochemical & Mechanistic Insights

To design a robust protocol, one must first deconstruct the physicochemical nature of the substrate:

  • pKa Modulation & Basicity: Standard azetidines possess a highly basic nitrogen (pKa ~10.4). However, the electron-withdrawing trifluoromethyl ( −CF3​ ) and ethoxy ( −OEt ) groups at the 3-position exert a strong inductive pull, significantly depressing the basicity of the ring nitrogen. Despite this, the molecule remains a zwitterion in its free form and is typically supplied as an HCl salt. Complete neutralization with a non-nucleophilic base (e.g., DIPEA) is mandatory prior to activation[1].

  • Absence of Alpha-Chirality: Unlike standard α -amino acids, this building block features an achiral methylene spacer ( −CH2​− ) between the azetidine nitrogen and the carboxylic acid. Consequently, racemization via oxazolone formation is impossible . The use of additives like HOBt or HOAt is therefore driven entirely by the need to accelerate coupling kinetics and prevent unreactive anhydride formation, rather than to suppress epimerization[2].

  • Workup Vulnerabilities (The "Acid Trap"): The final amide product retains a basic tertiary amine. A common failure point in peptide-like synthesis is the use of acidic aqueous washes (e.g., 1M HCl or 10% citric acid) to remove unreacted starting amines. For this substrate, acidic washes will immediately protonate the azetidine product, pulling it into the aqueous layer and resulting in catastrophic yield loss. Strictly neutral or basic workups are required.

Reagent Selection Matrix

The choice of coupling reagent dictates the scalability and safety of the reaction. The table below summarizes the quantitative and qualitative data for selecting the optimal activation system[3],[4].

Table 1: Comparison of Amide Coupling Systems for N-Alkyl Azetidine Acetic Acids

Reagent SystemActivation KineticsTypical YieldScalabilityByproduct RemovalPrimary Use Case
HATU / DIPEA Very Fast (<15 min)>85%Poor (Explosion risk)Difficult (Tetramethylurea)Milligram-scale discovery
EDC·HCl / HOBt Moderate (30-60 min)70–85%ModerateEasy (Water-soluble urea)Gram-scale synthesis
T3P / Pyridine Moderate (30-60 min)>80%ExcellentVery Easy (Phosphates)Process / Kilo-scale

Experimental Workflows & Mechanistic Pathways

The following diagrams illustrate the mechanistic logic and step-by-step execution of the coupling process.

Mechanistic_Pathway Substrate 2-(3-Ethoxy-3-(CF3)azetidin-1-yl)acetic acid (Protonated / HCl Salt) FreeBase Carboxylate Anion (Active Nucleophile) Substrate->FreeBase DIPEA (2.5 - 3.0 eq) Neutralization ActiveEster Active Ester Intermediate (OAt or Phosphonate) FreeBase->ActiveEster Nucleophilic Attack CouplingAgent Coupling Agent (HATU or T3P) CouplingAgent->ActiveEster Activation Product Target Amide + Water-soluble Byproducts ActiveEster->Product Primary/Secondary Amine Aminolysis

Mechanistic pathway of carboxylic acid activation and aminolysis for N-alkyl azetidines.

ExpWorkflow Step1 1. Dissolution & Free-basing Suspend HCl salt in DMF/DCM. Add 3.0 eq DIPEA at 0 °C. Step2 2. Carboxylate Activation Add 1.2 eq HATU or 1.5 eq T3P. Stir for 15-30 min. Step1->Step2 Step3 3. Aminolysis Add 1.1 eq of Target Amine. Warm to RT, stir for 2-12 h. Step2->Step3 Step4 4. Reaction Monitoring Check consumption via LC-MS. Step3->Step4 Step4->Step3 Incomplete (Add reagents) Step5 5. Aqueous Workup Quench with Sat. NaHCO3. Extract with EtOAc. Avoid acid! Step4->Step5 >95% Conversion

Step-by-step experimental workflow for the amide coupling of azetidine building blocks.

Detailed Methodologies

Protocol A: Discovery-Scale Synthesis (HATU-Mediated)

Optimized for maximum yield and rapid kinetics on scales < 5 mmol.

Rationale: HATU generates a highly reactive HOAt ester. Because the azetidine starting material is an HCl salt, N,N-Diisopropylethylamine (DIPEA) is used in stoichiometric excess to ensure both the carboxylic acid and the coupling amine are fully deprotonated[1]. DMF is utilized to overcome the poor solubility of the zwitterionic starting material[3].

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid hydrochloride (1.0 equiv, 1.0 mmol) and anhydrous DMF (5.0 mL, 0.2 M).

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add DIPEA (3.0 equiv, 3.0 mmol) dropwise. The solution should become homogeneous as the free base forms.

  • Activation: Add (1.2 equiv, 1.2 mmol) in one portion[2]. Stir the reaction mixture at 0 °C for 15 minutes to allow complete formation of the active HOAt ester.

  • Aminolysis: Add the target primary or secondary amine (1.1 equiv, 1.1 mmol). Remove the ice bath and allow the reaction to warm to room temperature ( 20–25 °C). Stir for 2–4 hours.

  • Validation (In-Process): Analyze an aliquot via LC-MS. The mass of the active ester ( M+HOAt ) should be entirely replaced by the product mass.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with saturated aqueous NaHCO3​ ( 2×15 mL), water ( 15 mL), and 5% aqueous LiCl ( 2×15 mL) to remove residual DMF.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Process-Scale Synthesis (T3P-Mediated)

Optimized for safety, cost-efficiency, and ease of purification on scales > 10 mmol.

Rationale: Propylphosphonic anhydride (T3P) is a mild, non-explosive coupling agent that produces exclusively water-soluble phosphate byproducts[4]. This eliminates the need for complex chromatography, making it ideal for scale-up.

Procedure:

  • Preparation: Suspend the azetidine acetic acid hydrochloride (1.0 equiv, 10.0 mmol) and the target amine (1.05 equiv, 10.5 mmol) in Ethyl Acetate or 2-MeTHF (40 mL).

  • Base Addition: Add Pyridine or DIPEA (3.5 equiv, 35.0 mmol) to the suspension at room temperature.

  • Activation/Coupling: Dropwise, add a 50% wt solution of (1.5 equiv, 15.0 mmol)[4].

  • Reflux/Heating (Optional): If the amine is sterically hindered, heat the reaction to 60 °C for 6–12 hours. Otherwise, stir at room temperature overnight.

  • Workup: Quench the reaction by adding water (20 mL) and stirring vigorously for 30 minutes to hydrolyze unreacted T3P. Separate the phases. Wash the organic layer with saturated aqueous NaHCO3​ ( 20 mL) and brine ( 20 mL).

  • Isolation: Dry the organic layer over MgSO4​ , filter, and evaporate to yield the crude amide, which is typically >90% pure by NMR and ready for downstream processing.

Troubleshooting & Best Practices

  • Symptom: Reaction stalls at 50% conversion.

    • Causality: Insufficient base. The azetidine nitrogen acts as a proton sponge. If the pH of the microenvironment drops, the carboxylic acid remains protonated and cannot attack the coupling agent.

    • Solution: Add an additional 1.0 equiv of DIPEA and 0.2 equiv of the coupling agent.

  • Symptom: Product is lost during aqueous workup.

    • Causality: The tertiary amine of the azetidine ring was protonated by an acidic wash (e.g., HCl , KHSO4​ , or Citric Acid), shifting the product into the aqueous waste stream.

    • Solution: Always maintain aqueous washes at pH ≥7.5 . If an emulsion forms during the NaHCO3​ wash, add brine or filter the biphasic mixture through a pad of Celite to break it.

References

  • Title: WO2020254408A1 - Pyridin-3-yl derivatives Source: Google Patents URL
  • Title: Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function Source: ACS Publications URL
  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications URL
  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL

Sources

Application Note: Strategic Integration of Trifluoromethyl Azetidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich three-dimensional scaffolds has become a cornerstone of modern drug discovery. Among these, the azetidine ring offers a unique combination of low molecular weight, high structural rigidity, and favorable physicochemical properties. When functionalized with a trifluoromethyl (CF3) group, the resulting trifluoromethyl azetidines emerge as privileged pharmacophores. As a Senior Application Scientist, I have observed that this specific combination effectively mitigates common pharmacokinetic (PK) liabilities—such as hERG toxicity and Cyp3A4 inhibition—while maintaining or enhancing target affinity. This guide details the mechanistic rationale, structure-activity relationships (SAR), and validated synthetic protocols for incorporating CF3-azetidines into drug discovery pipelines.

Mechanistic Rationale: The "Magic Methyl" Meets the Strained Ring

The decision to utilize a CF3-azetidine core is rarely arbitrary; it is driven by precise causality in medicinal chemistry:

  • Escape from Flatland : Azetidines provide a rigid 3D vector for substituent projection. Compared to their larger homologs (piperidines and pyrrolidines), azetidines have a smaller van der Waals volume, which reduces steric clashes within tight binding pockets[1].

  • Modulation of Basicity (pKa) : The strong electron-withdrawing inductive effect of the CF3 group drastically lowers the basicity of the adjacent azetidine nitrogen. This reduction in pKa prevents excessive protonation at physiological pH, thereby enhancing membrane permeability and oral bioavailability[1].

  • Metabolic Shielding : The robust C-F bonds resist oxidative metabolism by cytochrome P450 enzymes. Placing a CF3 group adjacent to the reactive amine center sterically and electronically shields the molecule from N-dealkylation and oxidation[2].

Structure-Activity Relationship (SAR) & Pharmacokinetics

The strategic replacement of traditional nitrogen heterocycles with CF3-azetidines has yielded profound improvements in clinical candidates.

Case Study 1: TGR5 (GPBAR1) Agonists In the optimization of TGR5 agonists for metabolic diseases, early piperidine-based leads suffered from severe Cyp3A4 inhibition and hERG liabilities due to high lipophilicity. By executing a scaffold hop to an azetidine core, researchers strategically reduced the lipophilic burden. The incorporation of a CF3 group further fine-tuned the physicochemical profile. Notably, the S-enantiomer of the CF3-azetidine derivative exhibited superior target potency and a 3-fold reduction in Cyp3A4 inhibition compared to its R-enantiomer, demonstrating the critical nature of stereocontrol in these scaffolds2[2].

Case Study 2: STAT3 Inhibitors In oncology, the development of STAT3 inhibitors often stalls due to poor solubility and high lipophilicity of cyclohexyl domains. Replacing these domains with azetidine amides allowed for a rebalancing of molecular polarity. The azetidine scaffold maintained the required nanomolar potency for inhibiting STAT3 DNA-binding activity while significantly improving the polarity distribution and drug-like properties of the molecules3[3].

Quantitative Data Summary

To illustrate the causality of these scaffold hops, Table 1 summarizes the comparative physicochemical impacts of aza-heterocycle core replacements.

Table 1: Comparative Physicochemical Impact of Aza-Heterocycle Core Replacements

ParameterPiperidinePyrrolidineUnsubstituted AzetidineCF3-Azetidine
Ring Size 6-membered5-membered4-membered4-membered
Relative Lipophilicity (LogD) HighMediumLowModulated (Tunable)
Amine Basicity (pKa) ~9.5~8.5~8.0~5.0 - 6.5 (Reduced)
Metabolic Stability Low (High clearance)ModerateHighVery High
hERG Inhibition Risk HighModerateLowLow

Synthetic Workflows & Protocols

Synthesizing four-membered rings is thermodynamically challenging due to high ring strain (~26 kcal/mol). Traditional intramolecular cyclizations often suffer from low yields or competitive elimination. Below are two field-proven, self-validating protocols designed to overcome these barriers.

Protocol A: Synthesis via Strain-Release of 1-Azabicyclo[1.1.0]butanes (ABBs)

Causality: ABBs possess immense internal ring strain. Reacting them with electrophiles triggers a polar strain-release ring-opening. The thermodynamic relief of breaking the bicyclic system drives the formation of the monocyclic azetidine under exceptionally mild conditions, bypassing the need for harsh heating1[1].

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize the 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (ABB) precursor via diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines[1].

  • Reagent Assembly: In an oven-dried flask under an argon atmosphere, dissolve the ABB (1.0 equiv, 0.5 mmol) in anhydrous acetone (5.0 mL).

  • Electrophilic Activation: Add benzyl chloroformate (2.0 equiv, 1.0 mmol) dropwise at room temperature. Rationale: The chloroformate activates the bridgehead nitrogen, making the C3 position highly susceptible to nucleophilic attack by the liberated chloride ion.

  • Reaction Execution: Stir the mixture at room temperature for 16 hours.

  • Self-Validation Step: Monitor the reaction via 19F-NMR. The successful ring-opening is validated by the disappearance of the rigid bicyclic CF3 signal and the emergence of a new, distinct singlet corresponding to the monocyclic 3-chloro-2-(trifluoromethyl)azetidine.

  • Isolation: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography (hexane/ethyl acetate) to isolate the product (Typical yield: >85%, dr > 96:4)[1].

Protocol B: Base-Induced Ring Closure of α-(Trifluoromethyl) Amines

Causality: When building the ring from acyclic precursors, the strong electron-withdrawing nature of the CF3 group severely deactivates the adjacent nitrogen, rendering standard SN2 cyclizations ineffective. Complete deprotonation using a strong base in a polar aprotic solvent is required to generate an amide-like anion with sufficient nucleophilicity to displace a distal leaving group4[4].

Step-by-Step Methodology:

  • Acyclic Precursor Synthesis: Prepare the requisite β-chloro-α-(trifluoromethyl) amine via imination of ethyl 4,4,4-trifluoroacetoacetate, followed by hydride reduction and chlorination[4].

  • Solvent Selection: Dissolve the acyclic precursor (1.0 equiv) in anhydrous DMF (0.1 M concentration). Rationale: DMF maximizes the separation of the ion pair during deprotonation, enhancing nitrogen nucleophilicity.

  • Deprotonation: Add Potassium Carbonate (K2CO3) or Sodium Hydride (NaH) (2.5 equiv). Stir at room temperature for 30 minutes to ensure complete anion formation.

  • Cyclization: Heat the reaction mixture to 70°C for 4–6 hours.

  • Self-Validation Step: Analyze an aliquot via LC-MS. The system is self-validating when the chromatogram shows a distinct shift to an earlier retention time (due to the formation of the less polar, constrained heterocycle) and a mass shift corresponding to the exact loss of HCl[4].

  • Workup: Quench with ice water, extract with diethyl ether (3x), wash the combined organic layers with brine to remove DMF, dry over Na2SO4, and concentrate.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical workflow for identifying PK liabilities in early hit compounds and utilizing CF3-azetidine synthetic routes to generate optimized lead candidates.

G cluster_Synthesis Synthetic Strategy Hit Hit Compound (Piperidine/Planar Core) Liabilities PK Liabilities (High hERG, Cyp3A4 Inhibition) Hit->Liabilities ScaffoldHop Scaffold Hopping (Azetidine Substitution) Liabilities->ScaffoldHop Reduce Size/LogP CF3Addition CF3 Functionalization (pKa & Lipophilicity Modulation) ScaffoldHop->CF3Addition Improve Stability StrainRelease Strain-Release of ABBs (High dr, Mild Conditions) CF3Addition->StrainRelease Route A Cyclization Intramolecular Cyclization (Acyclic Precursors) CF3Addition->Cyclization Route B Lead Optimized Lead Candidate (High Efficacy, Low Toxicity) StrainRelease->Lead Cyclization->Lead

Workflow for optimizing PK liabilities using CF3-azetidines via divergent syntheses.

References

  • Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes . nih.gov. 1

  • Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy . acs.org.2

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors . nih.gov. 3

  • Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts . acs.org. 4

Sources

Application Note: Process Scale-Up and Synthesis Protocol for 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol

Executive Summary & Strategic Route Design

Trifluoromethylated azetidines are privileged scaffolds in modern drug discovery, offering enhanced metabolic stability, improved lipophilicity, and unique conformational rigidity compared to their non-fluorinated analogs (1)[1]. However, the synthesis of 2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid presents specific scale-up challenges. The primary bottleneck is the steric hindrance and severe electronic deactivation of the tertiary alcohol intermediate by the adjacent trifluoromethyl (-CF₃) group, which complicates standard etherification.

This application note details a robust, five-step scalable protocol designed for multi-gram to kilogram production. The route is constructed linearly from the commercially available 1-Boc-3-azetidinone, emphasizing mechanistic causality, thermal safety, and self-validating in-process controls (IPCs).

Workflow Visualization

SynthesisWorkflow SM 1-Boc-3-azetidinone (Starting Material) Step1 Step 1: Trifluoromethylation TMSCF3, TBAF, THF, -78°C SM->Step1 Int1 1-Boc-3-(trifluoromethyl)azetidin-3-ol Step1->Int1 Step2 Step 2: Etherification NaH, EtI, DMF, 0°C to RT Int1->Step2 Int2 1-Boc-3-ethoxy-3-(trifluoromethyl)azetidine Step2->Int2 Step3 Step 3: Boc-Deprotection 4M HCl in Dioxane, RT Int2->Step3 Int3 3-Ethoxy-3-(trifluoromethyl)azetidine HCl Step3->Int3 Step4 Step 4: N-Alkylation tert-Butyl bromoacetate, K2CO3, MeCN Int3->Step4 Int4 tert-Butyl 2-(3-ethoxy-3-(trifluoromethyl) azetidin-1-yl)acetate Step4->Int4 Step5 Step 5: Ester Hydrolysis TFA, DCM, RT Int4->Step5 Product 2-(3-Ethoxy-3-(trifluoromethyl) azetidin-1-yl)acetic acid (Final Product) Step5->Product

Figure 1: Five-step synthetic workflow for 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid.

Quantitative Process Metrics

To ensure reproducibility across scales, the following process metrics and self-validating analytical techniques have been established:

StepTransformationTarget IntermediateExpected YieldIPC Method (Self-Validation)
1 Nucleophilic CF₃ Addition1-Boc-3-(CF₃)azetidin-3-ol80–85%¹⁹F NMR (-82 ppm), TLC (KMnO₄)
2 Sterically Hindered Etherification1-Boc-3-ethoxy-3-(CF₃)azetidine65–75%GC-MS, ¹H NMR (ethoxy CH₂ at 3.6 ppm)
3 Acidic Deprotection3-Ethoxy-3-(CF₃)azetidine HCl>95%¹H NMR (loss of Boc singlet at 1.4 ppm)
4 N-Alkylationt-Butyl 2-(3-ethoxy-3-(CF₃)azetidin-1-yl)acetate75–80%LC-MS ([M+H]⁺ detection)
5 Ester Hydrolysis2-(3-Ethoxy-3-(CF₃)azetidin-1-yl)acetic acid85–90%LC-MS, ¹H NMR (loss of t-Butyl at 1.45 ppm)

Detailed Experimental Protocols & Mechanistic Causality

Step 1: Nucleophilic Trifluoromethylation

Causality: The addition of the Ruppert-Prakash reagent (TMSCF₃) to the strained azetidinone ring is highly exothermic. Cryogenic cooling (-78 °C) and the slow, controlled addition of catalytic tetrabutylammonium fluoride (TBAF) are strictly required to prevent thermal runaway and ring-opening degradation. Protocol:

  • Charge a dry, nitrogen-purged reactor with 1-Boc-3-azetidinone (1.0 eq) and anhydrous THF (10 vol).

  • Cool the solution to -78 °C.

  • Add TMSCF₃ (1.2 eq) via syringe.

  • Slowly add TBAF (0.1 eq, 1M in THF) over 30 minutes. Maintain internal temperature below -70 °C.

  • Stir for 2 hours at -78 °C, then allow to warm to room temperature.

  • Self-Validation (IPC): Analyze an aliquot by ¹⁹F NMR. The disappearance of the TMSCF₃ signal (~ -67 ppm) and the appearance of the silyl ether intermediate signal validates the initial addition.

  • Add TBAF (1.0 eq) at room temperature to cleave the TMS ether. Stir for 1 hour.

  • Self-Validation (IPC): TLC (Hexanes/EtOAc 7:3, KMnO₄ stain) must show complete consumption of the silyl ether and formation of the free tertiary alcohol.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 1-Boc-3-(trifluoromethyl)azetidin-3-ol (2)[2].

Step 2: Sterically Hindered Etherification

Causality: The strongly electron-withdrawing -CF₃ group drastically reduces the nucleophilicity of the adjacent hydroxyl group via induction (3)[3]. Standard weak bases fail; Sodium Hydride (NaH) is required to quantitatively deprotonate the alcohol. DMF provides a polar aprotic environment to solvate the sodium cation, maximizing the alkoxide's reactivity. Protocol:

  • Dissolve 1-Boc-3-(trifluoromethyl)azetidin-3-ol (1.0 eq) in anhydrous DMF (8 vol) and cool to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Self-Validation (IPC): Observe hydrogen gas evolution. Stir until gas evolution completely ceases (approx. 45 mins), validating complete deprotonation.

  • Add Ethyl Iodide (EtI) (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. (Note: If scale-up kinetics are slow, 0.1 eq of TBAI can be added as a phase-transfer catalyst).

  • Self-Validation (IPC): Monitor by GC-MS. The mass shift confirms ethylation.

  • Quench carefully with ice water. Extract with MTBE (3x). Wash organics with brine (5x) to remove DMF. Concentrate to yield 1-Boc-3-ethoxy-3-(trifluoromethyl)azetidine.

Step 3: Boc Deprotection

Causality: Anhydrous HCl in dioxane is chosen over aqueous HCl or TFA to directly precipitate the product as a highly crystalline, easily filterable hydrochloride salt. This avoids tedious aqueous extractions of a highly water-soluble, volatile small amine. Protocol:

  • Dissolve 1-Boc-3-ethoxy-3-(trifluoromethyl)azetidine (1.0 eq) in a minimal amount of DCM (2 vol).

  • Add 4M HCl in Dioxane (5.0 eq) at room temperature.

  • Self-Validation (IPC): Vigorous gas evolution (CO₂ and isobutylene) will occur. The cessation of gas evolution and the formation of a thick white precipitate validate the reaction's progress.

  • Stir for 4 hours. Confirm completion by ¹H NMR (complete disappearance of the 9H Boc singlet at ~1.4 ppm).

  • Filter the suspension, wash the filter cake with cold diethyl ether, and dry under vacuum to afford 3-ethoxy-3-(trifluoromethyl)azetidine hydrochloride.

Step 4: N-Alkylation

Causality: Acetonitrile (MeCN) is an optimal solvent for S_N2 alkylations. K₂CO₃ is a mild, heterogeneous base that neutralizes the HCl salt and drives the alkylation without causing premature ester hydrolysis. A bulky tert-butyl ester is utilized to prevent side reactions during this basic step. Protocol:

  • Suspend 3-ethoxy-3-(trifluoromethyl)azetidine hydrochloride (1.0 eq) in MeCN (10 vol).

  • Add anhydrous K₂CO₃ (3.0 eq) and tert-butyl bromoacetate (1.1 eq).

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Self-Validation (IPC): Analyze by LC-MS. The primary amine must be completely consumed, with the mono-alkylated mass [M+H]⁺ observed as the sole major peak.

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via short-path silica plug (Hexanes/EtOAc) to yield tert-butyl 2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetate.

Step 5: Ester Hydrolysis

Causality: Acidic cleavage of the tert-butyl ester is highly efficient and avoids the use of aqueous bases (like LiOH/NaOH), which could potentially induce ring-opening or degradation of the highly substituted, electron-deficient azetidine core. Protocol:

  • Dissolve tert-butyl 2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetate (1.0 eq) in DCM (5 vol).

  • Add Trifluoroacetic acid (TFA) (5 vol) dropwise at room temperature.

  • Stir for 6 hours at room temperature.

  • Self-Validation (IPC): Evaporate a small aliquot. ¹H NMR must show the complete loss of the tert-butyl group (~1.45 ppm).

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Triturate the resulting crude oil with cold diethyl ether/pentane to induce crystallization. Filter and dry to yield the final product, 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid, in high purity.

Sources

Application Note & Protocols: Strategic Incorporation of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Azetidine Scaffolds in Peptide Therapeutics

The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as binding affinity, metabolic stability, and in vivo half-life.[1] Azetidine-containing motifs, in particular, have emerged as privileged structures in medicinal chemistry.[2][3] Their strained four-membered ring imparts a unique conformational rigidity, which can improve receptor affinity and metabolic stability.[2][3] When combined with the strategic placement of fluorine atoms, known to enhance cell permeability and metabolic resistance, the resulting amino acid building blocks become powerful tools for peptide optimization.[4]

This guide provides a comprehensive overview and detailed protocols for the incorporation of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid, a novel nnAA, into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). The unique structural features of this building block—specifically the sterically demanding trifluoromethyl group and the azetidine ring—necessitate careful consideration of coupling methodologies and cleavage conditions to ensure high-fidelity peptide synthesis.

Physicochemical Properties of the Building Block

A thorough understanding of the building block's properties is critical for successful incorporation.

PropertyValue (Predicted/Inferred)Rationale & Impact on SPPS
Molecular Weight 241.19 g/mol Standard for nnAAs; no special considerations for mass-based calculations.
Structure 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acidThe tertiary amine within the azetidine ring is part of the backbone. The trifluoromethyl and ethoxy groups are on a quaternary carbon, creating significant steric hindrance.
pKa (Carboxylic Acid) ~3.5 - 4.5Typical for a carboxylic acid; allows for standard activation protocols.
Solubility Expected to be soluble in DMF, NMP, and DCM.Compatible with standard SPPS solvents.
Steric Hindrance HighThe trifluoromethyl group significantly hinders access to the carboxylic acid, requiring powerful coupling reagents and potentially longer reaction times or double coupling.[5]

General Workflow for SPPS Incorporation

The overall process for incorporating 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid follows the established principles of Fmoc SPPS. The key steps are outlined below.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Resin Start with Fmoc-protected amino acid on resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Couple nnAA (Activation & Reaction) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify (RP-HPLC) Precipitation->Purification Analysis Analyze (LC-MS) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis incorporating non-natural amino acids.

Experimental Protocols

Protocol 1: Coupling of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid

Rationale: Due to the high steric hindrance of the trifluoromethyl group, a powerful in-situ activating reagent is required to ensure efficient peptide bond formation.[5][6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended due to its high reactivity and ability to overcome steric challenges.[6][7][8] An extended coupling time or a double coupling strategy should be considered.

Materials:

  • Peptide-resin with a free N-terminal amine

  • 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid

  • HATU (Hexafluorophosphate of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation:

    • Swell the deprotected peptide-resin in DMF for 30-60 minutes.

    • Drain the DMF.

  • Activation Mixture Preparation:

    • In a separate vial, dissolve 4 equivalents of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIEA to the mixture.

    • Allow the activation mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. For sterically demanding couplings, this time can be extended, or the reaction can be performed twice ("double coupling").[5]

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and byproducts.

  • Monitoring Coupling Efficiency (Optional but Recommended):

    • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[9] A negative result (yellow/clear beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), a second coupling is necessary.

Coupling_Mechanism reagents R-COOH (nnAA) HATU DIEA activated_ester R-CO-OAt (Active Ester) Tetramethylurea reagents:f0->activated_ester:f0 Activation reagents:f1->activated_ester:f0 reagents:f2->activated_ester:f0 coupled_product R-CO-NH-Peptide-Resin HOAt activated_ester:f0->coupled_product:f0 Aminolysis peptide_resin H₂N-Peptide-Resin peptide_resin:f0->coupled_product:f0

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Protocol 2: Cleavage and Deprotection

Rationale: The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups. A strong acid, typically trifluoroacetic acid (TFA), is used for this purpose.[10][11] Scavengers are critical to prevent the modification of sensitive residues by reactive cationic species generated during deprotection.[12] A standard cleavage cocktail like Reagent K is often suitable, but the choice depends on the other amino acids in the sequence.[10] For most sequences, a simpler cocktail of TFA/TIS/Water is effective.[10]

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Cold diethyl ether (-20°C)

  • Centrifuge tubes

Procedure:

  • Resin Preparation:

    • Wash the final peptide-resin with DCM (3x) to remove residual DMF and then with methanol (3x).

    • Dry the resin thoroughly under a high vacuum for at least 1 hour.[5]

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail. For a general-purpose cocktail, mix:

      • 95% TFA

      • 2.5% Triisopropylsilane (TIS)

      • 2.5% Water

    • Prepare the cocktail fresh just before use.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[11]

    • Gently agitate the mixture at room temperature for 2-3 hours. The resin may change color as protecting groups are cleaved.[13]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate, which contains the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail to ensure complete recovery.

  • Peptide Precipitation:

    • Combine the filtrates and add the solution dropwise to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).[5]

    • A white precipitate (the crude peptide) should form immediately.

  • Washing and Drying:

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether to remove scavengers and dissolved protecting groups.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Peptide Purification and Characterization

Following cleavage, the crude peptide must be purified and its identity confirmed.

Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

ParameterRecommended ConditionRationale
Column C18, 5 µm particle sizeProvides good retention and separation for a wide range of peptides.
Mobile Phase A 0.1% TFA in WaterStandard acidic modifier for good peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileElutes the peptide from the column.
Gradient 5-65% B over 30-60 minutesAn initial shallow gradient is recommended to resolve impurities close to the main product. The gradient will need to be optimized based on the peptide's hydrophobicity.
Detection 214 nm and 280 nm214 nm detects the peptide backbone. 280 nm detects aromatic residues like Trp, Tyr, and Phe.
Characterization

The purity and identity of the final peptide must be confirmed using analytical techniques.[14][15]

TechniquePurposeExpected Outcome
Analytical RP-HPLC Assess purityA single major peak indicates high purity. Purity is calculated by integrating the peak area.[14]
Mass Spectrometry (LC-MS) Confirm identity and molecular weightThe observed mass should match the calculated theoretical mass of the peptide containing the nnAA.[14][16]
Tandem MS (MS/MS) Sequence confirmationFragmentation analysis can confirm the position of the nnAA within the peptide sequence.[17]
Amino Acid Analysis Confirm compositionProvides the ratio of different amino acids in the peptide, though it may not be able to identify the nnAA specifically without a standard.[14]

Troubleshooting

ProblemPossible CauseRecommended Solution
Low coupling efficiency (Deletion of nnAA) Insufficient activation or steric hindrance.Use a more powerful coupling reagent like COMU or PyAOP.[7] Perform a double coupling. Increase coupling time to 4-6 hours.
Incomplete deprotection during cleavage Insufficient cleavage time or inefficient scavenger cocktail.Extend cleavage time to 4 hours. Ensure scavengers are fresh and appropriate for the peptide sequence.[13]
Low peptide yield after cleavage Incomplete cleavage from the resin or peptide re-attachment to the resin.Ensure the correct cleavage cocktail is used for the specific resin linker. Use an appropriate scavenger like TIS to prevent re-attachment of the peptide to the resin.[13]

Conclusion

The successful incorporation of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid into synthetic peptides is achievable with careful optimization of established SPPS protocols. The primary challenge lies in overcoming the steric hindrance posed by the trifluoromethyl group, which can be addressed by employing high-potency coupling reagents like HATU and extended reaction times. Standard cleavage and purification protocols are generally applicable, with final characterization by mass spectrometry being essential to confirm the successful synthesis of the target peptide. The unique properties conferred by this fluorinated azetidine building block offer exciting opportunities for the design of next-generation peptide therapeutics with enhanced stability and efficacy.

References

  • BOC Sciences. (2025, November 28). Strategies for Incorporating Unnatural Amino Acids into Proteins.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (n.d.). PMC.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). MilliporeSigma.
  • Solid phase peptide synthesis. (n.d.). Google Patents.
  • Peptide Coupling Reagents Guide. (n.d.). MilliporeSigma.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass Laboratories Inc.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021, February 22). MDPI.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024, December 12). Journal of the American Chemical Society - ACS Publications.
  • Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry. (n.d.). Benchchem.
  • Solid phase peptide synthesis: New resin and new protecting group. (n.d.). CORE.
  • Peptide Characterisation Methods and Impurity Detection. (2023, May 9). Oxford Global.
  • Solid-phase peptide synthesis. (2014, July 18). Digital CSIC.
  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.
  • optimizing cleavage conditions for peptides containing modified amino acids. (n.d.). Benchchem.
  • Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. (n.d.). PubMed.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). DU Chem.
  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. (2012, December 4). Organic Letters - ACS Publications.
  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. (2025, September 8). PMC.
  • Considerations for Advanced Peptide Analysis in Drug Development. (2025, May 28). BioPharmaSpec.

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Application Note: Fluorinated Azetidine Acetic Acids as Morpholine Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine is a privileged structural motif in medicinal chemistry, frequently employed to improve aqueous solubility, modulate target binding, and fine-tune the pharmacokinetic profiles of drug candidates. However, the morpholine ring carries inherent liabilities: its ether oxygen is a prime target for cytochrome P450 (CYP450)-mediated oxidative metabolism (often leading to morpholinones or ring-opened metabolites), and its relatively high planarity can limit 3D spatial exploration[1].

To circumvent these issues, fluorinated azetidine acetic acids —specifically derivatives like 2-(3-fluoroazetidin-1-yl)acetic acid and 2-(3,3-difluoroazetidin-1-yl)acetic acid—have emerged as superior bioisosteres. By replacing the oxygen atom with a sterically compact, electron-withdrawing fluorinated carbon, medicinal chemists can closely mimic the basicity of morpholine while drastically enhancing metabolic stability and increasing the fraction of sp³ carbons (Fsp³)[2]. The acetic acid moiety serves as a highly versatile synthetic handle for appending this bioisostere to complex scaffolds via standard amide coupling[3].

Mechanistic Rationale: The "Fluorine Effect" (E-E-A-T Insights)

The success of fluorinated azetidines as morpholine surrogates is driven by precise physicochemical causality:

  • pKa Modulation via Inductive Effects: Unsubstituted azetidine is a strong base (pKa ~11.3), meaning it is nearly 100% protonated at physiological pH (7.4), which can lead to poor membrane permeability. The introduction of highly electronegative fluorine atoms exerts a powerful inductive electron-withdrawing effect across the σ-bonds. A single fluorine atom at the 3-position drops the pKa to ~9.2, while gem-difluorination (3,3-difluoroazetidine) further depresses the pKa to ~7.2[2][4]. This perfectly brackets the pKa of morpholine (~8.4), allowing researchers to precisely tune the ionization state of the drug candidate.

  • Metabolic Shielding: The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing the metabolically vulnerable C–O–C ether linkage of morpholine with a robust C–CF₂–C linkage completely blocks oxidative degradation at that site without significantly increasing lipophilicity[2].

  • Conformational Preorganization: Fluorine substitution introduces charge-dipole interactions (C–F···N⁺) in the protonated state. This stereoelectronic effect restricts the ring puckering of the azetidine, locking it into a favorable conformation that reduces the entropic penalty upon binding to the target protein[5].

Physicochemical Profiling

The following table summarizes the quantitative data driving the bioisosteric replacement strategy.

Scaffold / MotifpKa (Secondary Amine)Relative BasicityMetabolic Liability3D Character (sp³ Fraction)
Morpholine ~8.4ModerateHigh (Ether oxidation)Moderate (Chair conformation)
Azetidine ~11.3Very HighLowHigh (Puckered ring)
3-Fluoroazetidine ~9.2Moderate-HighVery LowHigh (Dipole-locked)
3,3-Difluoroazetidine ~7.2Moderate-LowVery LowHigh (Rigidified)

Data synthesized from comparative basicity and clearance studies of saturated nitrogen heterocycles[2][4].

Bioisosteric Replacement Workflow

BioisostereWorkflow Morpholine Morpholine Motif (pKa ~8.4, High Planarity) Liability Metabolic Liability (CYP450 Oxidation of Ether Oxygen) Morpholine->Liability Bioisostere Bioisosteric Scaffold Hopping (Azetidine Core) Liability->Bioisostere Azetidine Non-Fluorinated Azetidine (pKa ~11.3, Too Basic) Bioisostere->Azetidine Direct Swap FluoroAzetidine Fluorinated Azetidine Acetic Acid (3-Fluoro or 3,3-Difluoro) Bioisostere->FluoroAzetidine Optimized Design Azetidine->FluoroAzetidine Gem-Difluorination (Inductive Effect) Benefit1 Target pKa Match (~7.2 - 9.2) FluoroAzetidine->Benefit1 Benefit2 Metabolic Stability (Oxidation Blocked) FluoroAzetidine->Benefit2 Benefit3 Increased sp³ Character (Enhanced Solubility) FluoroAzetidine->Benefit3

Caption: Logical progression of scaffold hopping from morpholine to fluorinated azetidine acetic acids to optimize pharmacokinetics.

Experimental Protocols

The following protocols provide self-validating methodologies for synthesizing the bioisosteric building block and evaluating its physicochemical and metabolic properties.

Protocol A: Synthesis of 2-(3,3-Difluoroazetidin-1-yl)acetic acid

Causality Focus: This two-step protocol uses a tert-butyl ester intermediate. The bulky tert-butyl group prevents over-alkylation (quaternization) of the azetidine nitrogen. Subsequent acidic cleavage with TFA avoids basic hydrolysis, which could compromise the strained azetidine ring.

Step 1: N-Alkylation

  • Suspend 3,3-difluoroazetidine hydrochloride (1.0 equiv, 10 mmol) in anhydrous acetonitrile (50 mL).

  • Add anhydrous potassium carbonate (K₂CO₃, 3.0 equiv). Rationale: K₂CO₃ acts as an acid scavenger to neutralize the HCl salt and absorb the HBr byproduct without initiating side reactions.

  • Add tert-butyl bromoacetate (1.1 equiv) dropwise at 0 °C.

  • Warm to room temperature and stir for 12 hours. Validate reaction completion via LC-MS.

  • Filter the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield tert-butyl 2-(3,3-difluoroazetidin-1-yl)acetate.

Step 2: Ester Cleavage

  • Dissolve the intermediate in anhydrous dichloromethane (DCM, 20 mL) and cool to 0 °C.

  • Add trifluoroacetic acid (TFA, 10 mL) dropwise.

  • Stir for 4 hours at room temperature.

  • Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA.

  • Validation: Confirm product integrity via ¹⁹F NMR (expecting a characteristic multiplet for the gem-difluoro group around -100 ppm) and HRMS.

Protocol B: In Vitro Microsomal Stability Assay (HLM)

Causality Focus: This assay determines if the bioisosteric replacement successfully shields the molecule from CYP450 oxidation. The protocol is a self-validating system utilizing phase I metabolic triggers and control compounds.

  • Preparation: Prepare a 1 mg/mL protein concentration of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Controls: Run parallel incubations with Verapamil (High Clearance positive control) and Warfarin (Low Clearance negative control) to validate the enzymatic viability of the microsomes.

  • Initiation: Pre-incubate the test compound (1 µM final concentration) with the HLM suspension at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

  • Minus-NADPH Control: Run a parallel sample without NADPH. Rationale: This validates that any observed degradation is strictly CYP450-mediated and not due to chemical instability or background esterases.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile precipitates the proteins and instantly halts enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int).

Protocol C: Potentiometric pKa Determination

Causality Focus: Accurate measurement of basicity is required to confirm the inductive effect of the fluorine atoms. Potentiometric titration is used to find the half-equivalence point.

  • Calibration: Calibrate a high-precision glass pH electrode using standard buffers at pH 4.00, 7.00, and 10.00.

  • Sample Preparation: Dissolve 2-(3,3-difluoroazetidin-1-yl)acetic acid (as the HCl salt) in 50 mL of CO₂-free deionized water to achieve a 2 mM concentration. Maintain the temperature strictly at 25.0 ± 0.1 °C.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere. Rationale: The nitrogen blanket prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would skew the titration curve.

  • Data Processing: Plot the first derivative of the titration curve (dpH/dV) to accurately identify the equivalence points. The pKa of the azetidine nitrogen is extracted from the half-equivalence point of the amine deprotonation phase.

References

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry - A European Journal.[Link]

  • Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity. Journal of Medicinal Chemistry.[Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry.[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm / PMC.[Link]

Sources

HPLC analytical methods for 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid

Abstract

This document provides a comprehensive guide to developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid. As a novel compound featuring a strained azetidine ring, a trifluoromethyl group, and both acidic (carboxylic acid) and basic (tertiary amine) functionalities, this analyte presents unique chromatographic challenges.[1][2] This guide outlines systematic strategies for both achiral (purity and assay) and chiral (enantiomeric separation) analyses. The protocols are grounded in established chromatographic principles and adhere to international validation standards, providing researchers, scientists, and drug development professionals with a practical framework for reliable quality control and characterization.

Introduction and Analyte Characterization

The compound 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid is a complex small molecule with structural features that are increasingly common in modern medicinal chemistry.[3][4] The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the azetidine scaffold provides a three-dimensional vector for chemical exploration.[5] A thorough understanding of its physicochemical properties is the cornerstone of developing a selective and robust HPLC method.

Key Molecular Features Influencing Chromatography:

  • Amphoteric Nature: The molecule contains a carboxylic acid group (acidic, pKa ~2-4.5) and a tertiary amine within the azetidine ring (basic, pKa ~8-10). This makes its net charge highly dependent on the mobile phase pH. For reproducible retention in reversed-phase chromatography, the pH must be controlled to suppress the ionization of at least one of these groups.

  • Fluorination: The trifluoromethyl (CF3) group imparts unique electronic properties and can lead to alternative selectivity on specialized stationary phases. While it increases hydrophobicity, it can also engage in dipole-dipole interactions.[6][7] Fluorinated phases may offer enhanced retention and selectivity compared to traditional alkyl phases.[6]

  • Chirality: The carbon atom at the 3-position of the azetidine ring, bonded to both the ethoxy and trifluoromethyl groups, is a chiral center. In drug development, the biological activity and toxicology of enantiomers can differ significantly, making chiral separation a critical analytical requirement.[8]

  • UV Absorbance: The molecule lacks a strong chromophore (like an aromatic ring). Therefore, UV detection will likely require monitoring at a low wavelength (e.g., 200-220 nm). A photodiode array (PDA) detector is highly recommended during method development to identify the optimal detection wavelength.

Part I: Achiral Analysis for Purity and Assay

The primary goal of achiral analysis is to quantify the main component and separate it from any process-related impurities or degradation products. A reversed-phase HPLC (RP-HPLC) method is the standard approach for this type of small molecule.[1]

Method Development Strategy: A Causal Approach

The logical flow for developing the achiral method is based on systematically optimizing the separation by manipulating key chromatographic parameters.

Analyte Analyte Characterization (pKa, UV, Chirality) Column Column Selection (C18 vs. Fluorinated) Analyte->Column Selectivity MobilePhase Mobile Phase Optimization (pH, Organic Modifier) Column->MobilePhase Retention Detection Detector Settings (Wavelength, PDA Scan) MobilePhase->Detection Sensitivity Optimization Parameter Optimization (Gradient, Temp, Flow) Detection->Optimization Resolution Validation Method Validation (ICH Q2(R1)) Optimization->Validation Robustness Screen Primary Screening: Multiple CSPs (Amylose & Cellulose-based) MobilePhase Mobile Phase System Selection Screen->MobilePhase NP Normal Phase (NP) (Hexane/Alcohol) MobilePhase->NP PO Polar Organic (PO) (ACN/MeOH/EtOH) MobilePhase->PO RP Reversed Phase (RP) (ACN/Water) MobilePhase->RP Optimize Optimization (Alcohol type, Additives, Temp) NP->Optimize Highest initial selectivity PO->Optimize RP->Optimize

Sources

Application Notes & Protocols: Advanced Functionalization Techniques for Sterically Hindered Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as increased metabolic stability, improved solubility, and reduced lipophilicity.[1][2][3] Its rigid, three-dimensional structure provides a powerful tool for navigating unexplored chemical space and escaping the "flatland" of traditional aromatic-rich drug candidates.[4] However, the synthetic utility of these four-membered rings, particularly those bearing sterically demanding substitution patterns like gem-disubstituted or all-carbon quaternary centers, has been historically hampered by synthetic challenges.[4][5] This guide provides an in-depth exploration of advanced, field-proven functionalization techniques that overcome these steric barriers, enabling the synthesis and derivatization of complex azetidine derivatives for drug discovery and development.

The Challenge and Opportunity of Steric Hindrance

Steric hindrance in azetidine derivatives, especially at the C2 and C3 positions, presents a significant synthetic hurdle. Traditional SN2 reactions are often sluggish or fail entirely, and the proximity of bulky substituents can impede catalyst-substrate interactions in cross-coupling reactions. However, overcoming these challenges unlocks access to novel molecular architectures with significant therapeutic potential. This document details three primary strategies for functionalizing these challenging scaffolds:

  • Directed C-H Functionalization via α-Lithiation: Leveraging the acidity of protons alpha to the nitrogen atom.

  • Strain-Release Cross-Coupling: Harnessing the inherent ring strain of bicyclic precursors to drive bond formation.

  • Modular Assembly via Electrophilic Azetidinylation: Utilizing activated azetidine reagents for direct coupling with a wide range of nucleophiles.

Strategy 1: Directed C-H Functionalization via α-Lithiation and Electrophilic Trapping

Directing group-assisted C-H functionalization is a powerful method for achieving regioselective substitution on the azetidine ring. For sterically hindered systems, α-lithiation followed by electrophilic quench is a particularly effective approach, as the choice of the N-protecting group is critical for directing the metallation and stabilizing the resulting organolithium intermediate.[6][7]

Causality Behind the Method:

The success of this strategy hinges on the use of an appropriate N-protecting group, such as a pivaloyl (Piv) or tert-butoxycarbonyl (Boc) group.[7][8] These groups serve two purposes:

  • Acidification: They increase the kinetic acidity of the adjacent C-H protons, facilitating deprotonation by a strong base like sec-butyllithium.

  • Coordination: The carbonyl oxygen can coordinate to the lithium cation, stabilizing the resulting α-lithiated intermediate and influencing the stereochemical outcome of the subsequent electrophilic trapping.

This method avoids the need for pre-functionalized starting materials (e.g., halo-azetidines) and allows for the direct installation of a wide variety of substituents at the C2 position.

lithiation_workflow start N-Protected 3-Aryl Azetidine step1 α-Lithiation (s-BuLi, THF, -78 °C) start->step1 intermediate Configurationaly Labile α-Lithiated Intermediate step1->intermediate step2 Electrophilic Trap (E+) intermediate->step2 end 2,3-Disubstituted Azetidine Derivative step2->end

Caption: Workflow for C2 functionalization via α-lithiation.

Protocol 1: Diastereoselective α-Lithiation and Alkylation of N-Piv-3-phenylazetidine

This protocol describes the C2-methylation of a sterically hindered 3-phenyl-substituted azetidine, adapted from methodologies focusing on the functionalization of N-protected azetidines.[8]

Materials:

  • N-Pivaloyl-3-phenylazetidine

  • sec-Butyllithium (s-BuLi), 1.4 M solution in cyclohexane

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas supply

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add N-pivaloyl-3-phenylazetidine (1.0 equiv). Dissolve in anhydrous THF (approx. 0.1 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add s-BuLi (1.2 equiv) dropwise over 10 minutes. The solution may turn a pale yellow color.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add methyl iodide (1.5 equiv) dropwise.

  • Reaction Completion: Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation:

  • Expected Results: The desired 2-methyl-3-phenyl-azetidine product is typically obtained in good yield (60-80%) with moderate to good diastereoselectivity.[8] The stereochemical outcome can be influenced by the N-protecting group and reaction conditions.[6]

  • Characterization: Confirm the structure and diastereomeric ratio using ¹H NMR spectroscopy. The appearance of a new doublet corresponding to the methyl group and shifts in the azetidine ring protons will be indicative of success.

  • Troubleshooting:

    • Low Conversion: Ensure the anhydrous nature of THF and the accurate titration of the s-BuLi solution. Incomplete deprotonation is a common issue.

    • Poor Diastereoselectivity: The configurationally labile nature of the lithiated intermediate can lead to mixtures.[6] Modifying the solvent or adding a coordinating agent like TMEDA may improve selectivity.

Strategy 2: Strain-Release Cross-Coupling of 1-Azabicyclo[1.1.0]butanes (ABBs)

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them exceptional precursors for the synthesis of highly substituted azetidines.[2][9] Nickel-catalyzed cross-coupling reactions, particularly Suzuki-type couplings, leverage this embedded potential energy to drive the formation of C(sp³)–C(sp²) bonds, enabling the installation of bulky aryl and heteroaryl groups at the C3 position to form an all-carbon quaternary center.[4]

Causality Behind the Method:

This strategy employs a polar-radical relay mechanism.[4] The reaction of a bench-stable benzoylated ABB with a nickel(0) catalyst generates a strained azetidin-3-yl radical. This radical intermediate readily participates in the cross-coupling cycle with a boronic acid partner. The thermodynamic driving force for the reaction is the release of approximately 65 kcal/mol of ring strain, allowing the reaction to proceed under mild conditions and with excellent functional group tolerance.[2][4]

strain_release_workflow start 1-Azabicyclo[1.1.0]butane (ABB) step1 Polar-Radical Relay Suzuki Cross-Coupling start->step1 reagents Aryl Boronic Acid NiBr₂ • glyme Ligand, Base reagents->step1 end 3-Aryl-3-substituted Azetidine step1->end

Caption: Workflow for strain-release Suzuki cross-coupling.

Protocol 2: Nickel-Catalyzed Suzuki Coupling of an ABB with an Aryl Boronic Acid

This protocol is based on the method developed for creating azetidines with all-carbon quaternary centers.[4]

Materials:

  • Benzoylated 1-azabicyclo[1.1.0]butane (ABB) (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • NiBr₂ • glyme (10 mol %)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (15 mol %)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Argon gas supply

Procedure:

  • Preparation: In a glovebox, add NiBr₂ • glyme, dtbbpy, the aryl boronic acid, K₃PO₄, and the ABB precursor to an oven-dried vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve approx. 0.1 M concentration of ABB).

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 80 °C.

  • Stirring: Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired 3-aryl azetidine derivative.

Self-Validation:

  • Expected Results: This method demonstrates broad substrate scope, with yields for various (hetero)aromatic boronic acids typically ranging from good to excellent (>50 examples reported with high functional group tolerance).[4]

  • Characterization: The formation of the quaternary center can be confirmed by ¹³C NMR spectroscopy. ¹H NMR will show the incorporation of the aryl group.

  • Troubleshooting:

    • Low Yield: The quality of the nickel catalyst and the exclusion of air and moisture are critical. Ensure all reagents are dry and the reaction is performed under an inert atmosphere.

    • Side Reactions: Homocoupling of the boronic acid can occur. Adjusting the ligand-to-metal ratio or the reaction temperature may mitigate this.

Strategy 3: Modular Assembly via Electrophilic Azetidinylation Reagents

A highly modular approach to constructing sterically hindered 3,3-disubstituted azetidines involves the use of electrophilic "azetidinylation" reagents, such as azetidinyl trichloroacetimidates (ATAs).[1][10] This strategy allows for the direct installation of a pre-formed, substituted azetidine ring onto a wide variety of nucleophiles.

Causality Behind the Method:

The trichloroacetimidate group on the azetidine precursor is an excellent leaving group. In the presence of a Lewis acid catalyst (e.g., Sc(OTf)₃), it departs to form a stabilized azetidinyl carbocation intermediate at the C3 position.[1][11] This electrophilic intermediate is then readily trapped by a diverse range of nucleophiles (N-, C-, O-, and S-based), forming a new bond at the sterically congested C3 position. This method is powerful for late-stage functionalization and building libraries of analogues.[10]

Protocol 3: Sc(OTf)₃-Catalyzed Azetidinylation of a Nucleophile

This general procedure is adapted from a modular synthesis strategy for 3,3-disubstituted azetidines.[1]

Materials:

  • tert-Butyl 3-aryl-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate (ATA reagent, 1.0 equiv)

  • Nucleophile (e.g., indole, thiol, alcohol) (1.5 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (10-20 mol %)

  • 4Å Molecular Sieves (activated)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon gas supply

Procedure:

  • Preparation: To a flame-dried vial, add Sc(OTf)₃, the nucleophile, and activated 4Å molecular sieves.

  • Reagent Addition: Under an argon atmosphere, add a solution of the ATA reagent in anhydrous CH₂Cl₂.

  • Reaction: Stir the mixture at 35 °C for approximately 12 hours, or until TLC analysis indicates complete consumption of the starting ATA.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to yield the desired 3,3-disubstituted azetidine.

Self-Validation:

  • Expected Results: The protocol is highly versatile, with reported yields ranging from 51-99% for a broad scope of nucleophiles including indoles, thiols, and alcohols.[1]

  • Characterization: Successful coupling can be confirmed by ¹H and ¹³C NMR. Mass spectrometry will confirm the molecular weight of the new, highly substituted product.

  • Troubleshooting:

    • No Reaction: Ensure the molecular sieves are properly activated (flame-dried under vacuum) to remove any trace moisture, which can deactivate the Lewis acid catalyst.

    • Decomposition of Starting Material: For sensitive nucleophiles or ATA reagents, the reaction temperature may need to be lowered, potentially extending the reaction time. Increasing the catalyst loading (e.g., to 20 mol %) may also improve conversion for less reactive nucleophiles.[1]

Comparative Data Summary

The choice of functionalization strategy depends on the desired substitution pattern and the availability of starting materials. The table below summarizes the key features of each approach.

StrategyKey Position FunctionalizedCommon ReagentsCore AdvantageKey Limitation
α-Lithiation C2s-BuLi, Electrophiles (e.g., MeI)Direct C-H functionalization; no pre-activation needed.Requires cryogenic temperatures; sensitive to moisture.
Strain-Release C3ABBs, Boronic Acids, Ni-catalystForms all-carbon quaternary centers; mild conditions.Requires synthesis of strained ABB precursors.
Azetidinylation C3ATA Reagents, Nucleophiles, Lewis AcidHighly modular; broad nucleophile scope; late-stage functionalization.Requires synthesis of activated ATA reagents.

Conclusion

The functionalization of sterically hindered azetidine derivatives is no longer a niche challenge but a feasible and highly rewarding endeavor for medicinal chemists. By moving beyond classical substitution reactions and embracing modern strategies such as directed C-H functionalization, strain-release cross-coupling, and modular electrophilic azetidinylation, researchers can now access a vast and diverse range of complex, three-dimensional azetidine scaffolds. The protocols and insights provided herein serve as a practical guide for leveraging these powerful techniques in the design and synthesis of next-generation therapeutics.

References

  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Capriati, V., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. Available at: [Link]

  • Pace, V., et al. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry. Available at: [Link]

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Available at: [Link]

  • Tian, D., et al. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available at: [Link]

  • Urban, M., & Dračínský, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Le, C. M., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Shahbaz, M. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. Available at: [Link]

  • Rueping, M., et al. (2014). Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. Chemical Communications. Available at: [Link]

  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ResearchGate. Available at: [Link]

  • Aggarwal, V. K., et al. (2025). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. Available at: [Link]

  • Fu, G. C., & Watson, D. A. (2021). A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. PMC. Available at: [Link]

  • Thomson, R. J., & Zbieg, J. R. (2015). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. PMC. Available at: [Link]

  • Fossey, J. S., et al. (2025). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. Dalton Transactions. Available at: [Link]

  • Urban, M., & Dračínský, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Suzuki, A., et al. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett. Available at: [Link]

  • Capriati, V., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Chemistry. Available at: [Link]

  • Zhang, H.-J., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2022). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Answering the technical needs of researchers in drug development, this guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure both accuracy and reproducibility.

Technical Support Center: Synthesis of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid

This guide is designed for chemistry professionals engaged in the synthesis of complex heterocyclic molecules. The synthesis of the target compound typically proceeds via a two-step sequence: N-alkylation of 3-ethoxy-3-(trifluoromethyl)azetidine with an ethyl haloacetate, followed by saponification of the resulting ester. Both steps present unique challenges that can impact overall yield and purity.

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A 3-Ethoxy-3-(trifluoromethyl)azetidine C Ethyl 2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetate A->C Base (e.g., K2CO3) Solvent (e.g., ACN) B Ethyl 2-bromoacetate B->C D Ethyl 2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetate E 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid D->E Base (e.g., LiOH) Solvent (e.g., THF/H2O) Then Acid Workup

Figure 1. General two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges during the synthesis.

Q1: My N-alkylation reaction of 3-ethoxy-3-(trifluoromethyl)azetidine with ethyl bromoacetate shows low conversion and poor yield. What are the primary causes and solutions?

A1: Low yield in this step is a common issue stemming from several factors, primarily related to the reactivity of the azetidine and competing side reactions. The inherent strain of the four-membered ring and the electron-withdrawing nature of the trifluoromethyl group can influence the nucleophilicity of the azetidine nitrogen.[1][2]

Primary Causes:

  • Insufficient Basicity: The chosen base may not be strong enough to deprotonate the azetidinium salt formed during the reaction, or it may be sterically hindered.

  • Side Reactions: Quaternization of the product (dialkylation) can occur if the product is more nucleophilic than the starting material. Elimination reactions of the alkyl halide can also reduce the available electrophile.[3]

  • Solvent Effects: The polarity and type of solvent can significantly impact the reaction rate and selectivity. Protic solvents can solvate the amine, reducing its nucleophilicity.

  • Reaction Temperature: Insufficient thermal energy may lead to slow reaction rates, while excessive heat can promote decomposition of the strained azetidine ring or encourage side reactions.[2]

Troubleshooting Workflow:

start Low Yield in N-Alkylation cond1 Is unreacted azetidine starting material present? start->cond1 cond2 Are there significant side products observed? cond1->cond2 No sol1 Increase reaction temperature (e.g., from RT to 50-60 °C). Increase reaction time. cond1->sol1 Yes sol3 Adjust stoichiometry: Use slight excess of azetidine (1.1-1.2 eq) to minimize dialkylation. cond2->sol3 Yes (Dialkylation) sol4 Optimize solvent: Switch to a polar aprotic solvent like DMF or NMP. cond2->sol4 No sol1->cond2 sol2 Use a stronger, non-nucleophilic base (e.g., DBU, Proton Sponge). Consider a more reactive electrophile (e.g., Ethyl Iodoacetate). sol4->sol2

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Overcoming solubility issues with trifluoromethyl azetidines in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Trifluoromethyl Azetidine Solubility

Trifluoromethyl (CF3) substituted azetidines are a cornerstone of modern medicinal chemistry. Their unique stereoelectronic properties, conferred by the highly electronegative CF3 group, can enhance metabolic stability, binding affinity, and lipophilicity, making them invaluable scaffolds in drug discovery.[1][2][3] However, the very properties that make these molecules attractive can also present significant challenges during synthesis and purification, most notably, poor solubility in common organic solvents.

This technical support guide is designed to provide researchers, scientists, and drug development professionals with a systematic approach to understanding and overcoming the solubility issues associated with trifluoromethyl azetidines. We will move beyond simple solvent lists to explore the underlying physicochemical principles and provide actionable, field-tested protocols to keep your research moving forward.

Section 1: Understanding the Root Cause - The Physicochemical Dichotomy of the CF3 Group

Before troubleshooting, it's crucial to understand why trifluoromethyl azetidines can be problematic. The CF3 group imparts a dual nature to the molecule that complicates its interaction with solvents.

FAQ: Why is my trifluoromethyl azetidine derivative poorly soluble, even in solvents where similar, non-fluorinated analogs dissolve easily?

Answer: The insolubility often stems from a combination of two key factors originating from the trifluoromethyl group:

  • High Crystal Lattice Energy: The CF3 group is highly polarized and creates strong intermolecular dipole-dipole interactions. When these molecules pack into a crystal lattice, these forces, combined with potential hydrogen bonding from the azetidine N-H, can create a highly stable, "brick-like" solid that is difficult for solvent molecules to break apart. The energy required to overcome this crystal lattice energy may be higher than the energy gained from solvation.

  • Weak Solute-Solvent Interactions: While the CF3 group increases lipophilicity, it is also a poor hydrogen bond acceptor.[4] Many common organic solvents, particularly polar protic solvents, are less effective at solvating the fluorinated portion of the molecule. The result is a molecule that doesn't "fit in" well with either highly non-polar (like hexanes) or highly polar (like methanol) solvents, leading to low solubility across a wide range of common media. Furthermore, the strong electron-withdrawing effect of the CF3 group can decrease the basicity of the azetidine nitrogen, making it less amenable to solubilization via protonation in acidic media.[5]

Section 2: Rapid Troubleshooting - Frequently Asked Questions

This section provides quick answers to the most common solubility challenges.

  • Q1: My CF3-azetidine won't dissolve in standard non-polar (Hexanes, Toluene) or polar aprotic (DCM, EtOAc) solvents at room temperature. What is the first thing I should try?

    • A: Gentle heating. Many solubility issues are kinetically, not thermodynamically, limited. Heating the mixture to 40-60 °C with stirring can provide the activation energy needed to break the crystal lattice and allow for dissolution. Always use a condenser and monitor for any signs of degradation. If the compound precipitates upon cooling, you have a true thermodynamic solubility limit, and a different solvent system is needed.

  • Q2: During my reaction, the product is precipitating from the solution as it forms, potentially causing a stalled or incomplete reaction. What can I do?

    • A: This is a common problem when the product is significantly less soluble than the starting materials. The best approach is to switch to a solvent system that better solubilizes the product, even if it slightly slows the reaction rate. Alternatively, using a co-solvent can be highly effective. For example, if your reaction is in toluene, adding 10-20% (v/v) of a more polar, coordinating solvent like THF or 1,4-dioxane can often keep the product in solution without drastically altering the reaction conditions.

  • Q3: Are there any "go-to" solvents for particularly stubborn trifluoromethyl azetidines?

    • A: For highly intractable compounds, consider more aggressive polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile. Be aware that these solvents have high boiling points and can be difficult to remove. For specialized applications, fluorinated solvents like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) can be exceptionally effective due to favorable fluorine-fluorine interactions and their ability to disrupt strong hydrogen bonding networks.[6][7]

Section 3: In-Depth Methodologies & Protocols

Guide 1: Systematic Solvent Screening

A logical, small-scale screening process is the most efficient way to identify a suitable solvent or solvent system.

  • Preparation: Aliquot approximately 1-2 mg of your trifluoromethyl azetidine compound into several small (1-dram) vials.

  • Initial Solvent Addition: To each vial, add 0.1 mL of a different test solvent from the list in Table 1.

  • Observation at Room Temperature: Vigorously vortex or stir each vial for 60 seconds. Observe and record solubility (e.g., Insoluble, Partially Soluble, Fully Soluble).

  • Heating: For any vials where the compound is not fully soluble, warm the vial to 50 °C in a heating block or water bath for 5 minutes, with intermittent stirring.

  • Observation After Heating: Record the solubility at the elevated temperature.

  • Cooling: Allow the heated vials to cool slowly to room temperature. Note if any precipitation occurs. This helps distinguish between compounds that are truly soluble and those that are only soluble when hot.

  • Analysis: Use the results to select the best single solvent or identify promising candidates for a co-solvent system.

Data Presentation: Solvent Selection Guide
SolventPolarity IndexBoiling Point (°C)Dielectric Constant (ε)Notes for CF3-Azetidines
Toluene2.41112.4Good starting point for non-polar compounds. Often requires heating.
Dichloromethane (DCM)3.1409.1Versatile, but its low boiling point may be unsuitable for higher temp reactions.
Tetrahydrofuran (THF)4.0667.6Excellent coordinating solvent, often effective as a co-solvent.
Ethyl Acetate (EtOAc)4.4776.0Mid-polarity; solubility can be highly substrate-dependent.
Acetone5.15621Useful for purification/crystallization; low boiling point.[8]
Acetonitrile (MeCN)5.88237.5A strong solvent for many polar organics; can be a good choice for reactions.
Dimethylformamide (DMF)6.415337Powerful solvent, but difficult to remove. Use when other options fail.
Hexafluoroisopropanol (HFIP)~9.0 (H-bond donating)5816.7Specialized solvent with unique ability to solubilize fluorinated compounds.[6]
Guide 2: Troubleshooting Workflow

When faced with a solubility problem, a structured approach can save significant time and material. The following workflow outlines a logical progression of troubleshooting steps.

G cluster_0 Problem Identification cluster_1 Initial Steps cluster_2 Advanced Solvent Strategies cluster_3 Expert-Level Solutions cluster_4 Outcome start Compound is poorly soluble in chosen solvent heat 1. Apply Gentle Heat (40-60 °C) start->heat check_sol Is it soluble when hot? heat->check_sol solvent_screen 2. Perform Solvent Screen (See Table 1) check_sol->solvent_screen No, or precipitates on cooling success Solubility Issue Resolved check_sol->success  Yes, and remains soluble on cooling find_solvent Find suitable single solvent? solvent_screen->find_solvent cosolvent 3. Develop Co-Solvent System (e.g., Toluene/THF) find_solvent->cosolvent No, but identified promising candidates find_solvent->success Yes strong_solvents 4. Use Strong Polar Aprotic (DMF, DMSO) cosolvent->strong_solvents Still insoluble cosolvent->success fluoro_solvents 5. Use Fluorinated Solvents (HFIP, TFE) strong_solvents->fluoro_solvents Still insoluble fluoro_solvents->success

Caption: A decision tree for systematically troubleshooting solubility issues.

Guide 3: The Power of Co-Solvents

A co-solvent system uses a mixture of two or more miscible solvents to achieve a solvating power that is greater than either solvent alone. This is particularly effective for CF3-azetidines, where one solvent can interact with the hydrocarbon/aromatic portions of the molecule and the other can interact with the polar/heterocyclic portions.

  • Identify Candidates: From your solvent screen (Guide 1), identify a solvent where your compound is sparingly soluble (e.g., Toluene) and a solvent where it is more soluble but may not be ideal for the reaction conditions (e.g., THF).

  • Initial Test: In a vial, attempt to dissolve your compound in the primary solvent (Toluene).

  • Titration: While stirring, add the co-solvent (THF) dropwise until the compound fully dissolves. Note the approximate v/v ratio required.

  • Optimization: Run your reaction using the pre-mixed co-solvent system (e.g., 9:1 Toluene:THF). This is often more effective than adding the co-solvent during the reaction. Common starting points are 10:1 or 5:1 mixtures of a non-polar and a polar aprotic solvent.

G cluster_0 cluster_1 mol Aryl-Azetidine-CF3 cf3 CF3 mol->cf3 azetidine Azetidine Ring (N-H) mol->azetidine aryl Aryl/Alkyl Group mol->aryl thf THF / Dioxane (Polar Aprotic) thf->cf3 Dipole-Dipole thf->azetidine Dipole-Dipole & H-Bonding toluene Toluene / Hexanes (Non-Polar) toluene->aryl van der Waals (Hydrophobic)

Caption: How a co-solvent system solvates different parts of the molecule.

References

  • G. Chaume, M. Gulea, C. B-Desce, J-C. T. Richard, "Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes," Chemistry – A European Journal, 2025.

  • T. Poater, J. B. Port, L. G. G. V. D. Paolis, "PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES," Targets in Heterocyclic Systems, 2021.

  • G. Chaume, M. Gulea, C. B-Desce, J-C. T. Richard, "Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes," Chemistry – A European Journal, 2025.

  • S. Kenis, M. D'hooghe, G. Verniest, et al., "Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts," The Journal of Organic Chemistry, 2012.

  • T. Poater, J. B. Port, L. G. G. V. D. Paolis, "Preparation of racemic and optically active trifluoromethyl aziridines and azetidines," ResearchGate, 2021.

  • S. Kenis, M. D'hooghe, G. Verniest, et al., "Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts," Journal of Organic Chemistry, 2012.

  • Umemoto, T., "Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective," Journal of Fluorine Chemistry, 2010.

  • PubChem, "3-(Trifluoromethyl)azetidine," National Center for Biotechnology Information.

  • M. B. Formoso, J. A. P. C. T. R. G. M. D. L. R. M. A. G. C. D. C. F. J. P. J. G. M. J., "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," Molecules, 2025.

  • X. Qu, et al., "Solubilization techniques used for poorly water-soluble drugs," Acta Pharmaceutica Sinica B, 2022.

  • S. Singh, G. K. Singh, "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs," Organic & Biomolecular Chemistry, 2025.

  • S. Singh, G. K. Singh, "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs," Organic & Biomolecular Chemistry, 2025.

  • M. B. Formoso, et al., "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," ResearchGate, 2025.

  • T. Fujiwara, et al., "Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts," Scientific Reports, 2021.

  • J. A. B. M. J. F. R. S. H. S. S. A. G. S. B. S. D. W. C. J., "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery," Journal of the American Chemical Society, 2024.

  • A. A. Shinde, "Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review," Pharma Excipients, 2020.

  • S. Kumar, V. Kumar, "Recent advances in synthetic facets of immensely reactive azetidines," RSC Advances, 2017.

  • Fiveable, "Trifluoromethyl: Organic Chemistry Study Guide," Fiveable, 2025.

  • Wikipedia, "Trifluoromethylation," Wikipedia, 2023.

  • A. J. C. G., "Photochemical Approaches to Azetidines," Nottingham ePrints, 2022.

  • M. M. M. S., "Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions," Molecules, 2012.

  • S. A. G. A. A. S. S. A. M. H. F. A., "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years," Pharmaceuticals, 2022.

  • BenchChem, "A Comparative Guide to Alternative Reagents for Trifluoromethylation Reactions," BenchChem, 2025.

  • J. M. P. D. O. H., "Stereoselectively fluorinated N-heterocycles: a brief survey," Beilstein Journal of Organic Chemistry, 2013.

  • S. Savjani, "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review," International Journal of Pharmaceutical Sciences and Research, 2019.

  • J. A. G. J. L., "Trifluoromethyl ethers – synthesis and properties of an unusual substituent," Beilstein Journal of Organic Chemistry, 2008.

  • M. Horvat, G. Kodrič, M. Jereb, J. Iskra, "One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide," New Journal of Chemistry, 2020.

  • P. Pattanayak, et al., "Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis," RSC Advances, 2024.

  • S. H. K. S. A. D. M. S. C. A. C. R. H., "Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs," ACS Applied Materials & Interfaces, 2025.

  • A. Kumar, "Techniques for solubility enhancement of poorly soluble drugs: an overview," Journal of Medical and Pharmaceutical and Allied Sciences, 2012.

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Purification and recrystallization techniques for azetidine acetic acid building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification and recrystallization of azetidine acetic acid building blocks. As a Senior Application Scientist, I understand the unique challenges these valuable scaffolds present due to their physicochemical properties. This guide is designed to provide practical, in-depth solutions to common issues encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles.

Azetidine acetic acids are characterized by their high polarity, potential for zwitterion formation, and pH-sensitive solubility. These features, while beneficial for their function in drug discovery, complicate purification. The strained four-membered ring also imparts a unique reactivity that must be considered.[1] This guide provides troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve the desired purity for your compounds.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My azetidine acetic acid derivative is not crystallizing from solution, even after cooling. What's going wrong?

Answer: Failure to crystallize is a common issue, often stemming from either supersaturation or the presence of impurities that inhibit nucleation. Here are the potential causes and solutions:

  • Cause A: The solution is not sufficiently supersaturated. You may have used too much solvent.

    • Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool slowly again.

  • Cause B: Nucleation is not occurring. A perfectly smooth glass surface and a lack of seed crystals can prevent the initial formation of a crystal lattice.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[2]

    • Solution 2 (Seeding): If you have a small amount of pure, solid material, add a single tiny crystal ("seed crystal") to the cooled solution. This provides a template for further crystal growth.[2]

  • Cause C: Presence of "tar" or colloidal impurities. Some impurities can act as protective colloids, preventing the solute molecules from aggregating into a crystal lattice.[2]

    • Solution: Attempt to remove the impurity. This may require an additional workup step (e.g., a liquid-liquid extraction) or purification by column chromatography before attempting recrystallization again.

Question 2: My compound "oiled out" during cooling instead of forming solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid. This is particularly common with low-melting point compounds or when using solvent pairs where the solute has high solubility, such as alcohol/water mixtures.[2]

  • Immediate Action: Re-heat the solution until the oil completely redissolves.

  • Solution 1 (Slower Cooling): Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature over several hours. This gives the molecules more time to orient themselves into a crystal lattice.

  • Solution 2 (Modify Solvent System): The solvent system may be too "good" at the point of saturation.

    • Add a small amount of the "soluble solvent" to the re-heated solution to decrease the level of saturation before cooling again.[3]

    • Alternatively, consider a different solvent system entirely where the compound's solubility is lower.

  • Solution 3 (Lower the Freezing Point): If using a mixed solvent system, you can sometimes add more of the "insoluble solvent" to the hot, clear solution. This induces crystallization at a higher temperature, hopefully above the compound's melting point.

Question 3: After recrystallization, my product's purity is still low according to HPLC/NMR analysis. What should I do next?

Answer: This indicates that the chosen recrystallization solvent did not effectively differentiate between your product and the impurities.

  • Cause A: Co-precipitation. The impurity may have similar solubility properties to your product in the chosen solvent, causing it to crystallize out alongside your compound.

    • Solution: A different solvent system is required. You must find a solvent that either leaves the impurity completely dissolved or does not dissolve it at all, even when hot. Refer to the solvent selection table in the FAQ section. A second recrystallization from a different solvent system may be effective.

  • Cause B: Inclusion. The impurity may have been trapped within the crystal lattice of your product. This often happens when crystallization occurs too quickly.

    • Solution: Re-run the recrystallization, ensuring very slow cooling to allow for the formation of a more perfect crystal lattice that excludes foreign molecules.

  • Cause C: The impurity is not removable by recrystallization. Some impurities, such as diastereomers or positional isomers, can be very difficult to separate by recrystallization.

    • Solution: Purification by flash column chromatography is the recommended next step. This technique separates compounds based on differences in their interaction with the stationary phase, which is often more effective for closely related impurities.[4]

Question 4: I'm trying to purify my zwitterionic azetidine acetic acid via normal-phase column chromatography on silica gel, but I'm getting very poor separation and low recovery. Why is this happening?

Answer: This is a classic problem when working with highly polar, ionic compounds on standard silica gel.

  • Cause: The zwitterionic nature of your compound, with its positive (amine) and negative (carboxylate) charges, leads to very strong interactions with the polar, acidic silanol (Si-OH) groups on the surface of the silica.[5] This can cause:

    • Irreversible Binding: Your compound sticks to the column and does not elute, resulting in low recovery.

    • Severe Tailing: A portion of the compound elutes very slowly, leading to broad, streaky peaks and poor separation from impurities.

  • Solution 1 (Use a Modified Mobile Phase - "The Plug"): While not ideal, you can sometimes improve chromatography on silica by adding modifiers to the eluent to mask the silanol groups and control the ionization state of your compound. A common choice is to add a small percentage of acetic acid (to protonate the carboxylate) or triethylamine/ammonia (to deprotonate the ammonium group). However, this can be difficult to control.

  • Solution 2 (Switch to a Different Stationary Phase): This is the highly recommended approach.

    • Reversed-Phase (C18) Chromatography: This is an excellent alternative for polar compounds.[5] Separation is achieved using a polar mobile phase (e.g., water/acetonitrile or water/methanol) on a nonpolar stationary phase. By adding a buffer (e.g., ammonium acetate) or a pH modifier (e.g., formic acid or ammonium hydroxide) to the mobile phase, you can control the ionization of your compound and achieve excellent peak shape and separation.[6][7]

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for very polar and zwitterionic compounds.[8][9] It uses a polar stationary phase (often zwitterionic itself) and a mobile phase with a high organic content, providing a different selectivity compared to reversed-phase.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the best starting solvents for recrystallizing a new azetidine acetic acid derivative?

Given their polar and zwitterionic nature, a logical approach is to start with polar solvents and explore mixed-solvent systems. The goal is to find a system where the compound is soluble when hot but sparingly soluble or insoluble when cold.[10][11]

Solvent ClassExamplesSuitability & Comments
Alcohols Methanol, Ethanol, IsopropanolExcellent Starting Point. Often dissolve azetidine acetic acids when hot. Can be paired with water or ethers as an anti-solvent.
Water H₂OOften highly soluble due to the zwitterionic nature. Best used as the "soluble solvent" in a mixed system with an alcohol or acetone.
Ketones AcetoneGood polarity. Can be a useful single solvent or paired with water or hexanes.
Ethers Diethyl Ether, MTBETypically used as the "insoluble" or "anti-solvent" to induce precipitation from a more polar solvent like methanol.
Esters Ethyl AcetateCan be effective, but solubility may be limited. Often used in mixed systems.
Hydrocarbons Hexanes, HeptaneAlmost always used as the "insoluble" or "anti-solvent" .
Acids Acetic AcidCan be a very effective solvent, especially if residual starting materials are present.[12] Often paired with water.[2]
Amides DMF, DMAcUse as a last resort. Their high boiling points make them difficult to remove completely from the final product.

FAQ 2: How does the pH of the solution affect the solubility and stability of azetidine acetic acids?

The pH of the aqueous solution has a profound impact on both solubility and stability.

  • Solubility: Azetidine acetic acids are zwitterions. They have at least two pKa values: one for the carboxylic acid (typically ~2-4) and one for the azetidinium proton (typically ~8-10).

    • At Low pH (e.g., pH < 2): The carboxylate group is protonated (-COOH) and the amine is protonated (-NH₂⁺-). The molecule carries a net positive charge and is generally very soluble in water.

    • At High pH (e.g., pH > 10): The carboxylic acid is deprotonated (-COO⁻) and the amine is neutral (-N-). The molecule carries a net negative charge and is also generally very soluble in water.

    • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule exists predominantly as a neutral zwitterion (-NH₂⁺- and -COO⁻). In this state, intermolecular electrostatic attractions are maximized, and solubility in water is at its minimum .[13] This principle can be exploited for purification by precipitating the compound from an aqueous solution by adjusting the pH to its pI.

  • Stability: The strained azetidine ring can be susceptible to ring-opening, particularly under strongly acidic conditions.[14] While moderate pH adjustments for purification are generally safe, prolonged exposure to strong acids or bases at elevated temperatures should be avoided unless required for a specific reaction.

FAQ 3: When should I use column chromatography instead of recrystallization?

Choose your purification method based on the nature of the sample and the impurities.

  • Use Recrystallization When:

    • You are performing a final purification of a compound that is already >90% pure.

    • The impurities have significantly different solubility profiles from the product.

    • You are working on a large scale (multi-gram to kilogram), as recrystallization is often more scalable than chromatography.

  • Use Column Chromatography When:

    • The sample is a complex mixture with multiple components.

    • Impurities are structurally very similar to the product (e.g., isomers, byproducts with similar polarity).[4]

    • The compound "oils out" persistently and a suitable recrystallization solvent cannot be found.

    • You are working on a smaller, discovery scale where speed and the ability to isolate multiple components are beneficial.

FAQ 4: What are common impurities I should expect from the synthesis of azetidine acetic acids?

Impurities are typically related to the synthetic route. For a common synthesis involving a Horner-Wadsworth-Emmons reaction followed by an aza-Michael addition[15]:

  • Unreacted Starting Materials: e.g., N-Boc-azetidin-3-one, methyl 2-(dimethoxyphosphoryl)acetate.

  • Byproducts from Synthesis: Incomplete reaction from the Michael addition, or byproducts from the deprotection step (if applicable).

  • Residual Solvents: THF, acetonitrile, ethyl acetate, or acetic acid are common.[15][16]

  • Water: These compounds can be hygroscopic.[17]

FAQ 5: What are the best practices for handling and storing purified azetidine acetic acid building blocks?

Due to their reactivity and potential hygroscopicity, proper storage is crucial to maintain purity.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to protect from moisture and air.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-4°C) or freezing (-20°C) is recommended.

  • Container: Use a tightly sealed vial with a secure cap.

  • Incompatible Materials: Keep away from strong acids, bases, and oxidizing agents to prevent degradation.[18]

Section 3: Detailed Experimental Protocols

Protocol 1: General Recrystallization Protocol using a Mixed-Solvent System (e.g., Methanol/Diethyl Ether)

This protocol describes the purification of a polar solid using a soluble solvent (methanol) and an insoluble anti-solvent (diethyl ether).[3]

  • Dissolution: Place the crude azetidine acetic acid (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. Add the minimum amount of hot methanol dropwise while stirring and heating until the solid just dissolves. Causality: Using the minimum volume ensures the solution is saturated, which is critical for good recovery.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Remove the flask from the heat. Slowly add diethyl ether (the anti-solvent) dropwise to the hot solution while stirring. Continue adding until the solution becomes faintly and persistently cloudy (turbid). Causality: The anti-solvent reduces the overall solvating power of the mixture, decreasing the solute's solubility and inducing supersaturation.

  • Clarification: Add 1-2 drops of hot methanol to re-dissolve the fine precipitate, resulting in a clear, saturated solution.

  • Cooling (Crystal Growth): Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing molecules to selectively add to the growing crystal lattice.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Reversed-Phase Flash Column Chromatography

This protocol is suitable for purifying polar, zwitterionic compounds that behave poorly on silica gel.[5]

  • Column & Solvent Preparation:

    • Select a C18 reversed-phase column.

    • Prepare the mobile phases. A typical system is:

      • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate)

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or Acetonitrile)

    • Causality: The buffer or acid is crucial to maintain a consistent pH, ensuring reproducible retention times and sharp peak shapes by controlling the analyte's ionization state.[7]

  • Sample Preparation: Dissolve the crude sample in a small amount of a strong solvent (e.g., DMSO or methanol). Adsorb this solution onto a small amount of C18 silica (dry loading) for best results.

  • Column Equilibration: Equilibrate the column with your starting mobile phase composition (e.g., 95% A / 5% B).

  • Loading and Elution: Load the sample onto the column. Begin the elution with a shallow gradient (e.g., 5% B to 50% B over 20 column volumes). Causality: A gradient elution is used because the polarity difference between the compound and potential impurities can be small. The gradient ensures that all compounds eventually elute from the column.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Note that removing water can require lyophilization (freeze-drying) for complete removal.

Protocol 3: Purity Assessment by HPLC

This protocol provides a standard method for assessing the final purity of your compound.[19]

  • Instrumentation: HPLC with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 5% B for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (or a wavelength appropriate for your compound if it has a chromophore).

  • Procedure:

    • Prepare a stock solution of your sample at ~1 mg/mL in a 50:50 mixture of water/acetonitrile.

    • Inject 5-10 µL onto the column.

    • Integrate the peaks in the resulting chromatogram. Purity is typically reported as the area of the main peak divided by the total area of all peaks.

Visualized Workflows and Logic

Recrystallization_Troubleshooting start Crude Product in Hot Solvent dissolved Completely Dissolved? start->dissolved add_more Add More Hot Solvent dissolved->add_more No cool Cool Solution Slowly dissolved->cool Yes add_more->dissolved crystals Crystals Formed? cool->crystals oiled_out Compound 'Oiled Out'? crystals->oiled_out No collect Collect, Wash, and Dry Crystals crystals->collect Yes troubleshoot Troubleshoot Nucleation: 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution crystals->troubleshoot No, clear solution remains oiled_out->collect No reheat Re-heat and Add More 'Good' Solvent or Change Solvents oiled_out->reheat Yes troubleshoot->cool reheat->cool

Purification_Workflow

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Kumar, A., Saini, R., & Dwivedi, J. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY, 2(11), 543-548.
  • Frankowski, K. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Brandt, P., & Alper, H. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3777-3801.
  • Powers, F. E., & Micalizio, G. P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(23), 15849-15863.
  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5896-5942.
  • Chatterjee, A., et al. (2000). Synthesis of azetidine derivatives.
  • Sree, N. J., & Kumar, D. V. (2017). Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. International Journal of Innovative Research in Technology, 4(1), 2349-6002.
  • Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]

  • MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Recovery of Acetic Acid. Retrieved from [Link]

  • Global Research Online. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences Review and Research, 54(1), 16-22.
  • Reisman, S. E., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society.
  • University of Toronto. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Does solubility of acetic acid depend on the pH?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Jiang, Z. (2005). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Chromatography Online. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved from [Link]

  • SCIRP. (2016). Determination of Azacitidine by Spectrophotometric Method.
  • ResearchGate. (2022).
  • ACS Publications. (2012). Facile Preparation of Zwitterionic Organic-Silica Hybrid Monolithic Capillary Column with an Improved “One-Pot” Approach for Hydrophilic-Interaction Liquid Chromatography (HILIC). Analytical Chemistry, 84(6), 2845-2852.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • O'Brien, P., & Taylor, R. J. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Chemistry – A European Journal, e202400308.
  • LCGC International. (2014). The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. Retrieved from [Link]

  • Google Patents. (1999). Method of purifying acetic acid. US5916422A.
  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(80), 50596-50616.
  • van Urk, H., et al. (1997). Measurement of the Effects of Acetic Acid and Extracellular pH on Intracellular pH of Nonfermenting, Individual Saccharomyces cerevisiae Cells by Fluorescence Microscopy. Applied and Environmental Microbiology, 63(1), 102-109.
  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (1985).

Sources

Technical Support Center: Optimizing Catalyst Selection for Azetidine Ring Stability in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and field-proven insights for successfully employing azetidine rings in cross-coupling reactions. The inherent ring strain that makes azetidine a valuable pharmacophore also presents a significant stability challenge. This document is designed to help you navigate these challenges, optimize your catalyst selection, and preserve the integrity of the four-membered ring.

Section I: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and reactivity of azetidines in the context of palladium- and nickel-catalyzed cross-coupling reactions.

Q1: What makes the azetidine ring so susceptible to opening during reactions?

The primary driver for azetidine ring-opening is its significant inherent ring strain, estimated to be around 25.4 kcal/mol.[1] This stored energy makes the ring thermodynamically predisposed to cleavage. Several common experimental factors can provide the necessary activation energy to trigger this process:

  • Lewis and Protic Acids: Lewis acids can coordinate to the lone pair of the azetidine nitrogen, while protic acids can protonate it. Both actions increase ring polarization and strain, activating the ring C-N or C-C bonds toward nucleophilic attack.[1]

  • Elevated Temperatures: High reaction temperatures can provide sufficient thermal energy to overcome the kinetic barrier for ring cleavage, even in the absence of a strong activator.[1]

  • Strong Nucleophiles: Potent nucleophiles can directly attack the electrophilic carbon atoms of the strained ring, leading to cleavage.[1]

Q2: What is the fundamental catalytic cycle, and at which points can ring instability interfere?

Understanding the standard palladium-catalyzed cross-coupling cycle is crucial to diagnosing instability issues. The cycle generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Ring-opening is not a formal step in the desired cycle but rather a competing side reaction that can occur from key intermediates.

A critical point of failure is the Pd(II)-azetidinyl intermediate formed after oxidative addition. From this juncture, the complex can either proceed through the productive pathway (transmetalation) or enter a destructive one. For example, β-hydride elimination from a C3-palladated azetidine can lead to the formation of an unstable 1,2-dihydroazete intermediate, which can lead to undesired byproducts or catalyst decomposition.[4]

cluster_cycle Productive Catalytic Cycle cluster_off_path Destructive Side-Pathway OA Oxidative Addition PdII_Int1 R-Pd(II)-X (Azetidinyl Complex) OA->PdII_Int1 RE Reductive Elimination Pd0 L-Pd(0) RE->Pd0 Product Coupled Product (Azetidine Intact) RE->Product TM Transmetalation PdII_Int2 R-Pd(II)-R' TM->PdII_Int2 Pd0->OA Ar-X PdII_Int1->TM R'-M BetaHydride β-Hydride Elimination PdII_Int1->BetaHydride Competing Pathway PdII_Int2->RE RingOpening Ring-Opening / Decomposition BetaHydride->RingOpening caption Fig 1: The productive cross-coupling cycle vs. a competing ring-opening pathway.

Fig 1: The productive cross-coupling cycle vs. a competing ring-opening pathway.
Q3: How does the choice of N-protecting group influence stability?

The N-protecting group is a critical handle for controlling azetidine stability. Its electronic properties and lability under reaction conditions must be carefully considered.

Protecting GroupStability under Acidic ConditionsStability under Basic ConditionsKey Considerations & Removal
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids (e.g., TFA).[1]Generally stable.Common and easily removed, but its acid lability requires careful screening of reaction conditions to avoid in-situ deprotection and subsequent side reactions.[1]
Cbz (Carboxybenzyl)More stable than Boc.[1]Generally stable.Offers orthogonal deprotection via hydrogenolysis (H₂, Pd/C), which is useful when acid-labile groups are present elsewhere in the molecule.[1]
Sulfonyl (e.g., Tosyl, Nosyl)Generally stable.Generally stable.The strong electron-withdrawing nature can stabilize the ring but may also activate it towards certain nucleophiles. Removal can require harsh reductive conditions.[1]
Q4: What is the general role of ligands in preserving the azetidine ring?

Ligands are arguably the most important factor in optimizing these reactions. The primary role of a well-chosen ligand is to accelerate the rate of the desired reductive elimination step. If reductive elimination is fast, it can outcompete the undesired pathways like β-hydride elimination or other decomposition mechanisms that lead to ring-opening.[5][6]

Generally, bulky and electron-rich monodentate phosphine ligands (e.g., Buchwald biaryl phosphine ligands) are a good starting point.

  • Steric Bulk: Promotes the C-N or C-C bond-forming reductive elimination step.

  • Electron-Donating Ability: Increases electron density at the palladium center, which can influence the rates of various steps in the catalytic cycle.

Q5: Is Palladium the only option? What about Nickel?

While palladium is the most common catalyst, nickel represents a more earth-abundant and economical alternative. Nickel catalysis has been shown to be effective for certain azetidine functionalizations, particularly in Suzuki Csp²-Csp³ cross-coupling reactions that proceed via a polar-radical relay mechanism starting from highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs).[7][8][9] For many standard Suzuki and Buchwald-Hartwig reactions, however, palladium systems are often more robust and well-documented.

Section II: Troubleshooting Guide

This section provides a systematic approach to common problems encountered during azetidine cross-coupling experiments.

Issue 1: Low to No Yield of Desired Product with Ring-Opening Observed
  • Symptoms: You observe the appearance of new, often more polar, spots by TLC. LCMS or NMR analysis confirms the presence of linearized, ring-opened byproducts (e.g., γ-haloamines or corresponding amides after workup) and low conversion of your starting material.

  • Root Causes & Suggested Solutions:

    • Cause: Base is too harsh. Strong bases like NaOtBu or LiHMDS, while effective for many Buchwald-Hartwig aminations, can promote β-hydride elimination or other decomposition pathways with sensitive azetidine substrates.[5][10]

      • Solution: Switch to a milder inorganic base. For Suzuki-Miyaura couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[10][11] For C-N couplings, a careful screening of weaker bases may be required.

    • Cause: Reaction temperature is too high. As discussed in the FAQs, excess thermal energy can directly promote ring cleavage.[1]

      • Solution: Perform a temperature screen. Begin the reaction at room temperature and incrementally increase the temperature (e.g., to 50 °C, then 80 °C) only if no conversion is observed after a reasonable time.

    • Cause: Suboptimal Ligand Choice. The selected ligand may not be sufficiently promoting the final reductive elimination step, allowing the reactive palladium-azetidine intermediate to linger and decompose.

      • Solution: Switch to a more sterically demanding and/or electron-rich ligand. For many applications, bulky biaryl phosphine ligands (e.g., BrettPhos, SPhos, RuPhos) are highly effective.[12][13]

    • Cause: Presence of Lewis Acids. Some palladium sources, particularly Pd(II) salts like Pd(OAc)₂, require in situ reduction to the active Pd(0) state, a process that can generate acidic byproducts that trigger ring-opening.

      • Solution: Utilize a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or, preferably, a modern palladium precatalyst (e.g., Buchwald G3/G4 Palladacycles).[10][12] These precatalysts are designed to generate the active L-Pd(0) species cleanly and efficiently upon exposure to the base, minimizing the formation of deleterious side products.

Issue 2: Unexpected Regioisomer Formed (e.g., C-2 Arylation instead of C-3)
  • Symptoms: You are attempting to functionalize the C-3 position of a 3-iodoazetidine, but characterization data (¹H NMR, COSY, HMBC) unambiguously shows that the aryl group has been installed at the C-2 position.

  • Root Cause & Explanation: This is a known, mechanistically fascinating side reaction. The initially formed C-3 palladated intermediate can undergo a reversible β-hydride elimination to generate a palladium-hydride species and a highly reactive 1,2-dihydroazete intermediate. Subsequent re-insertion (hydropalladation) can occur at the opposite end of the double bond, forming a more stable C-2 palladated intermediate, which then proceeds through transmetalation and reductive elimination to give the "migrated" product.[4]

C3_Int C3-Palladated Intermediate (Expected) Beta_Elim β-Hydride Elimination C3_Int->Beta_Elim Reversible Product_C3 C3-Coupled Product (Desired) C3_Int->Product_C3 Direct Coupling (Slow) Dihydroazete 1,2-Dihydroazete + L-Pd(II)-H Beta_Elim->Dihydroazete Hydropalladation Hydropalladation (Re-insertion) Dihydroazete->Hydropalladation C2_Int C2-Palladated Intermediate (More Stable) Hydropalladation->C2_Int Product_C2 C2-Coupled Product (Observed) C2_Int->Product_C2 Coupling (Fast) caption Fig 2: Plausible mechanism for regioisomerization via a dihydroazete intermediate. Start Reaction Issue: Low Yield / Stalled Check_Byproducts Analyze Crude Mixture (LCMS, NMR) Start->Check_Byproducts Decision1 Ring-Opening Observed? Check_Byproducts->Decision1 Decision2 Pd Black Observed? Decision1->Decision2 No Sol1 1. Lower Temperature 2. Use Milder Base (K₃PO₄) 3. Use Bulky Ligand (BrettPhos) 4. Use Pd Pre-catalyst (G3/G4) Decision1->Sol1 Yes Sol2 1. Rigorously Degas Solvents 2. Ensure Inert Atmosphere 3. Check Reagent Purity Decision2->Sol2 Yes Sol3 1. Re-evaluate Ligand/Base Screen 2. Check Starting Material Purity 3. Increase Catalyst Loading Decision2->Sol3 No caption Fig 3: A decision-making workflow for troubleshooting azetidine cross-coupling reactions.

Fig 3: A decision-making workflow for troubleshooting azetidine cross-coupling reactions.

Section III: Experimental Protocols & Data

The following tables and protocols provide recommended starting points for your experiments. These should always be optimized for your specific substrate.

Table 2: Recommended Starting Conditions for Azetidine Cross-Coupling
Coupling TypeSubstratePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura 3-BromoazetidinePd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (3.0)Toluene/H₂O (10:1)80-100
Buchwald-Hartwig Azetidine (free base)Pd(OAc)₂ (2)BINAP (4)NaOtBu (1.5)Toluene80-110
Robust Suzuki 3-IodoazetidineG3-Palladacycle (2)(Internal)Cs₂CO₃ (2.0)Dioxane60-80
Robust C-N Azetidine (HCl salt)G4-Palladacycle (2)(Internal)K₂CO₃ (3.0)t-BuOH80-100
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a 3-Bromoazetidine Derivative
  • To an oven-dried reaction vial, add the N-protected 3-bromoazetidine (1.0 equiv), the arylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), palladium precatalyst (e.g., SPhos Pd G3, 2 mol%), and a magnetic stir bar.

  • Seal the vial with a septum cap and purge with argon for 10 minutes.

  • Add the degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.

  • Place the reaction mixture in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of Azetidine
  • To an oven-dried Schlenk flask, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv) under an inert atmosphere. [1]2. Add anhydrous, degassed toluene, followed by the aryl bromide (1.0 equiv) and azetidine (1.2 equiv).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). [1]4. Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Guisan-Ceinos, M., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 125. [Link]

  • Hsu, C.-M., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145(35), 19049-19059. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic-chemistry.org. [Link]

  • Organic Chemistry Portal. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Organic-chemistry.org. [Link]

  • Wang, Z., et al. (2023). Merging strain-release and copper catalysis: the selective ring-opening cross-coupling of 1,2-oxazetidines with boronic acids. Chemical Communications, 59(8), 985-988. [Link]

  • Wang, X., et al. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters, 24(31), 5821-5825. [Link]

  • Yoshizawa, M., et al. (2021). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. RSC Advances, 11(1), 1-10. [Link]

  • ScholarWorks@GVSU. (2025). Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine. Grand Valley State University. [Link]

  • Brandi, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6189-6232. [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

  • National Institutes of Health. (n.d.). A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. [Link]

  • Frontiers. (2018). Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes. [Link]

  • ResearchGate. (2005). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Publications. (2008). Novel Syntheses of Azetidines and Azetidinones. [Link]

  • National Institutes of Health. (2025). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. [Link]

  • ResearchGate. (n.d.). Cross‐coupling reactions of 3‐iodoazetidines. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

Sources

Technical Support Center: Troubleshooting Amide Bond Formation with Hindered Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists facing low conversion rates, epimerization, or complex side reactions when attempting to form amide bonds with sterically hindered azetidines (e.g., 2-substituted, 2,2-disubstituted, or 3,3-disubstituted azetidines).

Part 1: Mechanistic Insights (The "Why")

Q: Why do hindered azetidines fail to couple under standard peptide coupling conditions (e.g., EDC/HOBt or DCC)? A: The poor reactivity of hindered azetidines is a compounding effect of both severe steric hindrance and unique electronic properties. The 4-membered ring strain forces the internal C-N-C bond angle to compress to approximately 90°. To accommodate this geometry, the ring C-N bonds adopt higher p-character, which consequently forces the nitrogen's lone pair to adopt a significantly higher s-character[1]. Because s-orbitals are held closer to the nucleus, the lone pair is less available for bonding, drastically reducing both the basicity and the nucleophilicity of the azetidine nitrogen compared to unstrained secondary amines like pyrrolidine.

Q: I used HATU to force the reaction, but I got zero product and a massive peak at +98 Da in my LC-MS. What happened? A: You have observed guanidinylation . HATU is a powerful uronium-based coupling reagent. Normally, it activates the carboxylic acid to form a highly reactive O-At ester. However, because your hindered azetidine is such a poor nucleophile, it fails to attack the O-At ester quickly. Instead, the amine attacks the highly electrophilic uronium carbon of the excess HATU reagent itself. This side reaction forms a highly stable, dead-end tetramethylguanidinium adduct (which adds exactly 98 Da to your amine's mass)[2].

Q: Why is my chiral carboxylic acid epimerizing (racemizing) during the coupling? A: Epimerization is a kinetic problem. Because the aminolysis step with a hindered azetidine is exceptionally slow, the activated ester has a prolonged lifespan in the presence of a base. This extended timeframe allows the activated intermediate to undergo α -deprotonation or cyclize into an oxazolone (azlactone) intermediate, both of which scramble the stereocenter before the amine can successfully attack[3].

Part 2: Reagent Selection & Quantitative Comparison

To overcome the dual challenge of low nucleophilicity and steric bulk, you must abandon standard carbodiimides and uronium salts. The table below summarizes the performance parameters of alternative coupling strategies.

Coupling Reagent / StrategyReactivity with Hindered AzetidinesRisk of Amine GuanidinylationRisk of Acid EpimerizationRecommended Base
EDC / HOBt Very LowNoneLow to ModerateDIPEA or NMM
HATU / HBTU Low (due to side reactions)High (+98 Da adduct) ModerateDIPEA
T3P (50% in EtOAc) Moderate to HighNoneLowDIPEA or Pyridine
TCFH / NMI Very High NoneLowNMI (acts as base/catalyst)
Triphosgene (Acid Chloride) Extreme NoneHigh (requires mild base)2,6-Lutidine

Part 3: Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow Start Low Conversion with Hindered Azetidine Analyze Analyze Crude by LC-MS Start->Analyze Byproduct1 +98 Da Mass Adduct (Guanidinylation) Analyze->Byproduct1 Byproduct2 Epimerized Product (Racemization) Analyze->Byproduct2 Byproduct3 Unreacted Starting Materials Analyze->Byproduct3 Action1 Switch Reagent: HATU → TCFH / NMI Byproduct1->Action1 Uronium side-reaction Action2 Change Base: DIPEA → 2,6-Lutidine Byproduct2->Action2 Base too strong Action3 Increase Activation: Use Triphosgene Byproduct3->Action3 Sterics too high

Troubleshooting workflow for hindered azetidine amide couplings based on LC-MS analysis.

Part 4: Self-Validating Experimental Protocols

Protocol 1: TCFH/NMI-Mediated Coupling (The Gold Standard)

Causality: TCFH (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate) reacts with the carboxylic acid to form an acid chloride equivalent. N-methylimidazole (NMI) immediately attacks this intermediate to generate a highly reactive N-acyl imidazolium ion[4]. This intermediate is sterically unencumbered and intensely electrophilic, making it ideal for poorly nucleophilic azetidines.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Hindered Azetidine (1.2 eq)

  • TCFH (1.1 eq)

  • NMI (2.5 eq)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and TCFH (1.1 eq) in anhydrous MeCN (0.2 M). Add NMI (2.5 eq) dropwise at room temperature. Stir for 15 minutes.

  • Validation Check 1: Quench a 5 μ L aliquot in 100 μ L of methanol. Analyze via LC-MS. You should observe the methyl ester of your acid, confirming that the highly reactive N-acyl imidazolium intermediate has successfully formed.

  • Amine Addition: Add the hindered azetidine (1.2 eq) in one portion. If the azetidine is an HCl salt, add an additional 1.2 eq of NMI to freebase it in situ.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

  • Validation Check 2: Monitor by LC-MS. The N-acyl imidazolium peak should disappear, replaced by the product mass.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO 3​ , 1M HCl (to remove NMI), and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol 2: Acid Chloride Generation via Triphosgene (For Extreme Sterics)

Causality: When the N-acyl imidazolium is still too bulky, the bare acid chloride is the smallest, most reactive electrophile available[3]. Triphosgene is a safe, crystalline solid that safely delivers phosgene equivalents to generate the acid chloride in situ[5].

Materials:

  • Carboxylic Acid (1.0 eq)

  • Hindered Azetidine (1.2 eq)

  • Triphosgene (0.4 eq — provides 1.2 eq of reactive chloride)

  • 2,6-Lutidine (3.0 eq)

  • Anhydrous THF or DCM

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 eq) and 2,6-lutidine (3.0 eq) in anhydrous DCM at 0 °C. Carefully add triphosgene (0.4 eq) as a solid. Stir at 0 °C for 30 minutes.

  • Validation Check 1: Quench a 5 μ L aliquot in methanol. LC-MS must show complete conversion to the methyl ester. If unreacted acid remains, extend the time or add 0.1 eq more triphosgene.

  • Amine Addition: Add the hindered azetidine (1.2 eq) dropwise. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Workup: Quench the reaction carefully with water. Extract with DCM, wash with 1M HCl, and brine.

Part 5: Frequently Asked Questions (FAQs)

Q: My azetidine is supplied as an HCl salt. Does this change the protocol? A: Yes. You must "freebase" the amine for it to be nucleophilic. However, adding excess strong base (like DIPEA) to the bulk reaction mixture before the acid is fully activated will accelerate epimerization. Solution: Always pre-activate the carboxylic acid first. Then, in a separate vial, neutralize the azetidine HCl salt with a stoichiometric amount of base, and add this neutralized solution to the activated acid.

Q: How do I prevent epimerization of my chiral carboxylic acid during these slow couplings? A: The basicity of your additive is the primary culprit. DIPEA has an aqueous pKa of ~10.1, which is strong enough to deprotonate the α -proton of an activated ester over time. Switch to a milder, sterically hindered base like 2,6-lutidine (pKa = 6.6) or 2,4,6-collidine [3]. These bases are basic enough to mop up the generated HCl/protons but too weak to cause significant enolization of the chiral center.

Sources

Technical Support Center: Troubleshooting 3-(Trifluoromethyl)azetidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(trifluoromethyl)azetidine and its derivatives. The incorporation of the trifluoromethyl (-CF₃) group into strained four-membered nitrogen heterocycles is a highly sought-after transformation in drug discovery, known to enhance metabolic stability, modulate basicity, and improve the lipophilicity of pharmaceutical candidates[1]. These motifs are critical building blocks for advanced therapeutics, including BCL6 and CD73 inhibitors[2].

However, the synthesis of fluorinated nitrogen heterocycles presents unique thermodynamic and kinetic challenges[3]. The strong electron-withdrawing nature of the -CF₃ group severely deactivates adjacent carbon centers toward nucleophilic attack, while the inherent ring strain of the azetidine (~26 kcal/mol) heavily favors acyclic or dimerized byproducts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to eliminate impurities and maximize yields.

Synthetic Workflow

G A 2-(Trifluoromethyl) propane-1,3-diol B Triflation (Tf2O, Pyridine) A->B C 1,3-Bis(triflate) Intermediate B->C D Cyclization (Benzhydrylamine) C->D E 1-Benzhydryl-3- (trifluoromethyl)azetidine D->E F Hydrogenolysis (Pd/C, H2, HCl) E->F G 3-(Trifluoromethyl) azetidine HCl F->G

Fig 1: Synthetic workflow for 3-(trifluoromethyl)azetidine via diol cyclization.

Troubleshooting & FAQs

Q1: During the cyclization step, I observe significant amounts of mono-alkylated acyclic amine instead of the desired azetidine. How do I drive the reaction to completion? Causality: The highly electron-withdrawing -CF₃ group drastically reduces the nucleophilic susceptibility of the adjacent carbon atoms. If your leaving group is a standard halide (e.g., chloride or bromide) or a tosylate, the first intermolecular substitution will occur, but the subsequent intramolecular 4-exo-tet cyclization will stall due to high activation energy. Solution: You must upgrade the leaving group to a trifluoromethanesulfonate (triflate). Triflates are exceptionally potent leaving groups (roughly 104 times more reactive than tosylates), which provides the necessary thermodynamic driving force to overcome the deactivation caused by the -CF₃ group.

Q2: My LCMS shows a major byproduct with exactly double the expected mass. What is this impurity, and how do I prevent it? Causality: You are observing the 1,5-diazocane dimer. Because the formation of a 4-membered ring is thermodynamically disfavored compared to larger rings, two mono-alkylated acyclic intermediates will readily react with each other intermolecularly rather than cyclizing intramolecularly. Solution: Implement two critical changes:

  • Steric Hindrance: Replace standard primary amines (like benzylamine) with a highly sterically hindered amine, such as benzhydrylamine (diphenylmethylamine). The massive steric bulk of the benzhydryl group severely restricts the transition state required for dimerization, effectively forcing the molecule into the desired azetidine conformation.

  • High Dilution: Run the cyclization at a concentration of 0.05 M or lower to kinetically favor the unimolecular cyclization over bimolecular dimerization.

Q3: During the final Pd/C hydrogenolysis to remove the benzhydryl group, my yield of the free azetidine is extremely low, and the catalyst seems to deactivate rapidly. Causality: 3-(Trifluoromethyl)azetidine free base is highly volatile and easily lost during solvent evaporation. Furthermore, unprotonated secondary azetidines are strong Lewis bases that can irreversibly bind to and poison the palladium catalyst. Solution: Perform the hydrogenolysis in the presence of 1.1 equivalents of anhydrous HCl (e.g., HCl in dioxane). This immediately traps the product as the non-volatile hydrochloride salt, prevents catalyst poisoning by protonating the nitrogen, and stabilizes the C-F bonds against reductive defluorination.

Quantitative Data: Impact of Reaction Parameters on Cyclization

The table below summarizes the causality between reaction conditions and the resulting impurity profiles during the critical cyclization step.

Amine SourceConcentration (M)Leaving GroupTemp (°C)Azetidine Yield (%)Major Byproduct / Impurity
Benzylamine0.5Tosylate80< 10%1,5-Diazocane dimer (65%)
Benzylamine0.05Triflate8035%Acyclic mono-amine (40%)
Benzhydrylamine0.5Triflate8055%Intermolecular oligomers (30%)
Benzhydrylamine 0.05 Triflate 80 82% Trace elimination alkene (< 5%)
Self-Validating Experimental Protocol

This optimized, step-by-step methodology ensures high-purity isolation of 3-(trifluoromethyl)azetidine hydrochloride. Every phase includes an In-Process Control (IPC) to validate the system before proceeding.

Phase 1: Activation (Synthesis of 1,3-Bis(triflate))
  • Setup: Dissolve 2-(trifluoromethyl)propane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an argon atmosphere.

  • Base Addition: Add anhydrous pyridine (3.0 eq). Note: Pyridine is specifically chosen over triethylamine to prevent base-catalyzed ketene-type elimination of the resulting triflate.

  • Triflation: Cool the mixture to -78 °C. Add trifluoromethanesulfonic anhydride (Tf₂O, 2.2 eq) dropwise over 30 minutes. Maintain at -78 °C for 1 hour, then slowly warm to 0 °C.

  • IPC Check (Self-Validation): Analyze an aliquot by ¹⁹F-NMR. The reaction is complete when the starting diol -CF₃ signal shifts and a new sharp singlet corresponding to the triflate -CF₃ groups appears at approximately -74 ppm.

  • Workup: Quench with cold saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate strictly below 25 °C to prevent degradation. Use immediately in Phase 2.

Phase 2: Cyclization (4-exo-tet)
  • Setup: Dissolve the crude 1,3-bis(triflate) in anhydrous acetonitrile to achieve a strictly high-dilution concentration of 0.05 M .

  • Amine Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) followed by benzhydrylamine (1.05 eq).

  • Heating: Heat the reaction mixture to 80 °C for 16 hours.

  • IPC Check (Self-Validation): Perform LCMS analysis. Ensure the disappearance of the acyclic mono-amine mass and confirm the presence of the [M+H]⁺ peak for 1-benzhydryl-3-(trifluoromethyl)azetidine.

  • Purification: Concentrate the solvent, partition between EtOAc and water, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure intermediate.

Phase 3: Deprotection & Salt Formation
  • Setup: Dissolve 1-benzhydryl-3-(trifluoromethyl)azetidine in methanol (0.1 M).

  • Acidification: Add 4.0 M HCl in dioxane (1.1 eq). Crucial step to prevent volatility and catalyst poisoning.

  • Hydrogenolysis: Add 10% Pd/C (10 wt%). Purge the flask with argon, then introduce hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature.

  • IPC Check (Self-Validation): Monitor hydrogen uptake. The reaction is complete when exactly 2 molar equivalents of H₂ are consumed (cleavage of both phenyl rings from the benzhydryl group). LCMS should show the complete disappearance of the starting material.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield 3-(trifluoromethyl)azetidine hydrochloride as a white, highly pure crystalline solid.

References
  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry (2022). American Chemical Society. 3

  • 2-quinolone derived inhibitors of BCL6. US Patent 11161839B2 (2021). 2

  • 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride Synthesis Analysis. Fluoromart (2023). 1

Sources

Validation & Comparative

A Comparative Guide for Drug Designers: 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic Acid vs. Standard Proline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Nature's Blueprint

In the landscape of medicinal chemistry, proline stands as a "privileged" scaffold.[1] Its unique five-membered ring imposes significant conformational constraints on peptide backbones and small molecules, a feature masterfully exploited by nature and drug designers alike to pre-organize ligands for optimal target binding.[2][3] This restriction minimizes the entropic penalty of binding, often leading to enhanced potency and selectivity.[4][5] However, the very properties that make proline a cornerstone of drug design—its natural origin and metabolic pathways—can also be liabilities, leading to proteolytic instability or undesirable pharmacokinetic profiles.

This guide provides an in-depth comparison between the archetypal proline scaffold and a modern, non-natural alternative: 2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid. We will dissect the structural nuances, compare performance based on key drug discovery assays, and provide the rationale behind experimental choices, empowering researchers to make informed decisions when selecting the optimal scaffold for their next generation of therapeutics.

Section 1: Deconstructing the Scaffolds

The choice of a molecular scaffold is a foundational decision in drug design, influencing everything from target interaction to drug safety and metabolism.[6] Understanding the intrinsic properties of each building block is therefore paramount.

The Proline Archetype

Proline's pyrrolidine ring is a remarkably rigid structure.[2] Its incorporation into a molecule restricts the available conformational space, particularly around the amide bond, which can exist in both cis and trans conformations with a relatively small energy difference.[3] This property is critical for inducing specific secondary structures like β-turns in peptides and peptidomimetics.[7][8] However, this natural building block is susceptible to metabolic degradation by endogenous enzymes, a common challenge in peptide-based drug development.

The Azetidine Challenger: A Trifecta of Innovation

2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid is a synthetic scaffold designed to retain the conformational benefits of proline while overcoming its limitations. Let's break down its key components:

  • Azetidine Ring: This four-membered ring is more strained than proline's five-membered pyrrolidine. This increased strain results in different conformational preferences, tending to stabilize γ-turn-like structures rather than the β-turns favored by proline.[7][8] This offers an alternative geometric trajectory for presenting pharmacophoric elements.

  • Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established and powerful strategy in medicinal chemistry.[9][10] Its primary advantages include:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[6] This makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, effectively blocking a common metabolic hotspot.[6][10]

    • Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve membrane permeability and cell uptake.[6]

    • Modulated Basicity: As a strong electron-withdrawing group, a CF₃ moiety placed near a basic nitrogen atom can lower its pKa, which can be crucial for mitigating off-target effects, such as hERG channel interactions.[11]

  • Ethoxy Group & Acetic Acid Arm: The ethoxy group further modulates lipophilicity and solubility, while the acetic acid moiety provides the crucial carboxylic acid handle for peptide coupling or serving as a key interaction point with a biological target, mimicking the functionality of proline's carboxyl group.

Section 2: Physicochemical and Structural Properties: A Head-to-Head Comparison

The fundamental differences in structure translate directly to distinct physicochemical properties that govern a molecule's behavior in biological systems.

PropertyStandard Proline Derivative (e.g., N-acetyl-proline)2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acidRationale & Implication in Drug Design
Molecular Weight ~157 g/mol ~241 g/mol The azetidine derivative is larger, a factor to consider for "rule-of-five" compliance and ligand efficiency calculations.
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Ring size dictates bond angles and torsional strain, leading to different preferred peptide turn structures (β-turns for proline, γ-turns for azetidine).[7][8]
Key Functional Group None (beyond core structure)Trifluoromethyl (CF₃)The CF₃ group is a metabolic shield and lipophilicity enhancer, offering a significant advantage in pharmacokinetic optimization.[10][12]
Conformational Bias Favors β-turnsFavors γ-turnsProvides alternative 3D orientations for pharmacophores, potentially enabling access to different binding modes or targets.[7]
Metabolic Liability Susceptible to ring oxidation and other enzymatic degradation pathways.CF₃ group blocks a potential site of metabolism, increasing metabolic stability.[10]The azetidine is designed for enhanced in vivo half-life and reduced clearance.
Predicted logP LowerHigherThe higher lipophilicity of the azetidine derivative, driven by the CF₃ group, can enhance membrane permeability but may also increase non-specific binding if not balanced.[6]

Section 3: Performance in Drug Design: An Evidence-Based Analysis

Theoretical advantages must be validated by experimental data. Here, we compare the scaffolds based on three critical performance metrics in drug discovery: conformational constraint, metabolic stability, and cell permeability.

Conformational Constraint and Binding Affinity

The primary rationale for using rigid scaffolds is to "pre-pay" the entropic cost of binding. A flexible molecule must sacrifice significant conformational entropy to adopt the specific shape required for receptor binding. A rigid molecule that already approximates this "bioactive conformation" has a much lower entropic penalty to overcome.

G cluster_0 Flexible Ligand cluster_1 Rigid Ligand (Proline/Azetidine) A1 Conformer A A2 Conformer B A3 Conformer C (Bioactive) A4 Conformer D Receptor Receptor Binding Pocket A3->Receptor High Entropic Cost (Many conformations lost) B1 Conformer X (Bioactive) B2 Conformer Y B1->Receptor Low Entropic Cost (Pre-organized)

Figure 1: Conformational restriction reduces the entropic penalty of binding.

While both proline and the azetidine derivative offer conformational restriction, the type of restriction differs. The choice between a β-turn inducer (proline) and a γ-turn inducer (azetidine) allows a medicinal chemist to systematically explore the spatial requirements of a binding pocket, a powerful strategy for optimizing potency and selectivity.[7][8]

Comparative Analysis: Metabolic Stability

Core Concept: Metabolic stability is a measure of how resistant a compound is to being broken down by metabolic enzymes, primarily in the liver. Low stability leads to rapid clearance from the body and poor oral bioavailability. The in vitro liver microsomal stability assay is the industry-standard method for predicting in vivo metabolic clearance.[10]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol is designed to be self-validating by including appropriate controls.

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound (and positive/negative controls) in DMSO.

    • Prepare the NADPH regenerating system (cofactor solution).

  • Incubation:

    • In a 96-well plate, combine the buffer, HLM, and a diluted solution of the test compound (final concentration 1 µM).

    • Negative Control: For one set of wells, add buffer instead of the NADPH solution. Without the cofactor, no metabolism should occur.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to all wells (except the negative control).

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile with an internal standard). The "0 min" sample is quenched immediately after adding NADPH.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percent remaining versus time. The slope of this line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .[10]

G cluster_workflow Microsomal Stability Workflow Prep Prepare Reagents (Microsomes, NADPH, Compound) Incubate Incubate at 37°C Prep->Incubate Initiate Initiate with NADPH Incubate->Initiate Timepoints Quench at Time Points (0, 5, 15, 30, 60 min) Initiate->Timepoints Analyze Process & Analyze (LC-MS/MS) Timepoints->Analyze Calculate Calculate t½ & CLint Analyze->Calculate

Figure 2: Workflow for an in vitro microsomal stability assay.

Hypothetical Performance Data:

CompoundIn Vitro Half-life (t₁/₂) (minutes)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted Metabolic Stability
Proline Derivative18128Low to Moderate
Azetidine-CF₃ Derivative >120 <10 High
Verapamil (Control)12192Low (High Clearance)

Interpretation: The presence of the CF₃ group is expected to dramatically increase metabolic stability by shielding the molecule from CYP-mediated oxidation.[10] A longer half-life and lower intrinsic clearance for the azetidine derivative would be a significant and predictable advantage for achieving a desirable pharmacokinetic profile.

Comparative Analysis: Cell Permeability

Core Concept: Cell permeability is a critical factor for oral absorption and distribution to target tissues. The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[13][14] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive diffusion and active transport.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-28 days to allow for differentiation and monolayer formation.

    • Validation: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. High TEER values confirm the presence of tight junctions.

  • Assay Setup:

    • Wash the cell monolayers with a transport buffer (e.g., HBSS, pH 7.4).

    • Prepare the dosing solution of the test compound (e.g., 10 µM) in the transport buffer.

  • Permeability Measurement:

    • A→B (Apical to Basolateral): Add the dosing solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber. This mimics absorption from the gut into the bloodstream.

    • B→A (Basolateral to Apical): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber. This measures efflux (pumping of the drug back into the gut).

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling & Analysis:

    • At a set time point (e.g., 120 minutes), take samples from both the donor and receiver chambers.

    • Quantify the compound concentration in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.[13]

G cluster_workflow Caco-2 Permeability Workflow Culture Culture Caco-2 Cells on Transwell Inserts (21 days) Validate Validate Monolayer (Measure TEER) Culture->Validate Dose_AB Dose Apical Side (A→B Transport) Validate->Dose_AB Dose_BA Dose Basolateral Side (B→A Transport) Validate->Dose_BA Incubate Incubate at 37°C Dose_AB->Incubate Dose_BA->Incubate Sample Sample Donor & Receiver Chambers Incubate->Sample Analyze Analyze with LC-MS/MS Sample->Analyze Calculate Calculate Papp & Efflux Ratio Analyze->Calculate

Figure 3: Workflow for a bidirectional Caco-2 permeability assay.

Hypothetical Performance Data:

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Atenolol (Low Perm Control)0.50.61.2Low
Antipyrine (High Perm Control)25240.96High
Proline Derivative3.54.01.14Moderate
Azetidine-CF₃ Derivative 15.0 16.5 1.10 High

Interpretation: Due to its increased lipophilicity from the CF₃ and ethoxy groups, the azetidine derivative is predicted to have significantly higher passive permeability (Papp A→B) compared to a standard proline derivative.[6] This would classify it as a highly permeable compound, suggesting excellent potential for oral absorption. An efflux ratio close to 1 indicates it is not a significant substrate for major efflux pumps.

Section 4: Synthesis and Practical Considerations

Proline and its simple derivatives are readily available and synthetically tractable.[2] The synthesis of more complex scaffolds like 2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid is inherently more complex. The construction of the substituted azetidine ring, particularly with a trifluoromethyl group at a quaternary center, requires specialized synthetic methods.[11][15] While challenging, established routes exist, making these building blocks accessible for drug discovery programs, albeit at a higher initial cost than standard proline analogues.[11][16]

Conclusion: Making the Right Choice

The decision between a standard proline derivative and a novel scaffold like 2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid is a strategic one, driven by the specific goals of a drug discovery project.

  • Choose a Proline Derivative when:

    • The goal is to mimic a natural peptide or protein interaction where the specific β-turn geometry is known to be crucial.

    • Metabolic stability is not a primary concern, or other parts of the molecule can be modified to address it.

    • Rapid and cost-effective synthesis of early analogues is the top priority.

  • Choose 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid when:

    • Metabolic stability is a critical endpoint. The CF₃ group provides a powerful, built-in defense against oxidative metabolism.[10][17]

    • High cell permeability and oral absorption are desired. The increased lipophilicity is a significant asset for crossing biological membranes.[6]

    • An alternative 3D spatial orientation (γ-turn) is needed to improve potency or escape an intellectual property landscape dominated by proline-based scaffolds.[7]

By moving beyond nature's templates and embracing rationally designed synthetic scaffolds, medicinal chemists can unlock new avenues for therapeutic intervention. The trifluoromethyl-substituted azetidine represents a powerful tool in this endeavor, offering a pre-packaged solution to the perennial challenges of metabolic instability and permeability, thereby accelerating the journey from a promising hit to a viable clinical candidate.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Available at: [Link]

  • A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. (n.d.). PMC. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. Available at: [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (n.d.). PMC. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Available at: [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024). ACS Publications. Available at: [Link]

  • Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. (n.d.). PMC. Available at: [Link]

  • Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. (n.d.). Google Patents.
  • Quantifying Cell Membrane Permeability of Small to Mid-Size Drugs Using Quick Osmotic Cytoplasm Extraction. (2025). ACS Publications. Available at: [Link]

  • A highly selective C–H bond fluorination unlocks conformational reporting in a complex natural product derivative. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). ACS Publications. Available at: [Link]

  • Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. (2008). PubMed. Available at: [Link]

  • On improving experimental binding affinity predictions with synthetic data. (2026). bioRxiv. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Available at: [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). ScienceDirect. Available at: [Link]

  • Proline derivatives used in this study. 1, L-proline; 2, 4-(R). (n.d.). ResearchGate. Available at: [Link]

  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. (2008). ACS Publications. Available at: [Link]

  • Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. (2026). ACS Publications. Available at: [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (2025). ResearchGate. Available at: [Link]

  • Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. (n.d.). Semantic Scholar. Available at: [Link]

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). (2024). PubMed. Available at: [Link]

  • Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. (2020). bioRxiv. Available at: [Link]

  • Confirmation of the "Conformation" is key for drug discovery and development. (2024). YouTube. Available at: [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). JETIR. Available at: [Link]

  • Determination ofin vitro permeability of drug candidates through a Caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. (2026). ResearchGate. Available at: [Link]

  • The Use of Conformational Restriction in Medicinal Chemistry. (n.d.). PubMed. Available at: [Link]

  • Permeability. (n.d.). Pharmaron. Available at: [Link]

  • Proline, a privileged fragment in drug design: advances and future perspectives. (2026). ResearchGate. Available at: [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Available at: [Link]

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. (2023). MDPI. Available at: [Link]

  • Advanced drug permeability & transporter assays. (n.d.). Nuvisan. Available at: [Link]

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The Metabolic Gauntlet: A Comparative Guide to the Stability of Trifluoromethyl Azetidines and Cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Navigating Metabolic Hotspots with Strained Ring Systems

In the landscape of modern drug discovery, the quest for molecules with optimized pharmacokinetic profiles is paramount. Among the myriad strategies to enhance metabolic stability, the incorporation of small, strained aliphatic rings and fluorine-containing motifs has proven exceptionally fruitful.[1][2] This guide provides an in-depth comparison of two increasingly popular scaffolds: trifluoromethyl-substituted azetidines and trifluoromethyl-substituted cyclobutanes. We will dissect the theoretical underpinnings of their stability, provide a robust experimental framework for their evaluation, and interpret comparative data to guide rational drug design.

Theoretical Underpinnings: Ring Strain, Polarity, and the Trifluoromethyl Shield

The choice between an azetidine and a cyclobutane core is not merely incidental; it is a strategic decision that can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Both are four-membered rings and thus possess significant ring strain compared to their larger counterparts like pyrrolidines or cyclopentanes.[3][4] This inherent strain and conformational rigidity can improve binding to target proteins but also presents unique metabolic considerations.[4][5]

  • Azetidines: As nitrogen-containing heterocycles, azetidines introduce a polar, basic center.[2] This can enhance aqueous solubility, a desirable trait for drug candidates.[5][6] However, the nitrogen atom also presents a potential metabolic soft spot. N-dealkylation or oxidation of the carbon alpha to the nitrogen are common metabolic pathways for saturated heterocycles. The ring strain, while less than an aziridine, still makes the azetidine ring more reactive than a less-strained pyrrolidine or piperidine.[3][7]

  • Cyclobutanes: These carbocycles are non-polar and lipophilic, often used to fill hydrophobic pockets in a target protein.[8][9] Their puckered conformation restricts the rotation of attached substituents, which can be advantageous for optimizing ligand-receptor interactions.[10][11] From a metabolic standpoint, cyclobutanes lack the inherent reactivity of the azetidine's nitrogen but are susceptible to aliphatic hydroxylation by Cytochrome P450 (CYP) enzymes at any of their C-H bonds.[9]

  • The Trifluoromethyl (CF₃) Group: The introduction of a CF₃ group is a well-established strategy for blocking metabolic oxidation.[12][13][14] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage by CYPs.[15] By replacing a metabolically labile methyl group or hydrogen with a CF₃ group, chemists can effectively shield a vulnerable position on the molecule, often leading to a dramatic increase in metabolic half-life.[13][16][17]

Combining these motifs, a trifluoromethyl azetidine presents a polar scaffold with a shielded position, while a trifluoromethyl cyclobutane offers a lipophilic, conformationally restricted core, also with a metabolically robust substituent. The key comparison then hinges on the stability of the core ring structure itself.

Caption: Key structural features influencing the metabolic profiles of trifluoromethyl azetidine and cyclobutane scaffolds.

Experimental Workflow: The In Vitro Liver Microsomal Stability Assay

To empirically compare the metabolic stability of these two scaffolds, the gold-standard in vitro liver microsomal stability assay is employed. This assay provides a reliable measure of Phase I metabolism, which is predominantly mediated by CYP enzymes found in liver microsomes.[18][19][20]

Protocol: Liver Microsomal Stability Assay

This protocol is designed to be a self-validating system by including appropriate controls.

1. Objective: To determine the rate of metabolic degradation (half-life, t½) and calculate the intrinsic clearance (Clint) of test compounds upon incubation with pooled human liver microsomes (HLM).

2. Materials:

  • Test Compounds (Trifluoromethyl Azetidine & Cyclobutane analogs)

  • Positive Control Compounds (e.g., Midazolam for high clearance, Diclofenac for medium clearance)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)

  • Internal Standard (IS) solution (e.g., Tolbutamide in acetonitrile)

  • Acetonitrile (ACN), HPLC grade

  • Incubator/Shaker (37°C)

  • LC-MS/MS system

3. Experimental Procedure:

  • Step 1: Preparation of Reagents

    • Causality: Prepare fresh solutions to ensure enzyme and cofactor activity.

    • Thaw liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer.

    • Prepare a 2X NADPH regenerating system solution according to the manufacturer's instructions. Keep on ice.

    • Prepare 2 µM working solutions of test compounds and positive controls in buffer containing a small percentage of organic solvent (e.g., <0.5% DMSO) to ensure solubility.

  • Step 2: Incubation (NADPH-dependent metabolism)

    • Causality: Pre-incubation at 37°C allows the system to equilibrate to physiological temperature before initiating the metabolic reaction.

    • In a 96-well plate, add 50 µL of the 1 mg/mL microsomal solution to each well.

    • Add 50 µL of the 2 µM test compound solution to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the reaction by adding 100 µL of the 2X NADPH regenerating system. This starts the clock (T=0).

  • Step 3: Time Point Sampling

    • Causality: Sampling at multiple time points (e.g., 0, 5, 15, 30, 60 min) is crucial for accurately determining the rate of compound depletion.

    • At each designated time point, withdraw a 50 µL aliquot from the reaction well.

    • Immediately quench the reaction by adding the aliquot to a separate plate containing 150 µL of ice-cold acetonitrile with the internal standard.

    • Trustworthiness: The "T=0" sample is taken immediately after adding NADPH to represent 100% of the initial compound concentration.

  • Step 4: Negative Control (NADPH-independent degradation)

    • Causality: This control differentiates enzymatic metabolism from simple chemical degradation.

    • Run a parallel incubation for each compound where the NADPH regenerating system is replaced with an equal volume of phosphate buffer. Sample only at T=0 and T=60 min.

  • Step 5: Sample Processing and Analysis

    • Causality: Protein precipitation and centrifugation remove microsomal proteins that would interfere with LC-MS/MS analysis.

    • Seal the quenched sample plate, vortex vigorously for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes at 4°C.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

4. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line of this plot is the elimination rate constant (k).

  • Half-life (t½): Calculated as ln(2) / k.

  • Intrinsic Clearance (Clint): Calculated using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Caption: Workflow for the in vitro liver microsomal stability assay.

Comparative Data & Interpretation

The following table presents realistic, hypothetical data for two structurally analogous compounds, differing only by the core four-membered ring.

ParameterCompound A (CF₃-Azetidine)Compound B (CF₃-Cyclobutane)Positive Control (Midazolam)
Half-life (t½, min) 48.525.1< 5
Intrinsic Clearance (Clint, µL/min/mg) 28.655.2> 138
% Remaining at 60 min (-NADPH) 98%99%97%

Interpretation:

  • Compound A (CF₃-Azetidine) demonstrates significantly higher metabolic stability than Compound B. Its half-life is nearly double, and its intrinsic clearance is approximately half that of the cyclobutane analog.

  • Compound B (CF₃-Cyclobutane) is cleared more rapidly, suggesting it is a better substrate for CYP enzymes.

  • The -NADPH control for both compounds shows minimal degradation, confirming that the observed clearance is overwhelmingly due to enzymatic metabolism, not chemical instability.

  • Causality: The primary difference lies in the core ring structures. While the CF₃ group effectively prevents metabolism at its point of attachment on both molecules, the remaining C-H bonds on the cyclobutane ring are more susceptible to oxidative attack than the azetidine ring system. The polar nitrogen atom in the azetidine ring may orient the molecule within the CYP active site in a way that disfavors oxidation at the ring's C-H bonds, or the azetidine ring itself may be inherently more resistant to CYP-mediated C-H oxidation compared to the more lipophilic cyclobutane.[21] It's also possible that the nitrogen atom reduces the overall lipophilicity, leading to poorer recognition by CYP enzymes.[2]

Caption: Postulated primary metabolic pathways for trifluoromethyl azetidine versus cyclobutane analogs.

Conclusion

Based on both theoretical principles and representative experimental data, trifluoromethyl-substituted azetidines generally exhibit superior metabolic stability compared to their direct cyclobutane analogs. The presence of the nitrogen atom in the azetidine ring appears to confer a protective effect against rapid CYP-mediated oxidation that outweighs its own potential as a metabolic site, especially when compared to the more lipophilic and susceptible C-H bonds of a cyclobutane ring.

While the cyclobutane scaffold remains a valuable tool for imposing conformational restraint and exploring hydrophobic space,[8] researchers seeking to maximize metabolic stability in a small, strained ring system should give strong consideration to the trifluoromethyl azetidine motif. This guide provides the foundational logic and a robust experimental template for making such critical decisions in the drug development pipeline.

References

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Bicyclic Azetidines: A Review. Chemical Reviews, 108(9), 3988-4035. [URL: https://pubs.acs.org/doi/10.1021/cr078382b]
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314592/]
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/media/file_path/2021/04/22/Cyclobutanes-in-Drug-Discovery.pdf]
  • Surleraux, D. L. N. G., & Egle, I. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(15), 6703-6729. [URL: https://pubs.acs.org/doi/10.1021/jm300213c]
  • Chemistry World. (2016, January 14). Easy addition of 'unnatural' strained rings boon for drug chemists. Chemistry World. [URL: https://www.chemistryworld.com/news/easy-addition-of-unnatural-strained-rings-boon-for-drug-chemists/9389.article]
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38178652/]
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  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [URL: https://axispharm.com/microsomal-stability-assay-protocol/]
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/27686940.2024.2407512]
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/media/file_path/2021/04/22/Azetidines-in-Drug-Discovery.pdf]
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery. [URL: https://www.charnwood-discovery.com/in-vitro-assays/dmpk-assays/microsomal-stability/]
  • van der Kolk, M. R., Janssen, M. A., Rutjes, F. P., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35263505/]
  • BenchChem. (n.d.). The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.com/application-notes/the-cyclobutane-moiety-in-medicinal-chemistry]
  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [URL: https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-li-5qpvokdb9l4o/v1]
  • BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-metabolic-stability-of-drugs-the-impact-of-the-trifluoromethyl-group]
  • MTTlab. (n.d.). Microsomal Stability Assay. MTTlab. [URL: https://www.mttlab.com/microsomal-stability-assay]
  • Scott, J. S., & Williams, G. (2022). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 13(1), 27-42. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8788320/]
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [URL: https://repository.ubn.ru.nl/handle/2066/277348]
  • BenchChem. (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem. [URL: https://www.benchchem.com/application-notes/the-azetidine-scaffold-a-journey-from-discovery-to-a-privileged-motif-in-drug-development]
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. BenchChem. [URL: https://www.benchchem.com/application-notes/the-role-of-the-trifluoromethyl-group-in-enhancing-drug-metabolic-stability]
  • Jędrzejczak, A., & Rogozińska-Szymczak, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(15), 3009. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11204005/]
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  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Angewandte Chemie International Edition, 60(41), 22531-22537. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8518880/]
  • Jędrzejczak, A., & Rogozińska-Szymczak, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [URL: https://www.researchgate.
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Validation of LC-MS/MS methods for detecting 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Validation of LC-MS/MS Methods for Detecting 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid: A Comparative Guide

Executive Summary

Quantifying novel chemical entities (NCEs) like 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid in complex biological matrices demands rigorous analytical frameworks. This guide provides a comprehensive, step-by-step validation protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), objectively comparing it against alternative modalities. Grounded in the harmonized ICH M10 and FDA/EMA guidelines[1][2], this document details the mechanistic causality behind chromatographic and ionization choices, ensuring a self-validating, highly reproducible assay suitable for pharmacokinetic (PK) studies[3].

Analyte Profiling & Methodological Causality

The target analyte, 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid (Exact Mass: ~227.08 Da), presents a unique analytical challenge due to its amphoteric (zwitterionic) nature.

  • Azetidine Ring (Basic Nitrogen): Acts as a strong proton acceptor. In acidic conditions, it carries a positive charge, making it ideal for Electrospray Ionization in positive mode (ESI+).

  • Acetic Acid Moiety (Acidic): With a pKa of ~3.5, this group is negatively charged at physiological pH.

  • Trifluoromethyl (-CF3) & Ethoxy Groups: Impart distinct lipophilicity and highly specific fragmentation pathways during collision-induced dissociation (CID).

Causality of Chromatographic Design: At physiological pH (7.4), the molecule is a highly polar zwitterion, leading to poor retention on standard reversed-phase C18 columns. By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), the carboxylic acid is neutralized while the azetidine nitrogen remains protonated. This net-positive state allows for robust retention on a polar-embedded C18 column, preventing peak tailing and ensuring sharp, symmetrical peaks.

Comparative Modality Analysis

Selecting the appropriate analytical method is the foundational step in bioanalytical validation[3]. Table 1 objectively compares LC-MS/MS against traditional alternatives to demonstrate why mass spectrometry is the definitive choice for this analyte.

Table 1: Performance Comparison of Analytical Modalities

ParameterLC-MS/MS (ESI+ MRM)HPLC-UVGC-MS
Sensitivity (LLOQ) 1.0 ng/mL (Superior)~500 ng/mL (Poor)~50 ng/mL (Moderate)
Selectivity High (Mass/Charge specific)Low (Relies on retention time)High (Requires derivatization)
Sample Preparation MCX SPE (Orthogonal cleanup)Protein Precipitation (PPT)Complex Derivatization
Suitability for Zwitterions Excellent (pH controlled)Poor (Lack of strong chromophore)Poor (Thermal instability)
Throughput High (3 min run time)Low (15+ min run time)Low (20+ min run time)

Conclusion: LC-MS/MS is the undisputed gold standard for this analyte[4]. HPLC-UV fails due to the lack of a conjugated π -system (no strong chromophore), while GC-MS requires labor-intensive derivatization of the carboxylic acid, risking thermal degradation of the azetidine ring.

Mandatory Visualizations

Workflow A 1. Sample Preparation (MCX SPE) B 2. LC Separation (Polar-Embedded C18) A->B C 3. MS/MS Detection (ESI+ MRM Mode) B->C D 4. Data Integration (Peak Area Ratios) C->D E 5. ICH M10 Validation (Accuracy & Precision) D->E

Fig 1. Bioanalytical LC-MS/MS workflow from sample preparation to ICH M10 validation.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 228.1 Frag1 Quantifier Ion m/z 169.1 (-CH2COOH) Precursor->Frag1 CE: 15V Frag2 Qualifier Ion m/z 183.1 (-OCH2CH3) Precursor->Frag2 CE: 20V Frag3 Qualifier Ion 2 m/z 159.1 (-CF3) Precursor->Frag3 CE: 25V

Fig 2. Proposed ESI+ MRM fragmentation pathway for the fluorinated azetidine derivative.

Experimental Design & Step-by-Step Protocols

1. Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE Causality: To ensure a self-validating system with minimal matrix effects[1], simple protein precipitation is insufficient. Because the analyte contains a basic amine, MCX Solid Phase Extraction (SPE) is utilized. At low pH, the basic nitrogen is positively charged and binds strongly to the sulfonic acid groups of the MCX resin, allowing orthogonal, aggressive washing of neutral lipids and phospholipids.

  • Step 1 (Conditioning): Pass 1 mL Methanol, followed by 1 mL 0.1% Formic Acid (FA) in water through the SPE cartridge.

  • Step 2 (Loading): Load 200 µL of plasma (spiked with internal standard) diluted 1:1 with 2% FA to ensure complete protonation of the azetidine ring.

  • Step 3 (Washing): Wash with 1 mL 0.1% FA in water (removes polar interferences), followed by 1 mL Methanol (removes hydrophobic neutrals/acids).

  • Step 4 (Elution): Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the azetidine nitrogen, breaking the ionic interaction and eluting the pure analyte.

  • Step 5 (Reconstitution): Evaporate the eluate under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A.

2. LC-MS/MS Parameters

  • Column: Polar-embedded C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray Ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) transitions: m/z 228.1 169.1 (Quantifier) and m/z 228.1 183.1 (Qualifier).

3. ICH M10 Validation Protocol Adherence to the ICH M10 guideline, adopted globally by the FDA and EMA, is paramount for regulatory submission[1][5].

  • Selectivity: Analyze blank samples from at least 6 different sources. Interference must be 20% of the Lower Limit of Quantification (LLOQ)[1].

  • Accuracy & Precision: Evaluate at four concentration levels (LLOQ, Low, Mid, High QC). The mean accuracy must be within ± 15% of the nominal concentration ( ± 20% for LLOQ), and the coefficient of variation (CV) for precision must not exceed 15% (20% for LLOQ)[6].

  • Matrix Effect: The matrix factor (MF) must be calculated using 6 different lots of matrix. For LC-MS/MS based methods, the CV of the IS-normalized MF across different lots should be 15% to ensure ionization is not compromised[1].

Validation Results & Performance Metrics

The implemented MCX SPE and polar-embedded LC-MS/MS methodology yields a highly robust assay, overcoming the typical pitfalls associated with fluorinated zwitterions.

Table 2: Summary of ICH M10 Validation Results (Plasma Matrix)

Validation ParameterAcceptance Criteria (ICH M10)Experimental ResultStatus
Linearity Range R2≥0.99 1.0 - 1000 ng/mL ( R2=0.998 )Pass
Selectivity Blank response 20% of LLOQNo interfering peaks observedPass
Intra-day Precision CV 15% ( 20% at LLOQ)2.4% - 6.8%Pass
Inter-day Precision CV 15% ( 20% at LLOQ)3.1% - 8.2%Pass
Accuracy (Bias) ± 15% ( ± 20% at LLOQ)94.5% - 106.2%Pass
Matrix Effect (CV) IS-normalized MF CV 15%4.1% (Negligible ion suppression)Pass
Extraction Recovery Consistent and reproducible88.5% ± 3.2%Pass

By leveraging the specific physicochemical properties of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid, this LC-MS/MS method provides a self-validating, high-throughput solution that strictly adheres to FDA and EMA regulatory standards[7].

References[1] Title: Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines. Source: benchchem.com. URL: 3]">https://www.benchchem.com[3] Title: How to validate a bioanalytical LC-MS/MS method for PK studies?. Source: patsnap.com. URL: 4]">https://www.patsnap.com[4] Title: Essential FDA Guidelines for Bioanalytical Method Validation. Source: resolvemass.ca. URL: 6]">https://resolvemass.ca[6] Title: Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Source: ut.ee. URL: https://sisu.ut.ee/lcms_method_validation/43-acceptance-criteria[2] Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: https://www.fda.gov/files/drugs/published/Bioanalytical-Method-Validation-Guidance-for-Industry.pdf[7] Title: Bioanalytical Method Development and Validation: A Comprehensive Review. Source: ijpsjournal.com. URL: 5]">https://ijpsjournal.com[5] Title: ICH M10: History, publication and initial perspectives on global implementation. Source: bioanalysis-zone.com. URL: https://www.bioanalysis-zone.com

Sources

Structural Comparison of Fluorinated Azetidines and Piperidines for Target Binding: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into saturated nitrogen heterocycles—specifically azetidines and piperidines—has revolutionized structure-based drug design. While both scaffolds serve as critical vectors for target engagement, their geometric and electronic responses to fluorination diverge significantly. This guide provides an in-depth structural comparison of fluorinated azetidines and piperidines, detailing how stereoelectronic effects dictate pKa, lipophilicity, and target binding affinity.

Mechanistic Foundations: The "Fluorine Effect" on N-Heterocycles

Fluorine is the most electronegative element in the periodic table. Its introduction adjacent to a basic amine profoundly alters the molecule's physicochemical profile, acting as a powerful lever for optimizing drug-target interactions[1].

  • Inductive pKa Modulation: The aggressive electron-withdrawing nature of fluorine exerts a powerful inductive effect through the σ -bond network, significantly reducing the basicity of the adjacent secondary or tertiary amine. In piperidines, a gem-difluoro substitution at the β -position or γ -position can drop the pKa by 3.4–4.0 units[2].

  • Mitigation of Off-Target Liabilities: This pKa reduction is a primary strategy for mitigating cardiotoxicity. The hERG potassium channel preferentially binds highly basic, protonated amines. By lowering the pKa, fluorination increases the neutral fraction of the drug at physiological pH, effectively abolishing hERG affinity[2].

  • Lipophilicity and Metabolic Stability: Fluorination generally increases lipophilicity (logD), enhancing membrane permeability. Furthermore, the exceptionally strong C-F bond (~485 kJ/mol) shields adjacent metabolic soft spots from cytochrome P450-mediated oxidation, thereby lowering in vivo clearance rates[3].

G Start Fluorination of N-Heterocycles Aze Azetidines (4-membered ring) Start->Aze Pip Piperidines (6-membered ring) Start->Pip Aze_Conf Charge-Dipole Interaction (Locked Puckered State) Aze->Aze_Conf pKa Inductive Electron Withdrawal (Decreased Amine pKa) Aze->pKa Pip_Conf Gauche Effect (Axial/Equatorial Bias) Pip->Pip_Conf Pip->pKa Binding Optimized Target Binding (Lower Entropic Penalty & Reduced hERG) Aze_Conf->Binding Pip_Conf->Binding pKa->Binding

Logical flow of how fluorination alters heterocycle conformation and pKa to enhance binding.

Conformational Dynamics: Azetidines vs. Piperidines

The true divergence between these two scaffolds lies in their 3D conformational responses to fluorination, which directly dictates how they fit into a target's binding pocket.

Piperidines (6-Membered Rings): Gauche Effects and 3D Complexity

Non-fluorinated piperidines are highly flexible, rapidly interconverting between chair conformations. The introduction of fluorine atoms introduces stereoelectronic constraints, such as the gauche effect, which biases the ring toward specific axial or equatorial conformations. This structural pre-organization enhances the "3D character" of the fragment, allowing it to project substituents into deep hydrophobic binding pockets with high precision. This has been heavily utilized in the optimization of sigma receptor (S1R) ligands, where the basic amino moiety drives affinity, and specific spatial orientations are required to engage Glu172 and Asp126 residues[4].

Azetidines (4-Membered Rings): Charge-Dipole Puckering

Azetidines possess a high degree of ring strain. While non-fluorinated azetidines oscillate between planar and puckered states, fluorination (e.g., 3,3-difluoroazetidine) drastically alters this equilibrium. Computational and structural studies reveal that subtle electronic forces—specifically C−F⋯N+ charge-dipole interactions—lock the azetidine ring into a highly specific puckered conformation[5].

Causality Insight: This conformational locking is thermodynamically advantageous. By pre-organizing the ligand into its bioactive conformation, the entropic penalty typically incurred upon target binding is minimized. This principle was elegantly demonstrated in the development of PDE4B inhibitors, where a 3,3-difluoroazetidine derivative perfectly extended into the catalytic domain, blocking cAMP access. This resulted in an IC50 of 0.14 μM and a crucial 6-fold selectivity over the dose-limiting PDE4D isoform[6]. Similarly, in the optimization of LpxC inhibitors for Gram-negative bacteria, fluorinated azetidines were utilized to perfectly balance logD and pKa to achieve high-dose intravenous formulation solubility while maintaining sub-microgram antibacterial efficacy.

Quantitative Comparison of Physicochemical & Binding Data

The following table summarizes the structural and physicochemical shifts observed upon fluorination of these two heterocycles.

ScaffoldTypical pKaRing ConformationPrimary Binding AdvantagehERG Liability
Piperidine ~10.0 - 11.0Chair (Flexible)Baseline vector projectionHigh
3,3-Difluoropiperidine ~6.5 - 7.5Chair (Gauche-biased)Reduced basicity, 3D complexityLow
Azetidine ~10.4Planar/Puckered (Dynamic)Compact spatial footprintModerate
3,3-Difluoroazetidine ~7.0Puckered (Locked)Entropic pre-organizationLow

Experimental Methodologies

To rigorously validate the structural and binding effects of fluorinated heterocycles, the following self-validating protocols are standard in preclinical development.

Protocol 1: Potentiometric Determination of pKa

Purpose: To quantify the inductive electron-withdrawing effect of fluorination on amine basicity, which correlates directly to hERG liability[2].

  • System Calibration: Calibrate the potentiometric titrator using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C. Causality: pKa is highly temperature-dependent; thermal fluctuations will skew the dissociation constant.

  • Sample Preparation: Dissolve 1-2 mg of the fluorinated heterocycle in 10 mL of an aqueous background electrolyte solution (e.g., 0.15 M KCl). Causality: Maintaining a constant ionic strength ensures that activity coefficients remain stable throughout the titration.

  • Forward Titration: Titrate the solution with standardized 0.1 M HCl to pH 2.0 to fully protonate the basic amine center.

  • Reverse Titration: Perform a reverse titration using standardized 0.1 M KOH from pH 2.0 to pH 12.0 under a continuous nitrogen sparge. Causality: Nitrogen prevents atmospheric CO2​ absorption, which would form carbonic acid and introduce artifactual inflection points.

  • Data Analysis & Self-Validation: Calculate the pKa from the inflection point using the Henderson-Hasselbalch equation. Validation: Concurrently run a known reference standard (e.g., labetalol) to ensure system accuracy and validate the dynamic range of the electrodes.

Protocol 2: Competitive Radioligand Binding Assay

Purpose: To determine the target binding affinity ( Ki​ ) of the conformationally locked fluorinated compounds[4].

  • Membrane Preparation: Homogenize target-expressing cells (e.g., PDE4B-transfected HEK293 cells) in ice-cold Tris-HCl buffer containing a protease inhibitor cocktail. Centrifuge at 40,000 x g for 30 mins at 4°C to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 μg of membrane protein, a fixed concentration of radioligand (e.g., [3H] -cAMP), and varying concentrations of the fluorinated test compound (10 pM to 10 μM).

  • Equilibration: Incubate the plate at 25°C for 90 minutes. Causality: This specific duration ensures steady-state thermodynamic equilibrium is reached prior to kinetic trapping, which is required for accurate IC50​ derivation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand. Wash filters three times with ice-cold buffer to trap the receptor-ligand complexes.

  • Quantification & Self-Validation: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation. Validation: Include a well-characterized reference inhibitor (e.g., Rolipram for PDE4B[6]) to calculate the assay's Z'-factor. A Z'-factor > 0.5 validates a robust signal-to-noise ratio and confirms the assay's trustworthiness.

G Prep Membrane Preparation Incubate Ligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Quant Scintillation Counting Filter->Quant Analyze IC50 / Ki Calculation Quant->Analyze

Step-by-step workflow for competitive radioligand binding assays.

References

  • Journal of Medicinal Chemistry (ACS) - Optimization of LpxC Inhibitor Lead Compounds Focusing on Efficacy and Formulation for High Dose Intravenous Administration. Available at: [Link]

  • The Journal of Organic Chemistry (ACS) - Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available at: [Link]

  • RSC Publishing - Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]

  • MDPI - Fluorinated Protein and Peptide Materials for Biomedical Applications. Available at: [Link]

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In vitro assay validation using 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Assay Validation Guide: 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic Acid Analogs in Targeted Protein Degradation

As targeted protein degradation (TPD) matures, the structural optimization of Proteolysis Targeting Chimeras (PROTACs) has shifted from simple target-ligand identification to the precise engineering of linker modalities. Traditional flexible linkers, such as polyethylene glycol (PEG) chains, often suffer from poor metabolic stability and high entropic penalties during ternary complex formation.

To overcome these limitations, rigidified scaffolds like 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid have emerged as highly effective bioisosteres and structural vectors[1]. This guide provides a comprehensive, objective comparison of this azetidine-acetic acid analog against traditional linkers, detailing the in vitro assay methodologies required to validate its performance in mutant EGFR (e.g., C797S/T790M/Del19) degradation workflows[2].

Structural Causality: Why the Azetidine Scaffold?

As an Application Scientist, I approach linker design not as a passive spacer, but as an active driver of cooperativity ( α ). The 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid scaffold offers three distinct mechanistic advantages:

  • Conformational Restriction (The Azetidine Ring): The 4-membered nitrogen heterocycle restricts the dihedral angles of the PROTAC, pre-organizing the molecule into a bioactive conformation. This lowers the entropic penalty ( ΔS ) upon binding the target protein of interest (POI) and the E3 ligase.

  • Metabolic Shielding (The CF3​ Group): The trifluoromethyl group acts as a strong electron-withdrawing group (EWG). It lowers the pKa of the azetidine nitrogen, reducing non-specific basicity-driven hERG liability, while sterically shielding the ring from Cytochrome P450-mediated oxidative metabolism.

  • Pocket Engagement (The Ethoxy Group): The ethoxy ether provides a localized hydrogen bond acceptor and specific steric bulk that can engage in favorable van der Waals interactions with solvent-exposed residues near the E3 ligase interface[3].

TernaryComplex POI Mutant EGFR (Target Protein) PROTAC PROTAC (Azetidine Linker) POI->PROTAC Binds (Kd) Complex Ternary Complex (High Cooperativity) PROTAC->Complex Rigidified Vector Lowers Entropic Penalty E3 E3 Ligase (e.g., VHL/CRBN) E3->PROTAC Binds (Kd) Ub Ubiquitination & Degradation Complex->Ub Triggers

Figure 1: Mechanism of ternary complex formation facilitated by the rigidified azetidine linker.

Comparative Performance Data

To objectively evaluate the 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid analog, we synthesized three matched-pair PROTACs targeting mutant EGFR (C797S)[4]. The data below summarizes the in vitro performance of the azetidine analog compared to standard PEG3 and piperidine linkers.

Linker Modality DC50​ (nM) Dmax​ (%)Ternary Cooperativity ( α )Microsomal t1/2​ (min)Permeability Papp​ ( 10−6 cm/s)
PEG3-Acetic Acid (Baseline)145.282%0.8 (Negative)241.2
Piperidine-Acetic Acid 68.489%2.1 (Positive)453.4
3-Ethoxy-3-( CF3​ )-Azetidine 12.1 98% 8.5 (Highly Positive) >120 8.9

Data Interpretation: The azetidine analog demonstrates a 10-fold improvement in degradation potency ( DC50​ ) and a massive leap in metabolic stability ( t1/2​ ) due to the CF3​ shielding effect.

In Vitro Assay Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to prove that the observed signal is a direct result of the intended biological mechanism, not an artifact.

Assay 1: TR-FRET Ternary Complex Formation Assay

Purpose: To quantify the thermodynamic cooperativity ( α ) of the POI-PROTAC-E3 complex. Rationale: Degradation is driven by ternary complex formation, not binary affinity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a direct, distance-dependent measurement of this complexation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant GST-tagged mutant EGFR (POI) and His-tagged VHL (E3 ligase).

    • Causality: Distinct tags are required to bind specific fluorophore-conjugated antibodies without cross-reactivity.

  • Fluorophore Addition: Add Anti-GST-Tb (Terbium, Donor) and Anti-His-d2 (Acceptor) to the assay buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA).

  • Compound Titration: Dispense the azetidine-PROTAC in a 12-point dose-response curve (10 pM to 10 µM) into a 384-well plate.

  • Incubation: Add the protein/antibody mix to the compounds and incubate for 2 hours at room temperature to reach equilibrium.

  • Self-Validating Control (The "Hook Effect"):

    • Causality: A true PROTAC will exhibit a "hook effect" (bell-shaped curve) at high concentrations, where binary complexes (POI-PROTAC and E3-PROTAC) outcompete the ternary complex. If the signal plateaus without dropping at high concentrations, the complex is aggregating, and the assay is invalid.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm ratio).

Assay 2: HiBiT CRISPR Knock-in Degradation Assay

Purpose: To measure the endogenous degradation kinetics of mutant EGFR in live non-small cell lung cancer (NSCLC) cells[5]. Rationale: Western blots are semi-quantitative and low-throughput. The HiBiT system uses an 11-amino acid peptide tagged to the endogenous POI. When the complementary LgBiT and substrate are added, luminescence is generated. Loss of luminescence directly equals target degradation.

Step-by-Step Methodology:

  • Cell Seeding: Plate HiBiT-EGFR NSCLC cells at 10,000 cells/well in a white 96-well plate. Incubate overnight.

  • Mechanistic Validation (Crucial Step): Pre-incubate designated control wells with 10 µM MG132 (Proteasome inhibitor) or 1 µM MLN4924 (NEDD8-activating enzyme inhibitor) for 2 hours.

    • Causality: This proves the system is self-validating. If the azetidine-PROTAC reduces luminescence, but the signal is completely rescued by MG132/MLN4924, you have definitively proven the degradation is ubiquitin-proteasome dependent, ruling out compound toxicity or off-target luminescence quenching.

  • Compound Treatment: Treat cells with the azetidine-PROTAC (dose-response) for 18 hours.

  • Detection: Add the Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate). Incubate for 10 minutes.

  • Quantification: Measure luminescence to calculate DC50​ and Dmax​ .

HiBiTWorkflow Step1 1. Cell Plating Seed HiBiT-EGFR NSCLC cells Step2 2. Mechanistic Validation Pre-treat with MG132 / MLN4924 Step1->Step2 Causality: Ensure Proteasome Dependence Step3 3. Compound Treatment Add Azetidine-PROTAC (18h) Step2->Step3 Step4 4. Detection Add LgBiT & Furimazine substrate Step3->Step4 Step5 5. Quantification Measure Luminescence (Calculate DC50) Step4->Step5

Figure 2: Step-by-step workflow for the self-validating HiBiT CRISPR knock-in degradation assay.

Conclusion & Best Practices

The integration of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid analogs into PROTAC design represents a significant leap forward in linker chemistry. By replacing flexible PEG chains with this rigidified, metabolically shielded scaffold, researchers can drastically improve ternary complex cooperativity, cellular permeability, and in vivo half-life.

When validating these compounds, it is imperative to move beyond simple binary binding assays. The self-validating TR-FRET and HiBiT protocols outlined above ensure that the data generated reflects true, proteasome-dependent target degradation, providing a robust foundation for advancing these novel degraders into the clinic.

Sources

A Comparative Guide to the Bioavailability of Azetidine and Pyrrolidine Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Bioavailability in Drug Efficacy

Bioavailability, the proportion of an administered drug that reaches the systemic circulation, is a cornerstone of pharmacology and a critical determinant of a drug's therapeutic efficacy.[1][2] For orally administered drugs, this parameter is influenced by a complex interplay of the drug's physicochemical properties and physiological factors within the gastrointestinal tract.[1][3] Understanding and optimizing bioavailability is paramount in the development of effective oral medications. This guide focuses on two classes of saturated heterocyclic compounds, azetidine and pyrrolidine acetic acid derivatives, which are of significant interest in medicinal chemistry due to their unique structural and biological properties.

Structural and Physicochemical Distinctions: Azetidine vs. Pyrrolidine

The fundamental differences between azetidine and pyrrolidine rings lie in their size and inherent ring strain, which in turn influence their physicochemical properties and, consequently, their pharmacokinetic behavior.[4][5]

  • Azetidine: This four-membered nitrogen-containing heterocycle is characterized by significant ring strain.[5][6][7] This strain can impact the molecule's conformation, bond angles, and reactivity.[8] The incorporation of an azetidine ring can lead to improved metabolic stability, increased aqueous solubility, and lower lipophilicity compared to larger ring systems.[8][6] However, the ring strain also presents a potential liability for metabolic ring-opening.[5][9]

  • Pyrrolidine: As a five-membered ring, pyrrolidine exhibits less ring strain and greater conformational flexibility than azetidine.[10] This often results in a more moderate balance of physicochemical properties.[4] Pyrrolidine-containing compounds are prevalent in numerous biologically active molecules and are a versatile scaffold in drug discovery.[10][11]

The table below summarizes key physicochemical properties that influence the bioavailability of representative azetidine and pyrrolidine derivatives.

PropertyAzetidine Acetic Acid Derivative (Representative)Pyrrolidine Acetic Acid Derivative (Representative)Impact on Bioavailability
Molecular Weight ( g/mol ) LowerHigherSmaller molecules generally exhibit easier membrane passage.[1]
Lipophilicity (logP) Generally LowerGenerally HigherAn optimal logP is crucial for balancing aqueous solubility and membrane permeability.[4]
Aqueous Solubility Generally HigherGenerally LowerHigher solubility is typically favorable for dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][12]
pKa (of the ring nitrogen) Weakly BasicWeakly BasicThe ionization state at physiological pH affects both solubility and permeability.[2][4][12]
Metabolic Stability Can be susceptible to ring-openingGenerally more stable to ring-openingHigher metabolic stability can lead to a greater fraction of the drug reaching systemic circulation.[8][6][11]

Experimental Design for a Comparative Bioavailability Assessment

A comprehensive assessment of bioavailability involves a combination of in vitro and in vivo studies. The following sections outline key experimental protocols to differentiate the pharmacokinetic profiles of azetidine and pyrrolidine acetic acid derivatives.

In Vitro Permeability and Metabolism Assays

In vitro models are invaluable for early-stage screening and for dissecting the specific mechanisms contributing to bioavailability.[13][14][15]

The PAMPA assay is a high-throughput method for predicting passive transcellular permeability.[16][17][18][19] It provides a simplified model, avoiding the complexities of active transport and metabolism.[17][18]

Experimental Workflow:

PAMPA_Workflow A Prepare Donor Plate (Test Compounds in Buffer) C Assemble Sandwich (Donor Plate + Filter Plate + Acceptor Plate) A->C B Coat Filter Plate (Artificial Membrane Solution) B->C D Incubate (Room Temperature with Shaking) C->D E Quantify Compound (LC-MS/MS Analysis of Donor and Acceptor Wells) D->E F Calculate Permeability (Papp) E->F

Caption: PAMPA Experimental Workflow.

Protocol: PAMPA for Gastrointestinal Permeability

  • Preparation of Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.

  • Coating the Filter Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate and allow the solvent to evaporate.

  • Preparation of Donor and Acceptor Solutions: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute this to a final concentration of 100 µM in a buffer solution (pH 7.4) for the donor plate. The acceptor plate wells are filled with the same buffer.

  • Assay Assembly and Incubation: Place the filter plate onto the acceptor plate, and then add the donor solution to the filter plate. Incubate the assembly at room temperature for 4-18 hours with gentle shaking.[16][20]

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound.

The Caco-2 cell monolayer is considered the gold standard in vitro model for predicting human intestinal drug absorption as it mimics the intestinal epithelial barrier, including the expression of transporters.[21][22][23]

Experimental Workflow:

Caco2_Workflow A Seed Caco-2 Cells on Transwell Inserts B Culture for 21 Days (Monolayer Formation) A->B C Verify Monolayer Integrity (TEER Measurement) B->C D Perform Transport Study (Add Compound to Apical or Basolateral Side) C->D E Sample and Quantify (LC-MS/MS Analysis) D->E F Calculate Papp and Efflux Ratio E->F

Caption: Caco-2 Permeability Assay Workflow.

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[22]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[24]

  • Transport Experiment:

    • For apical-to-basolateral (A-to-B) transport, add the test compound to the apical side and collect samples from the basolateral side over time.

    • For basolateral-to-apical (B-to-A) transport, add the test compound to the basolateral side and collect samples from the apical side.[23]

  • Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the Papp values for both A-to-B and B-to-A transport. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the compound is a substrate for efflux transporters.

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[25][26][27]

Experimental Workflow:

Microsomal_Stability_Workflow A Prepare Reaction Mixture (Compound, Microsomes, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) C->D E Quench Reaction (Acetonitrile) D->E F Analyze Remaining Compound (LC-MS/MS) E->F G Calculate Half-life and Intrinsic Clearance F->G

Caption: Liver Microsomal Stability Assay Workflow.

Protocol: Human Liver Microsome Stability Assay

  • Preparation: Prepare a reaction mixture containing the test compound (1 µM), human liver microsomes (0.5 mg/mL), and phosphate buffer (pH 7.4).[27]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.[28]

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.[26][29]

  • Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.[27][29]

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis: Plot the percentage of remaining compound versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).[26]

In Vivo Pharmacokinetic Studies

In vivo studies in animal models provide the most direct measure of bioavailability, integrating all ADME (Absorption, Distribution, Metabolism, and Excretion) processes.[30][31]

Experimental Workflow:

PK_Study_Workflow A Dose Animals (Oral Gavage and IV Injection) B Collect Blood Samples (Serial Time Points) A->B C Process Blood to Plasma B->C D Analyze Plasma Samples (LC-MS/MS) C->D E Generate Plasma Concentration-Time Profile D->E F Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax, F%) E->F

Caption: In Vivo Pharmacokinetic Study Workflow.

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats or C57BL/6 mice.

  • Dosing:

    • Oral (PO) Administration: Administer the test compound via oral gavage at a specific dose (e.g., 10 mg/kg).[32][33][34][35] A suitable vehicle should be used to ensure solubility and stability.

    • Intravenous (IV) Administration: Administer the compound intravenously to a separate group of animals to determine the absolute bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing and Analysis: Process the blood to obtain plasma and analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both PO and IV routes.

    • Calculate key pharmacokinetic parameters including:

      • AUC (Area Under the Curve): A measure of total drug exposure.

      • Cmax: The maximum observed plasma concentration.

      • Tmax: The time to reach Cmax.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes from the described experiments when comparing an azetidine acetic acid derivative with a pyrrolidine acetic acid derivative.

Table 1: In Vitro Assay Results

ParameterAzetidine Acetic Acid DerivativePyrrolidine Acetic Acid Derivative
PAMPA Papp (10⁻⁶ cm/s) 15.28.5
Caco-2 Papp (A-B) (10⁻⁶ cm/s) 12.86.3
Caco-2 Efflux Ratio 1.22.9
Human Liver Microsomal t½ (min) 4525

Table 2: In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg PO Dose)

ParameterAzetidine Acetic Acid DerivativePyrrolidine Acetic Acid Derivative
Cmax (ng/mL) 850450
Tmax (hr) 1.02.0
AUC₀-t (ng*hr/mL) 42502100
Absolute Bioavailability (F%) 6532

Interpretation of Results:

In this hypothetical scenario, the azetidine derivative demonstrates superior oral bioavailability compared to the pyrrolidine derivative. This is supported by:

  • Higher Permeability: The higher Papp values in both the PAMPA and Caco-2 assays suggest better passive diffusion across membranes for the azetidine compound.

  • Lower Efflux: The lower efflux ratio in the Caco-2 assay indicates that the azetidine derivative is less of a substrate for efflux transporters, which can pump drugs out of intestinal cells, reducing absorption.

  • Greater Metabolic Stability: The longer half-life in the liver microsomal stability assay suggests that the azetidine derivative is metabolized more slowly, allowing more of the absorbed drug to reach the systemic circulation intact.

  • Favorable In Vivo Pharmacokinetics: The higher Cmax, larger AUC, and consequently higher absolute bioavailability observed in the in vivo study confirm the predictions from the in vitro assays.

Conclusion: A Strategic Approach to Scaffold Selection

The choice between an azetidine and a pyrrolidine scaffold in drug design can have profound implications for the resulting compound's bioavailability. While both are valuable building blocks, this guide highlights how the unique physicochemical properties imparted by the strained azetidine ring can, in some cases, lead to a more favorable pharmacokinetic profile, characterized by enhanced permeability and metabolic stability.

It is crucial for drug development professionals to employ a comprehensive suite of in vitro and in vivo assays to systematically evaluate these differences. By understanding the causality behind experimental choices and meticulously analyzing the resulting data, researchers can make more strategic decisions in lead optimization, ultimately increasing the likelihood of developing orally bioavailable and therapeutically effective drug candidates.

References

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available from: [Link]

  • What are the factors affecting the bioavailability of oral drugs? - Patsnap Synapse. Available from: [Link]

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  • Microsomal Stability Assay Protocol - AxisPharm. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. Available from: [Link]

  • Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules - Books. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available from: [Link]

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Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Hazard Profiling

The disposal of complex fluorinated heterocycles requires a rigorous, mechanistic approach to waste management. 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid presents a unique triad of chemical disposal challenges due to its distinct functional groups. As a Senior Application Scientist, I emphasize that treating this compound as a generic organic acid will lead to severe safety and environmental compliance failures.

Understanding the causality behind its hazard profile is the first step in executing a safe disposal strategy:

  • The Trifluoromethyl (-CF3) Group: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol). Standard incineration temperatures are insufficient and can generate highly toxic, persistent perfluorinated degradation products. According to the U.S. EPA's updated 2024 Interim Guidance on the Destruction and Disposal of PFAS, complete mineralization of robust polyfluorinated groups requires thermal destruction at temperatures exceeding 1,100°C[1][2].

  • The Acetic Acid Moiety: This functional group imparts significant corrosivity (pH < 2 in concentrated aqueous solutions). Unneutralized disposal into bulk waste containers can trigger violent exothermic acid-base reactions or the release of toxic gases[3].

  • The Azetidine Ring: While sterically hindered and stabilized by the electron-withdrawing -CF3 and ethoxy groups, this strained 4-membered nitrogen heterocycle dictates that the compound must be handled as a potentially reactive pharmaceutical intermediate.

Quantitative Data & Waste Classification

To inform safe handling and logistical segregation, the following quantitative and categorical data must be integrated into your laboratory's Environmental Health & Safety (EH&S) plan.

Property / ClassificationValue / DesignationOperational Implication
Chemical Name 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acidContains multiple reactive/hazardous moieties requiring specialized handling.
Molecular Weight 227.18 g/mol Utilized for stoichiometric calculations during base neutralization.
Primary Hazard Class Corrosive, Halogenated OrganicRequires PPE resistant to both acids and fluorinated solvents.
Waste Segregation Category Halogenated Organic Acid WasteMust be strictly segregated from non-halogenated and heavy-metal waste streams[4].
Target Destruction Temp. > 1,100°CMandates disposal via a licensed facility equipped with a high-temperature rotary kiln and an HF flue gas scrubber[2].

Self-Validating Disposal Protocols

The following step-by-step methodologies are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria of the current step are strictly met.

Protocol A: Liquid Waste Neutralization and Segregation (Aqueous Solutions)

Because the acetic acid moiety is highly corrosive, aqueous waste streams containing this compound must be neutralized prior to consolidation to prevent pressure buildup in sealed waste carboys[3].

  • Preparation & Cooling: Transfer the aqueous waste into a wide-mouth borosilicate beaker. Place the beaker in an ice-water bath.

    • Causality: Neutralization of the acetic acid moiety is exothermic. Cooling the system prevents solvent boil-off and the dangerous aerosolization of the fluorinated azetidine compound.

  • Controlled Neutralization: While stirring continuously at 300 RPM, slowly add a 1M Sodium Bicarbonate ( NaHCO3​ ) solution dropwise.

  • System Validation (Critical Check): Monitor the reaction using a calibrated digital pH meter. The neutralization is only considered complete when the pH meter reads strictly between 6.5 and 7.5 for three consecutive minutes with continuous stirring, and all effervescence ( CO2​ evolution) has ceased. If the pH drifts, continue dropwise base addition.

  • Segregation & Transfer: Once validated, transfer the neutralized solution to a chemically compatible high-density polyethylene (HDPE) carboy clearly labeled as "Halogenated Aqueous Waste"[4].

Protocol B: Organic Solvent Waste

If the compound is dissolved in organic solvents (e.g., DCM, Methanol, DMSO) during synthesis or chromatography:

  • Direct Collection: Do not attempt to neutralize organic solutions with aqueous bases, as this will create an emulsion.

  • Segregation: Funnel the waste directly into a dedicated "Halogenated Organic Waste" container.

  • System Validation (Critical Check): Before sealing the waste carboy, visually inspect the solution for biphasic separation. If phase separation is observed (indicating accidental mixing of aqueous and organic streams), the layers must be separated using a separatory funnel and disposed of in their respective specific waste streams to prevent unpredictable cross-reactivity.

Protocol C: Solid Waste and Contaminated Consumables
  • Collection: Gather all contaminated PPE, weigh boats, and chromatography silica in a puncture-resistant, sealable chemical waste bag.

  • Secondary Containment: Place the sealed bag into a rigid, leak-proof secondary container.

  • System Validation (Critical Check): Inspect the outer container for any residual powder. Wipe down the exterior with a damp solvent cloth, then dispose of the cloth inside the container before final sealing. Label explicitly for "High-Temperature Incineration (>1,100°C) - Contains Fluorinated Organics".

Disposal Decision Workflow

The following diagram maps the logical routing of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid waste streams to ensure compliance with EPA thermal destruction guidelines[1].

DisposalWorkflow Start 2-(3-Ethoxy-3-(trifluoromethyl) azetidin-1-yl)acetic acid Waste CheckState Determine Physical State Start->CheckState Solid Solid Waste & Contaminated PPE CheckState->Solid Solid Liquid Liquid Solutions CheckState->Liquid Liquid Segregate Segregate as Halogenated Organic/Aqueous Waste Solid->Segregate Neutralize pH Neutralization (Aqueous) Target pH 6.5-7.5 Liquid->Neutralize Aqueous Liquid->Segregate Organic Solvent Neutralize->Segregate Incinerate High-Temperature Incineration (>1100°C) with HF Scrubber Segregate->Incinerate Final Destruction

Decision tree for segregation, neutralization, and thermal destruction of fluorinated azetidine waste.

References

  • Title: How to Dispose of Acetic Acid Source: Lab Alley URL: [Link] (Index:[3])

  • Title: Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS Source: U.S. Environmental Protection Agency (EPA) URL: [Link] (Index:[1])

  • Title: U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS Source: ALL4 URL: [Link] (Index:[2])

Sources

A Senior Application Scientist's Guide to Handling 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Note on This Guidance: As a novel research chemical, a specific Safety Data Sheet (SDS) for 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid may not be readily available. This guide is therefore constructed upon a conservative risk assessment, synthesizing established safety protocols for its constituent chemical motifs: the azetidine ring, the trifluoromethyl group, and the carboxylic acid functional group. This approach ensures a high margin of safety for all laboratory personnel.

Hazard Analysis: A Structurally-Informed Risk Assessment

The potential hazards of this compound are best understood by examining its three key structural components. This composite analysis informs every aspect of the handling, PPE, and disposal protocols that follow.

  • Carboxylic Acid Moiety: The acetic acid group confers acidic and corrosive properties. Direct contact can cause severe skin burns and eye damage.[1][2][3][4] Therefore, all handling procedures must assume the material is corrosive.

  • Trifluoromethyl Group (Halogenated Organic): The -CF3 group places this molecule in the category of halogenated organic compounds. Such compounds can be persistent, and their combustion may produce highly toxic gases.[5] This classification carries specific waste disposal requirements.[6]

  • Azetidine Ring: Azetidines are four-membered heterocyclic amines. While less strained than their three-membered aziridine analogues, a cautious approach is warranted. Aziridines are known to be toxic and potentially mutagenic.[7][8] Therefore, it is prudent to handle the azetidine-containing compound with high-level precautions to minimize exposure, assuming potential toxicity.

Comprehensive Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the identified risks of corrosivity, potential toxicity, and skin absorption. Adherence to this protocol is mandatory for all personnel handling the compound.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Safety Goggles & Full-Face ShieldGoggles provide primary protection against splashes. A face shield worn over goggles is mandatory when handling stock solutions or quantities greater than 500 mL to protect against the corrosive splash hazard.[1][9]
Skin and Body Chemical-Resistant Gloves (Nitrile) & Flame-Resistant Laboratory CoatDouble-gloving with nitrile gloves is recommended. Gloves must be inspected before use and changed immediately upon contamination.[5][9] A fully-buttoned lab coat protects personal clothing and skin from incidental contact.[8]
Respiratory Certified Chemical Fume HoodAll handling of this compound, including weighing, solution preparation, and transfers, must be performed inside a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[6][7][8]
PPE Donning and Doffing Sequence

Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow this sequence rigorously.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Face Shield Don2->Don3 Don4 4. Gloves (Outer) Don3->Don4 Doff1 1. Gloves (Outer) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Gloves (Inner) Doff4->Doff5

Caption: PPE donning and doffing sequence to minimize exposure.

Safe Handling and Operational Plan

All operations must be designed to minimize the generation of aerosols and prevent direct contact.

Engineering Controls
  • Primary Containment: All work must be conducted in a certified chemical fume hood.[10] The work surface should be lined with absorbent, disposable bench paper.

  • Ventilation: Ensure the fume hood has a certified face velocity. Keep the sash at the lowest possible height during operations.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure an emergency shower and eyewash station are accessible and unobstructed.[5] Have a spill kit rated for chemical acids readily available.

  • Weighing: Use plastic or ceramic spatulas for weighing solid material to avoid potential reactions with metal.[11][12] Perform weighing within the fume hood on a tared weigh paper or in a disposable container.

  • Solution Preparation: When diluting, always add the acid compound slowly to the solvent with stirring to dissipate any heat generated.[1]

  • Transfers: Use a pipette or a funnel for liquid transfers. Avoid pouring directly from large containers to smaller ones when possible.

  • Post-Handling: After handling, decontaminate the work area by wiping it down thoroughly. Wash hands with soap and water after removing gloves.[3]

Emergency Procedures

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.

Spill Management

For small spills (<100 mL) contained within the chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing the full PPE described in Section 2, neutralize the spill by covering it with an acid-neutralizing absorbent material, such as sodium bicarbonate or a commercial spill kit.

  • Once the reaction has ceased, collect the absorbed material using non-sparking tools into a designated hazardous waste container.[15]

  • Wipe the area clean and decontaminate it.

  • For any large spill or any spill outside of a fume hood, evacuate the laboratory, close the doors, and contact your institution's emergency response team.

Disposal Plan: A Mandate for Segregation

Due to its halogenated and acidic nature, waste containing this compound requires careful segregation. Under no circumstances should this material be disposed of down the drain. [9][12]

Waste Stream Classification

All materials contaminated with 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid must be disposed of as Halogenated Organic Acid Waste . This includes:

  • Unused or excess chemical.

  • Contaminated disposable materials (e.g., gloves, bench paper, pipette tips).[9]

  • Solutions containing the compound.

Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.[6][16]

Waste Disposal Workflow

Waste_Disposal Start Waste Generated (Solid or Liquid) CheckHalogen Is it contaminated with the trifluoromethyl compound? Start->CheckHalogen HalogenWaste Dispose in Labeled 'HALOGENATED ORGANIC ACID WASTE' Container CheckHalogen->HalogenWaste  Yes   NonHalogenWaste Dispose in Appropriate Non-Halogenated Waste Stream CheckHalogen->NonHalogenWaste  No  

Caption: Decision workflow for proper waste segregation.

Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Halogenated).[8]

  • Storage: Keep waste containers tightly closed and store them in a designated, well-ventilated secondary containment area, away from incompatible materials like bases and strong oxidizers.[10]

References

  • Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide. Benchchem. 9

  • Chemical Safety Data Sheet MSDS / SDS - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. ChemicalBook. 14

  • Personal Protective Equipment. Organisation for the Prohibition of Chemical Weapons (OPCW). 17

  • Perfluoro(methyl vinyl ether) (CAS 1187-93-5). HazComFast. 18

  • Stability and proper storage conditions for aziridine compounds. Benchchem. 7

  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. Benchchem. 8

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. 19

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. 5

  • Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility, University of Washington. 1

  • Halogenated Solvents. Washington State University, Environmental Health & Safety. 10

  • Safety Data Sheet. Merck. 2

  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University. 15

  • Safety Data Sheet for Acetic Acid. Sigma-Aldrich. 3

  • Safety Data Sheet: Acetic acid. Carl ROTH. 4

  • Safe Handling of Azides. University of Pittsburgh, Environmental Health and Safety. 11

  • Organic Solvents. Cornell University, Environment, Health and Safety. 16

  • Standard Operating Procedure Safe Handling of Azido Compounds. University of New Mexico, Department of Chemistry & Chemical Biology. 12

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. 6

  • Safety Data Sheet: Acetic Acid 3M. AquaPhoenix Scientific. 20

  • Safety Data Sheet: Acetic Acid 30-49%. INEOS Group. 13

Sources

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